tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCXKATFLOEHF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Enantioselective Synthesis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Introduction
tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the stereochemically defined amine and ketone functionalities, makes it a valuable intermediate for the synthesis of complex molecular architectures, including enzyme inhibitors and receptor modulators. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for facile downstream functionalization.[1] This guide provides a comprehensive overview of a reliable and field-proven methodology for the enantioselective synthesis of this important compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.
Synthetic Strategy: A Two-Step Approach
The most common and effective strategy for the synthesis of enantiomerically pure this compound involves a two-step sequence starting from the racemic cis/trans mixture of 3-aminocyclohexanol. This approach hinges on two key transformations:
-
Enzymatic Kinetic Resolution: The synthesis of the chiral precursor, tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, is achieved through a lipase-catalyzed kinetic resolution of the N-Boc protected racemic amino alcohol. This step is crucial for establishing the desired stereochemistry.
-
Mild Oxidation: The subsequent oxidation of the chiral alcohol to the corresponding ketone furnishes the target molecule. The choice of a mild oxidizing agent is critical to avoid over-oxidation or side reactions involving the Boc-protecting group.
This strategy is depicted in the workflow diagram below:
Caption: Overall synthetic workflow.
Part 1: Synthesis and Resolution of the Chiral Precursor
The cornerstone of this synthesis is the generation of the enantiomerically pure alcohol, tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate. This is accomplished through the N-protection of racemic 3-aminocyclohexanol followed by an efficient enzymatic kinetic resolution.
Step 1.1: N-Boc Protection of Racemic 3-Aminocyclohexanol
The initial step involves the protection of the amino group of the commercially available racemic mixture of cis- and trans-3-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Reaction Mechanism:
Caption: Boc protection mechanism.
Experimental Protocol:
-
To a stirred solution of racemic 3-aminocyclohexanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic tert-butyl N-(3-hydroxycyclohexyl)carbamate.[1] The product can be purified by column chromatography if necessary.
Step 1.2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. In this synthesis, a lipase is employed to selectively acylate one enantiomer of the racemic N-Boc protected 3-aminocyclohexanol, allowing for the separation of the acylated and unreacted enantiomers. Lipases from Pseudomonas cepacia (lipase PS) and Candida antarctica B (Novozym 435) have been shown to be effective for this transformation.[2][3]
Principle of EKR:
Caption: Principle of EKR.
Experimental Protocol (Lipase PS-catalyzed acylation):
-
In a flask, dissolve the racemic tert-butyl N-(3-hydroxycyclohexyl)carbamate (1.0 eq.) in a suitable organic solvent such as diisopropyl ether.
-
Add an acyl donor, for example, vinyl acetate (2.0-5.0 eq.).
-
Add the lipase (e.g., Lipase PS from Pseudomonas cepacia) to the mixture (typically 50-100% by weight of the substrate).
-
Stir the suspension at room temperature and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the enzyme and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product and the unreacted alcohol by column chromatography on silica gel. The unreacted alcohol is the desired (1R,3S)-enantiomer.
| Parameter | Value | Reference |
| Lipase | Pseudomonas cepacia (Lipase PS) | [2] |
| Acyl Donor | Vinyl Acetate | [2][3] |
| Solvent | Diisopropyl Ether | [2] |
| Temperature | Room Temperature | [2] |
| Conversion | ~50% | [2] |
| Enantiomeric Excess (e.e.) of recovered alcohol | >99% | [2] |
Part 2: Oxidation to the Target Ketone
The final step in the synthesis is the oxidation of the enantiomerically pure alcohol to the corresponding ketone. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its mild reaction conditions, high chemoselectivity, and compatibility with the Boc-protecting group.[4][5][6]
Step 2.1: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that selectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively.[6][7][8] The reaction is typically carried out in chlorinated solvents at room temperature.
Mechanism of DMP Oxidation:
The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular deprotonation of the α-hydrogen of the alcohol to form the carbonyl compound.[4][8]
Experimental Protocol:
-
Dissolve the tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2-1.5 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a white solid.
| Parameter | Value | Reference |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | [5][7] |
| Solvent | Dichloromethane (DCM) | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 1-3 hours | [6] |
| Typical Yield | High | [6] |
Conclusion
The enantioselective synthesis of this compound can be reliably achieved through a two-step sequence involving N-Boc protection of racemic 3-aminocyclohexanol, followed by lipase-catalyzed kinetic resolution to obtain the chiral alcohol precursor, and subsequent mild oxidation using Dess-Martin periodinane. This methodology provides a practical and efficient route to this valuable chiral building block, enabling its application in the development of novel therapeutics and other advanced materials. The key to success lies in the careful control of the enzymatic resolution step to ensure high enantiomeric purity of the intermediate alcohol, and the use of a mild and selective oxidant in the final step to preserve the integrity of the Boc-protecting group.
References
- 1. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
Introduction: A Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide to tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
This compound is a valuable chiral building block for researchers and scientists engaged in drug discovery and complex molecule synthesis. Its structure incorporates a rigid cyclohexane scaffold, a ketone for diverse chemical transformations, and a Boc-protected amine, which allows for controlled, sequential functionalization. The specific (1R) stereochemistry is of paramount importance, as the biological activity of pharmaceutical agents is often dictated by their three-dimensional arrangement.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this key synthetic intermediate, designed to empower drug development professionals with actionable, field-proven insights.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the core physicochemical properties are fundamental for the successful application of any chemical reagent in a laboratory setting.
Chemical Identifiers
A consistent and accurate identification of this compound is critical for procurement and regulatory compliance. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1383797-87-2 | [2][3] |
| Molecular Formula | C₁₁H₁₉NO₃ | [2][3] |
| Molecular Weight | 213.28 g/mol | [3] |
| IUPAC Name | This compound | |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC(=O)C1 |
Physicochemical Data
The physical properties of the compound dictate its handling, storage, and appropriate use in various reaction conditions. While extensive experimental data is not widely published, the following information is derived from supplier technical data sheets and established chemical principles.
| Property | Value / Remarks |
| Physical Form | Solid or liquid |
| Purity | Typically ≥97% |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. Sparingly soluble in non-polar solvents like hexanes and has low solubility in water. |
| Storage Temperature | 2-8°C, sealed in a dry environment. |
| Melting Point | Not definitively reported. As a solid, it is expected to be a low-melting solid. |
Synthesis, Characterization, and Quality Control
While this compound is commercially available, understanding its synthesis and analytical profile is crucial for quality assessment and troubleshooting. A common and logical synthetic route involves the oxidation of the corresponding chiral alcohol precursor.
Plausible Synthetic Protocol: Oxidation of Precursor Alcohol
The synthesis of the title compound is most efficiently achieved through the oxidation of tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate. The choice of oxidant is critical to ensure a high-yield conversion without side reactions. A Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its mild conditions and high efficiency for converting secondary alcohols to ketones.
Reaction Scheme:
Sources
An In-depth Technical Guide to the Structural Analysis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Introduction: The Significance of Chiral Cyclohexanone Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the precise arrangement of atoms in three-dimensional space is paramount to biological activity. Chiral cyclohexanone derivatives serve as invaluable building blocks—or synthons—for a multitude of complex therapeutic agents. Among these, tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate stands out as a key intermediate. Its rigid, stereochemically defined cyclohexane core, combined with the versatile Boc-protected amine, makes it a strategic component in the synthesis of targeted therapeutics.
This guide provides a comprehensive structural analysis of this molecule, intended for researchers, scientists, and drug development professionals. We will delve into its stereospecific synthesis, conformational analysis, and detailed spectroscopic characterization. The causality behind experimental choices and the self-validating nature of the analytical protocols described herein are emphasized to provide field-proven insights. The importance of this scaffold is underscored by its relationship to critical pharmaceutical targets, including neuraminidase inhibitors like Oseltamivir (Tamiflu®), where the stereochemistry of the cyclohexane ring is crucial for efficacy[1][2][3].
Physicochemical Properties
A foundational understanding of a molecule begins with its basic properties. These characteristics influence its handling, reactivity, and analytical behavior.
| Property | Value | Source |
| CAS Number | 1383797-87-2 | [4] |
| Molecular Formula | C₁₁H₁₉NO₃ | [4] |
| Molecular Weight | 213.28 g/mol | [4] |
| Appearance | Typically a light beige or white solid | [5] |
| Purity (Typical) | ≥97% | [4] |
| Storage Conditions | Sealed, dry, room temperature or refrigerated (2-8°C) |
Stereospecific Synthesis: A Multi-Step Approach to Enantiopurity
The synthesis of the (1R)-enantiomer is not trivial and typically involves a multi-step sequence that establishes the desired stereocenter. A common and robust strategy relies on the enzymatic resolution of a precursor alcohol, followed by oxidation. This approach ensures high enantiomeric excess (ee), which is critical for pharmaceutical applications.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for the target molecule.
Protocol 1: Synthesis and Resolution
-
Synthesis of Racemic tert-butyl N-(3-oxocyclohexyl)carbamate :
-
Dissolve 2-cyclohexen-1-one and tert-butyl carbamate in a suitable solvent like dichloromethane (DCM).
-
Add a catalyst, such as bismuth nitrate pentahydrate, and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify by silica gel chromatography to yield the racemic product[5].
-
-
Reduction to Racemic Alcohol :
-
Dissolve the racemic ketone in methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Stir until the reaction is complete (monitored by TLC).
-
Quench the reaction, remove the solvent, and extract the product to obtain a mixture of cis and trans isomers of racemic tert-butyl N-(3-hydroxycyclohexyl)carbamate[6].
-
-
Enzymatic Kinetic Resolution :
-
This step is crucial for separating the enantiomers. It leverages the stereoselectivity of an enzyme, often a lipase.
-
Dissolve the racemic alcohol mixture in an organic solvent (e.g., tert-butyl methyl ether).
-
Add an acyl donor (e.g., vinyl acetate) and a lipase, such as Candida antarctica Lipase B (CALB).
-
The enzyme will selectively acylate one enantiomer (e.g., the (1S,3R)-alcohol), leaving the desired (1R,3S)-alcohol unreacted[5].
-
Monitor the reaction to approximately 50% conversion.
-
Separate the unreacted (1R,3S)-alcohol from the acylated ester by column chromatography.
-
-
Oxidation to the Final Product :
-
Dissolve the purified (1R,3S)-alcohol in DCM.
-
Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Stir until the starting material is consumed.
-
Purify the crude product via silica gel chromatography to yield the final, enantiomerically pure this compound.
-
Structural & Conformational Analysis
The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation. The substituents (the Boc-amino group and the ketone) can occupy either axial or equatorial positions.
Caption: Conformational equilibrium of the title compound.
Due to the significant steric bulk of the tert-butoxycarbonyl (Boc) group, the conformational equilibrium strongly favors the isomer where the Boc-amino substituent occupies the equatorial position. This minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. The (1R) designation defines the absolute stereochemistry at the carbon atom bearing the nitrogen substituent. Conformational analysis of related 3-aminocyclohexanol systems has been effectively studied using 2D NMR techniques like NOESY to confirm spatial proximities of protons, corroborating the preferred chair conformation with equatorial substituents[6].
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| ~3350 | N-H Stretch (carbamate) | Moderate, sharp peak |
| ~2950, ~2870 | C-H Stretch (aliphatic) | Strong, sharp peaks |
| ~1715 | C=O Stretch (ketone) | Strong, sharp peak |
| ~1690 | C=O Stretch (carbamate) | Strong, sharp peak |
| ~1520 | N-H Bend | Moderate peak |
| ~1250, ~1160 | C-O Stretch (carbamate) | Strong peaks |
The presence of two distinct carbonyl peaks (ketone and carbamate) is a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
-
δ ~4.5-5.0 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the carbamate.
-
δ ~3.5-4.0 ppm (m, 1H): The proton on the carbon bearing the nitrogen (C1-H). Its multiplicity will be complex due to coupling with adjacent methylene protons.
-
δ ~2.0-2.6 ppm (m, 4H): Protons alpha to the ketone (C2-H₂ and C4-H₂). These would be diastereotopic and show complex splitting.
-
δ ~1.5-1.9 ppm (m, 4H): The remaining methylene protons on the cyclohexane ring (C5-H₂ and C6-H₂).
-
δ 1.45 ppm (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of the tert-butyl group.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
-
δ ~210 ppm: The carbonyl carbon of the cyclohexanone.
-
δ ~155 ppm: The carbonyl carbon of the Boc-carbamate group.
-
δ ~80 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~40-50 ppm: The carbons of the cyclohexane ring, with the carbon alpha to the nitrogen (C1) and carbons alpha to the ketone (C2, C4) appearing in this range.
-
δ ~28.5 ppm: The three equivalent methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Expected Molecular Ion [M]⁺: m/z = 213.
-
Common Fragments:
-
m/z = 157: Loss of the tert-butyl group ([M - 56]⁺). This is a very common fragmentation pathway for Boc-protected compounds.
-
m/z = 114: Loss of the tert-butoxycarbonyl group ([M - 99]⁺).
-
m/z = 57: The tert-butyl cation ([C(CH₃)₃]⁺), which is often a base peak.
-
Conclusion: A Versatile and Crucial Synthetic Intermediate
This compound is a molecule of significant strategic importance in pharmaceutical development. Its structural rigidity, defined stereochemistry, and versatile functional groups make it an ideal starting point for the synthesis of complex chiral molecules. The analytical techniques outlined in this guide—from stereoselective synthesis validation to detailed spectroscopic confirmation—provide a robust framework for ensuring the quality and identity of this key intermediate. A thorough understanding of its conformational preferences and spectral characteristics is indispensable for scientists and researchers aiming to leverage its synthetic potential in the creation of next-generation therapeutics.
References
-
Levy, L.M., de Gonzalo, G., & Gotor, V. (2004). Resolution of N-protected cis- and trans-3-aminocyclohexanols via lipase-catalyzed enantioselective acylation in organic media. Tetrahedron: Asymmetry, 15(12), 2051-2056. Available at: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-9. Available at: [Link]
-
Shil, N., & Mandal, B. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? European Journal of Medicinal Chemistry, 200, 112426. Available at: [Link]
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Dana Bioscience. (n.d.). This compound 250mg. Retrieved January 3, 2026, from [Link]
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López-Sánchez, C., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-163. Available at: [Link]
-
MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved January 3, 2026, from [Link]
-
Abd Haris, S. A.-N. (2022). The synthesis of oseltamivir phosphate key intermediate.... (Master's thesis, Universiti Teknologi MARA). Retrieved from [Link]
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Simplício, A. L., et al. (2006). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1120(1-2), 89-93. Available at: [Link]
-
Berkessel, A., et al. (2007). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. Organic & Biomolecular Chemistry, 5(2), 283-292. Available at: [Link]
-
UiTM Institutional Repository. (2022). The synthesis of oseltamivir phosphate key intermediate.... Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). tert-Butyl (3-hydroxycyclohexyl)carbamate. Retrieved January 3, 2026, from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved January 3, 2026, from [Link]
-
Al-Majed, A. R., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(1-2), 235-243. Available at: [Link]
-
Al-Qaisi, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(17), 3959. Available at: [Link]
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Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations. Angewandte Chemie International Edition, 48(7), 1304-1307. Available at: [Link]
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Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved January 3, 2026, from [Link]
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CAS number for tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate.
An In-depth Technical Guide to tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
This guide provides an in-depth exploration of this compound, a chiral building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its core properties, synthesis, characterization, and applications, offering field-proven insights into its utility.
Introduction and Strategic Importance
This compound is a bifunctional molecule featuring a ketone and a carbamate-protected amine on a chiral cyclohexane scaffold. Its strategic importance lies in this combination of features:
-
Defined Stereochemistry: The (1R) configuration provides a fixed stereocenter, which is critical for the synthesis of stereospecific pharmaceuticals where enantiomeric purity dictates biological activity and safety.
-
Orthogonal Functionality: The ketone and the tert-butyloxycarbonyl (Boc)-protected amine represent two distinct reactive sites. The Boc group is a robust protecting group, stable under a variety of conditions but readily removable under acidic conditions, allowing for selective and sequential chemical modifications.
-
Versatile Scaffold: The cyclohexyl ring is a common motif in medicinal chemistry, providing a rigid, three-dimensional structure that can orient functional groups in precise spatial arrangements for optimal interaction with biological targets.
These attributes make it a valuable intermediate for constructing complex molecular architectures and for use in fragment-based drug discovery and lead optimization campaigns.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational for its successful application in research and development.
| Property | Value | Source |
| CAS Number | 1383797-87-2 | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Physical Form | Solid or liquid | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | |
| IUPAC Name | This compound | [2] |
Note: The (S)-enantiomer has the CAS Number 1803033-61-5.[3]
Synthesis and Purification
While numerous proprietary methods exist, a common and logical synthetic pathway to this compound involves a two-step sequence starting from a corresponding chiral amino alcohol precursor. The causality behind this choice is the ready availability of such precursors and the high efficiency of these standard transformations.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Validating System
Step 1: Boc Protection of (1R,3S)-3-Aminocyclohexanol
-
Inert Atmosphere: To a round-bottomed flask purged with argon, add (1R,3S)-3-aminocyclohexanol and a suitable solvent like dichloromethane (DCM).
-
Base Addition: Cool the solution to 0°C in an ice bath and add a base, such as triethylamine (Et₃N), to act as a proton scavenger.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM. The use of (Boc)₂O is standard for installing the acid-labile Boc protecting group.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Workup & Purification: Quench the reaction with water. Perform an aqueous workup to remove water-soluble byproducts. The resulting organic layer is dried and concentrated. The crude product, tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, is then purified by column chromatography on silica gel.
Step 2: Oxidation of the Alcohol
-
Setup: In a separate flask under an inert atmosphere, dissolve the purified alcohol intermediate in anhydrous DCM.
-
Oxidant Addition: Add a mild oxidizing agent. Dess-Martin periodinane is an excellent choice as it operates under neutral conditions at room temperature, minimizing side reactions.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Purification: Quench the reaction with a saturated solution of sodium thiosulfate. After an aqueous workup, the crude product is purified by flash column chromatography to yield the final product, this compound.[5]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a characteristic singlet around 1.45 ppm integrating to 9 protons for the tert-butyl group. The protons on the cyclohexane ring will appear as complex multiplets between 1.2 and 3.0 ppm. The proton attached to the nitrogen (N-H) will appear as a broad singlet.
-
¹³C NMR: Key signals include the carbonyl of the ketone (~208-212 ppm), the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the protonated molecular ion [M+H]⁺ at m/z 214.14 or the sodium adduct [M+Na]⁺ at m/z 236.12.[6]
-
Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the N-H stretch (~3350 cm⁻¹), the ketone C=O stretch (~1715 cm⁻¹), and the carbamate C=O stretch (~1685 cm⁻¹).
Applications in Drug Development and Synthesis
The true value of this molecule is realized in its application as a versatile synthetic intermediate. The ketone and the protected amine are handles for a wide range of chemical transformations.
Key Synthetic Transformations
Caption: Key reaction pathways for downstream functionalization.
This dual reactivity allows for the systematic construction of diverse chemical libraries. For instance, the ketone can be converted to a new stereocenter via stereoselective reduction or used as an anchor point for building complexity via C-C bond-forming reactions. Following these modifications, the Boc group can be removed to unmask the primary amine, which can then be acylated or alkylated to introduce points of diversity, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[4][7]
Safety and Handling
As a laboratory chemical, proper handling is essential. Safety protocols should be strictly followed.
-
Hazard Statements: Based on data for the enantiomer, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Statements: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from oxidizing agents.
Conclusion
This compound is a high-value chiral building block with significant potential for accelerating drug discovery and complex molecule synthesis. Its defined stereochemistry and orthogonal protecting group strategy provide chemists with a reliable and versatile tool. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for leveraging its full potential in the laboratory.
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SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
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A Technical Guide to tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate: From Synthetic Intermediate to a Gateway for Bioactive Molecules
Abstract
This technical guide provides an in-depth analysis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, a molecule of significant interest in synthetic and medicinal chemistry. Contrary to being a direct bioactive agent, its primary role is that of a versatile chemical intermediate. This document will elucidate the structural features of this compound, the pivotal role of the carbamate moiety in drug design, and its application as a building block in the synthesis of complex, biologically active molecules. We will explore the synthetic utility of its functional groups—the Boc-protected amine and the cyclohexanone ring—and provide conceptual experimental workflows for its application. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging such intermediates for the creation of novel therapeutics.
Introduction: A Profile of a Versatile Synthetic Intermediate
This compound is a chiral organic compound frequently utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Its structure is characterized by two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a ketone on a cyclohexane ring. The Boc group serves as a common protecting group for amines, preventing them from reacting while other parts of the molecule are being modified. The ketone provides a reactive site for a variety of chemical transformations. While this compound itself is not known to possess a specific mechanism of action, its utility in the synthesis of bioactive molecules is substantial.
Caption: Bioisosteric relationship between an amide bond and a carbamate moiety.
Synthetic Applications in the Pursuit of Bioactive Molecules
The true value of this compound lies in its role as a chiral building block for creating more elaborate and biologically active compounds. Its bifunctional nature allows for sequential or orthogonal chemical modifications.
3.1. Gateway to Chiral Amines and Derivatives
The ketone on the cyclohexyl ring is a prime target for nucleophilic addition and reductive amination reactions. This allows for the introduction of various substituents and the creation of new stereocenters. Following these transformations, the Boc-protecting group can be readily removed under acidic conditions to liberate the amine, which can then be further functionalized.
3.2. Conceptual Synthetic Workflow: Reductive Amination
A common application of this intermediate is in the synthesis of substituted cyclohexylamines. The following is a conceptual workflow for a reductive amination reaction.
Experimental Protocol: Conceptual Reductive Amination
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol), add the desired primary or secondary amine (1.1 equivalents).
-
Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine or enamine intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Upon completion of imine formation, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise. These reducing agents are preferred for their mildness and selectivity for the iminium ion over the ketone.
-
Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired N-substituted cyclohexylamine derivative.
-
Deprotection: The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent to yield the final amine.
Caption: Conceptual workflow for the reductive amination of this compound.
Hypothetical Biological Interactions: A Structural Perspective
While there is no documented direct biological activity for this compound, a theoretical examination of its structure can offer insights into how it might interact with a biological target if it were part of a larger, active molecule.
-
Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor, while the N-H of the carbamate can serve as a hydrogen bond donor.
-
Hydrophobic Interactions: The cyclohexane ring and the tert-butyl group provide lipophilic character, which could facilitate binding to hydrophobic pockets within a protein.
-
Chiral Recognition: The (1R) stereochemistry provides a specific three-dimensional arrangement that could be crucial for selective binding to a chiral biological target.
These potential interactions are fundamental to the activity of many drugs, and the presence of these features in this intermediate is what makes it a valuable starting point for drug discovery programs. For example, similar carbamate-containing structures have been investigated for their potential as antiviral agents and inhibitors of various enzymes. [4][5][6][7][8]
Conclusion
This compound is a prime example of a molecule whose significance is not in its own biological activity, but in the potential it unlocks for synthetic and medicinal chemists. Its well-defined stereochemistry and versatile functional groups make it an invaluable building block for the construction of novel and complex bioactive molecules. Understanding the chemistry of such intermediates is fundamental to the process of drug discovery and development, enabling the creation of the next generation of therapeutics. Researchers and drug development professionals can leverage the synthetic accessibility and predictable reactivity of this compound to accelerate their research and development efforts.
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National Institutes of Health. Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. National Library of Medicine. [Link]
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The Strategic Role of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Pharmaceutical Design
In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is a critical determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, harmful. This stereoselectivity of biological systems necessitates the development of synthetic routes that can produce enantiomerically pure compounds.
tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, a chiral building block, represents a key asset in the medicinal chemist's toolbox. Its rigid cyclohexanone core, combined with the stereodefined amine functionality protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile synthon for constructing complex molecular targets. The presence of the ketone and the protected amine at a defined stereochemical orientation allows for sequential and regioselective modifications, paving the way for the efficient synthesis of advanced drug intermediates. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this valuable compound.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and handling requirements is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1383797-87-2 | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | Solid or liquid | |
| Purity | ≥97% | [1] |
| Storage Conditions | Store in a dry, sealed container at 2-8°C |
Safety and Handling: this compound should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Synthesis of this compound: A Representative Approach
The following protocol is a representative method for the synthesis, starting from a prochiral ketone.
Experimental Protocol: Chemoenzymatic Synthesis
This protocol involves two main stages: the asymmetric amination of a cyclohexanone derivative using a transaminase enzyme to install the chiral amine, followed by the protection of the amine with a Boc group.
Part 1: Asymmetric Amination
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Reagent Addition: Add 1,3-cyclohexanedione (1.0 eq), an amine donor such as isopropylamine (1.5-2.0 eq), and pyridoxal 5'-phosphate (PLP) cofactor (0.1 mol%).
-
Enzyme Addition: Introduce a suitable (R)-selective amine transaminase (ATA) enzyme. The choice of enzyme is critical for achieving high enantioselectivity.
-
Reaction Conditions: Stir the mixture at a controlled temperature (typically 25-30°C) and monitor the reaction progress by HPLC or GC analysis for the formation of (R)-3-aminocyclohexanone.
-
Work-up: Once the reaction is complete, quench by adding a suitable acid (e.g., HCl) to adjust the pH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. The aqueous layer containing the desired amine salt is carried forward.
Part 2: Boc Protection
-
pH Adjustment: To the aqueous solution of (R)-3-aminocyclohexanone hydrochloride, add a base (e.g., sodium bicarbonate or triethylamine) to neutralize the acid and free the amine.
-
Solvent Addition: Add a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the biphasic mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise while stirring vigorously.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: A simplified workflow for the chemoenzymatic synthesis.
Application in Pharmaceutical Synthesis: A Case Study with a Structural Analog
The strategic importance of chiral building blocks like this compound is best illustrated through their application in the synthesis of complex drug molecules. While a specific drug synthesis directly employing the title compound is not prominently documented, the synthesis of Edoxaban, an oral anticoagulant, utilizes a closely related structural analog: tert-butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate.[2] This intermediate shares the crucial N-Boc protected chiral amine on a cyclohexane scaffold, highlighting the utility of this molecular motif.
The synthesis of this Edoxaban intermediate involves the coupling of the chiral diamine derivative with another component, demonstrating how the pre-installed stereocenter and the protecting group strategy enable the construction of the final complex molecule with high fidelity.[2] The Boc protecting group serves to mask the reactivity of one amine group while the other participates in the desired reaction, a classic and powerful strategy in multi-step organic synthesis.
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The Emergence of a Key Chiral Building Block: A Technical Guide to tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
In the landscape of modern pharmaceutical development and complex molecule synthesis, the strategic use of chiral building blocks is paramount. Among these, tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate has emerged as a valuable intermediate, prized for its specific stereochemistry and the versatile functionalities it presents. This guide provides an in-depth exploration of its history, synthesis, and critical applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic choices, offering field-proven insights into the methodologies that bring this crucial molecule to life.
Introduction: The Significance of a Chiral Scaffold
This compound is a bifunctional molecule featuring a ketone, a stereodefined amine protected by a tert-butoxycarbonyl (Boc) group, and a cyclohexane ring. This unique combination of features makes it a highly sought-after precursor in the synthesis of a wide array of biologically active compounds. The (1R) stereocenter is often crucial for the specific binding interactions with biological targets, highlighting the importance of enantiomerically pure starting materials in drug discovery. The Boc protecting group offers robust protection under various reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of modern synthetic strategy.[1]
A Synthesized History: The Convergence of Methodologies
The history of this compound is not one of a singular, serendipitous discovery but rather the culmination of advancements in asymmetric synthesis and resolution techniques. The development of methods for the enantioselective synthesis of 1,3-aminoalcohols and related chiral amines laid the groundwork for the creation of this specific building block.[2][3] Key historical developments in organic synthesis that have enabled the production of this molecule include:
-
Early Racemic Syntheses: Initial approaches to 3-aminocyclohexanone derivatives often resulted in racemic mixtures. These methods, while foundational, necessitated subsequent resolution steps to isolate the desired enantiomer.
-
The Rise of Kinetic Resolution: The advent of enzyme-catalyzed kinetic resolution provided a powerful tool for separating enantiomers. Lipases, in particular, have been extensively used for the enantioselective acylation of racemic amino alcohols, a common precursor to the target molecule.[4][5][6][7] This approach allows for the isolation of one enantiomer in high purity.
-
Catalytic Asymmetric Synthesis: More recently, the focus has shifted towards catalytic asymmetric methods that directly generate the desired enantiomer, offering higher efficiency and atom economy.[8] These strategies often employ chiral catalysts to control the stereochemical outcome of a reaction, such as the asymmetric hydrogenation of enamines or the asymmetric amination of ketones.
This evolution in synthetic methodology reflects a broader trend in organic chemistry towards more efficient and selective routes to enantiomerically pure compounds.
Strategies for Enantioselective Synthesis
The synthesis of this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and direct asymmetric synthesis.
Chemoenzymatic Synthesis via Kinetic Resolution
A robust and widely employed method for accessing enantiomerically pure compounds is through enzymatic kinetic resolution. This strategy leverages the high stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of a racemic mixture.
A common precursor for this approach is racemic tert-butyl (3-hydroxycyclohexyl)carbamate.[9] The lipase-catalyzed acylation of the secondary alcohol will preferentially acylate the (1S, 3S) or (1R, 3R) enantiomer (depending on the specific lipase and reaction conditions), leaving the desired (1R, 3S) or (1S, 3R) enantiomer unreacted. The unreacted alcohol can then be oxidized to the corresponding ketone.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-tert-butyl (3-hydroxycyclohexyl)carbamate
-
Dissolution: Dissolve racemic tert-butyl (3-hydroxycyclohexyl)carbamate (1.0 eq) in an appropriate organic solvent (e.g., toluene or diisopropyl ether).
-
Enzyme Addition: Add a commercially available immobilized lipase (e.g., Novozym 435, 10-20% by weight).
-
Acyl Donor: Introduce an acyl donor (e.g., vinyl acetate, 1.5 eq).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Termination: Once approximately 50% conversion is reached, filter off the enzyme.
-
Purification: Separate the acylated product from the unreacted alcohol by column chromatography.
-
Oxidation: The recovered chiral alcohol is then oxidized to the ketone using standard oxidation protocols (e.g., Swern oxidation or using Dess-Martin periodinane).
Asymmetric Catalysis: The Direct Approach
Catalytic asymmetric synthesis offers a more direct and often more efficient route to the target molecule. One plausible strategy involves the asymmetric hydrogenation of an appropriate enamine or enecarbamate precursor.
Conceptual Asymmetric Hydrogenation Workflow
Caption: Conceptual workflow for asymmetric hydrogenation.
This approach would involve the synthesis of an unsaturated precursor, followed by hydrogenation using a chiral metal catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand). The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1383797-87-2 | [10] |
| Molecular Formula | C₁₁H₁₉NO₃ | [10] |
| Molecular Weight | 213.28 g/mol | [10] |
| Appearance | Solid or liquid | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, sealed in dry conditions |
Safety and Handling: Standard laboratory safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures.
Applications in Drug Discovery and Development
The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with pharmaceutical applications. The chiral amine, once deprotected, can serve as a key pharmacophoric element or as a handle for further functionalization. The ketone functionality allows for a variety of chemical transformations, including reductive amination, aldol condensation, and the formation of heterocyclic rings.
While specific drug candidates synthesized directly from this starting material are often proprietary, the 3-aminocyclohexanone scaffold is a known component in various biologically active molecules. Its rigid cyclic structure helps to constrain the conformation of the molecule, which can lead to higher binding affinity and selectivity for its biological target.
Logical Flow of Synthetic Utility
Caption: Key synthetic transformations of the title compound.
Conclusion
This compound stands as a testament to the power of modern synthetic organic chemistry. Its availability, driven by the development of robust enantioselective synthetic methods, has provided medicinal chemists and drug development professionals with a valuable tool for the construction of novel therapeutics. The strategic insights into its synthesis and the understanding of its chemical versatility will continue to fuel innovation in the pharmaceutical industry and beyond.
References
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- Geng, H., et al. (2009). Rhodium-catalyzed enantioselective and diastereoselective hydrogenation of β-ketoenamides: efficient access to anti-1,3-amino alcohols.
- Levy, L. M., de Gonzalo, G., & Gotor, V. (2004). Resolution of N-protected cis- and trans-3-aminocyclohexanols via lipase-catalyzed enantioselective acylation in organic media. Tetrahedron: Asymmetry, 15(13), 2051-2056.
- Ohtani, I., et al. (1991). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Agricultural and Biological Chemistry, 55(1), 233-239.
- Arroniz, C., et al. (2011). First asymmetric cascade reaction catalysed by chiral primary aminoalcohols. Organic & Biomolecular Chemistry, 9(14), 5079-5084.
- Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 83, 193-200.
- Gotor, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals.
- Ma, J. A. (2006). Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives. Chemical Society Reviews, 35(7), 630-636.
- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Chirality, 15(7), 575-580.
- de Sousa, J. S., & O'Brien, P. (2014).
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CP Lab Safety. This compound, min 97%, 10 grams. Retrieved from [Link]
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The Synthetic Keystone: A Technical Guide to the Biological Potential of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Foreword: Unveiling Latent Potential in a Chiral Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount. Often, the value of a molecule lies not in its intrinsic biological activity, but in its potential as a versatile scaffold for the synthesis of more complex, biologically active compounds. tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, a chiral building block, represents one such molecule of latent potential. While direct biological data on this specific compound is not extensively documented in peer-reviewed literature, a comprehensive analysis of its core structural motifs—the tert-butyl carbamate (Boc) protecting group and the 3-oxocyclohexyl moiety—provides a compelling rationale for its utility in the development of novel therapeutics. This technical guide will delve into the inferred biological activities of this compound, grounded in the established pharmacology of its constituent parts, and provide detailed experimental frameworks for its potential investigation.
I. The Strategic Importance of the tert-Butyl Carbamate (Boc) Moiety in Medicinal Chemistry
The tert-butyl carbamate group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications.[1] Its primary role is that of a protecting group for primary and secondary amines. The Boc group's stability under a wide range of reaction conditions, coupled with its facile and selective removal under mildly acidic conditions, makes it an invaluable tool for multi-step synthetic campaigns.[1]
The presence of the Boc group in this compound immediately signals its utility as a synthetic intermediate. It allows for the selective modification of other parts of the molecule, such as the ketone, before revealing the amine for subsequent reactions like amidation, alkylation, or sulfonylation. This controlled, stepwise approach is fundamental to building the complex architectures often required for potent and selective biological activity.
Caption: General mechanism of Boc-group deprotection.
II. The 3-Oxocyclohexyl Moiety: A Scaffold for Diverse Biological Activity
The cyclohexanone core is a prevalent structural motif in a multitude of biologically active compounds.[2][3] Its conformational rigidity and the presence of a reactive ketone handle make it an attractive scaffold for the design of enzyme inhibitors and receptor ligands. The biological activities of cyclohexanone derivatives are diverse and well-documented, offering a strong basis for inferring the potential applications of this compound.
A. Anticancer and Cytotoxic Potential
Numerous studies have highlighted the cytotoxic effects of cyclohexanone derivatives against various cancer cell lines.[2] The ketone functionality can participate in crucial interactions within the active sites of enzymes involved in cell proliferation and survival. Furthermore, the cyclohexyl ring can be functionalized to enhance lipophilicity, thereby improving cell membrane permeability.
| Compound Class | Specific Derivative | Activity Type | Assay | Target/Cell Line | Quantitative Data (IC50) | Reference |
| Diarylidene cyclohexanones | 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone | Anti-inflammatory | Cyclooxygenase (COX) Inhibition | COX Enzyme | 13.53 µM | [3] |
| Diarylidene cyclohexanones | 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | Anti-inflammatory | Cyclooxygenase (COX) Inhibition | COX Enzyme | 11.56 µM | [3] |
| Carbamate Derivatives | 7-chloroquinolinyl benzyl amino carbamate (4b) | Cytotoxic | MTT Assay | LNCaP, A2780, MCF-7 | 6.61, 2.81, 5.69 µg/mL |
B. Anti-inflammatory Activity
Cyclohexanone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[3][4] The ketone can act as a hydrogen bond acceptor, a critical interaction in many enzyme active sites.
C. Antimicrobial Activity
The cyclohexanone scaffold has also been incorporated into compounds exhibiting antibacterial and antifungal activities.[5][6] These derivatives can interfere with microbial growth and proliferation through various mechanisms, including the disruption of cell wall synthesis or the inhibition of essential enzymes.
III. Inferred Biological Activities and Mechanistic Hypotheses
Based on the established activities of structurally related compounds, we can hypothesize several potential biological activities for derivatives of this compound. The core structure presents several opportunities for interaction with biological targets.
Caption: Hypothesized molecular interactions with a biological target.
The ketone group can serve as a hydrogen bond acceptor, while the deprotected amine can act as a hydrogen bond donor or acceptor. The cyclohexyl ring itself can engage in hydrophobic interactions within a binding pocket. This combination of features suggests potential as:
-
Enzyme Inhibitors: The molecule could be elaborated to target a variety of enzymes, including kinases, proteases, and dehydrogenases, where the cyclic ketone could play a key role in binding to the active site.
-
Receptor Modulators: The rigid cyclohexyl scaffold could be used to present functional groups in a specific spatial orientation for interaction with G-protein coupled receptors (GPCRs) or other cell surface receptors.[7]
IV. Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities, a tiered screening approach is recommended, starting with in vitro assays to assess cytotoxicity and enzyme inhibition.
A. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the concentration at which a compound exhibits 50% inhibition of cell viability (IC50).[8]
1. Cell Culture and Seeding:
- Culture a relevant cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
- Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 24-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
B. Protocol for In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a protein kinase.[9]
1. Reagents and Materials:
- Purified kinase enzyme.
- Kinase substrate (peptide or protein).
- ATP (adenosine triphosphate).
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- Test compound and a known inhibitor (positive control).
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
2. Assay Procedure:
- Prepare serial dilutions of the test compound and the positive control in the assay buffer.
- In a 96-well plate, add the kinase enzyme, the test compound or control, and the kinase substrate.
- Initiate the reaction by adding ATP.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (luminescence or fluorescence) using a plate reader.
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
- Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
V. Synthesis and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C11H19NO3 | [11] |
| Molecular Weight | 213.28 g/mol | [11] |
| CAS Number | 216599-73-0 | |
| Appearance | Solid or liquid | |
| Purity | >97% (typical) | |
| Storage | 2-8°C, sealed in dry conditions |
VI. Conclusion and Future Directions
This compound represents a chiral building block with significant, albeit underexplored, potential in medicinal chemistry. By leveraging the established biological activities of the cyclohexanone scaffold, this compound can serve as a starting point for the synthesis of novel anticancer, anti-inflammatory, and antimicrobial agents. The Boc-protected amine provides a crucial handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships. Future research should focus on the derivatization of this scaffold and the comprehensive biological evaluation of the resulting compounds using the protocols outlined in this guide. The insights gained from such studies will undoubtedly contribute to the expanding arsenal of therapeutic agents in the fight against a wide range of human diseases.
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A Technical Guide to the Synthetic Potential of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate: A Chiral Scaffold for Drug Discovery
Abstract
Tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate is a chiral building block of significant interest in medicinal chemistry. Its rigid cyclohexyl core, coupled with a stereodefined amine and a reactive ketone, provides a versatile platform for the synthesis of a diverse array of derivatives with potential therapeutic applications. This guide explores the synthetic avenues available for the derivatization of this molecule, focusing on reactions at the C3-carbonyl and the N-carbamate functionalities. We will delve into key transformations such as reductive amination, stereoselective reductions, carbon-carbon bond-forming reactions, and ring expansions, providing a strategic framework for researchers, scientists, and drug development professionals to unlock the full potential of this valuable scaffold.
Introduction: The Strategic Value of the (1R)-3-Aminocyclohexanone Core
The (1R)-3-aminocyclohexanone scaffold, protected as its tert-butyl carbamate derivative, represents a privileged motif in drug design. The inherent chirality at the C1 position, combined with the conformational constraints of the cyclohexane ring, allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective interactions with biological targets. The presence of two distinct functional groups—a ketone and a protected amine—offers orthogonal handles for chemical modification, enabling the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The tert-butyloxycarbonyl (Boc) protecting group is strategically employed due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This allows for the selective manipulation of the ketone functionality before proceeding with derivatization of the amine, or vice versa.
Derivatization Strategies at the C3-Carbonyl Group
The ketone at the C3 position is a primary site for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the creation of new stereocenters.
Reduction to 1,3-Aminoalcohols
The reduction of the C3-ketone to a hydroxyl group furnishes chiral 1,3-aminoalcohols, a structural motif present in numerous biologically active molecules.[2][3] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.
-
Diastereoselective Reduction: The use of hydride reagents can lead to the formation of either cis- or trans-1,3-aminoalcohols. The stereoselectivity is governed by the direction of hydride attack, which can be influenced by the steric bulk of the N-Boc group and the choice of reagent. For instance, reagents like sodium borohydride may exhibit different selectivities compared to bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride®).
| Reducing Agent | Typical Solvent | Expected Major Diastereomer | Rationale |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | cis or trans (often a mixture) | Less sterically demanding, axial or equatorial attack possible. |
| Lithium Aluminium Hydride (LiAlH4) | Tetrahydrofuran, Diethyl ether | trans (axial attack) | A strong, unhindered nucleophile that often prefers axial attack on cyclohexanones. |
| L-Selectride® | Tetrahydrofuran | cis (equatorial attack) | A bulky hydride source that preferentially attacks from the less hindered equatorial face. |
Experimental Protocol: General Procedure for the Reduction of this compound
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., methanol for NaBH4, THF for L-Selectride®) at 0 °C, add the reducing agent (1.1-1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-aminoalcohol.
The resulting chiral 1,3-aminoalcohols are valuable precursors for further derivatization and have shown potential as antiproliferative agents.[4]
Reductive Amination to 1,3-Diamines
Reductive amination of the C3-ketone provides a direct route to 1,3-diaminocyclohexane derivatives, which are important scaffolds in medicinal chemistry, notably in the development of Factor Xa inhibitors and antibacterial agents.[5][6] This one-pot reaction typically involves the formation of an imine or enamine intermediate, followed by in-situ reduction.[7][8]
A variety of primary and secondary amines can be employed, leading to a wide range of N-substituted derivatives. The choice of reducing agent is critical for the success of the reaction, with mild reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) being commonly used.[9]
dot
Caption: Reductive amination workflow.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add the reducing agent (e.g., NaBH3CN or STAB, 1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Carbon-Carbon Bond Forming Reactions
The enolizable nature of the C3-ketone allows for a variety of carbon-carbon bond-forming reactions, enabling the introduction of alkyl, alkenyl, and aryl substituents.
-
Aldol Condensation: Reaction with aldehydes or ketones in the presence of a base can lead to the formation of α,β-unsaturated ketones after a dehydration step.[10] This introduces a conjugated system that can be further functionalized, for example, through Michael addition.
-
Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the ketone into an exocyclic double bond.[11][12][13] The nature of the phosphorus ylide used will determine the structure of the resulting alkene. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[14]
dot
Caption: Wittig reaction pathway.
Ring Expansion and Spirocycle Formation
-
Baeyer-Villiger Oxidation: This reaction allows for the expansion of the cyclohexanone ring to a seven-membered caprolactone.[15][16] The regioselectivity of the oxidation is predictable, with the more substituted carbon atom typically migrating.[17] The resulting lactone can serve as a precursor for a variety of other derivatives.
-
Spirocycle Synthesis: The ketone functionality can be utilized to construct spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures.[18] For example, reaction with appropriate bis-nucleophiles can lead to the formation of spiro-heterocycles.[19][20]
Derivatization at the N-Carbamate Functionality
The Boc-protected amine offers another point for diversification, either after modification of the ketone or by initial deprotection.
Deprotection and N-Alkylation/N-Acylation
Removal of the Boc group is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane or with aqueous phosphoric acid.[1][21][22] The resulting free amine can then be subjected to a wide range of derivatization reactions:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These modifications can significantly impact the physicochemical properties of the molecule, such as its polarity, basicity, and hydrogen bonding capacity, which are crucial for drug-target interactions and pharmacokinetic profiles.
Potential Applications in Drug Discovery
Derivatives of this compound have been explored in various therapeutic areas:
-
Anticancer Agents: As mentioned, 1,3-aminoalcohol derivatives have demonstrated antiproliferative activity.[4]
-
Anticoagulants: 1,3-Diaminocyclohexane scaffolds are key components of Factor Xa inhibitors used in the treatment of thrombosis.[5]
-
Antibacterial Agents: Certain cyclohexane diamine derivatives have shown promising activity against Mycobacterium tuberculosis.[6]
-
Neurological Disorders: The rigid cyclohexyl core can be used to develop ligands for CNS targets where conformational restriction is key for selectivity.
Conclusion and Future Perspectives
This compound is a powerful and versatile chiral building block for the synthesis of a wide range of potential drug candidates. The orthogonal reactivity of its ketone and protected amine functionalities allows for a systematic and diverse derivatization strategy. Future work in this area will likely focus on the development of novel catalytic asymmetric methods for the derivatization of this scaffold, as well as its application in the synthesis of complex natural products and new chemical entities for high-throughput screening. The continued exploration of the chemical space around this privileged core holds significant promise for the discovery of next-generation therapeutics.
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Quan, M. L., et al. (2009). Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part I: exploration of 5-6 fused rings as alternative S1 moieties. Bioorganic & Medicinal Chemistry, 17(24), 8206-8220. [Link]
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Nagy, V., et al. (2021). Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols. International Journal of Molecular Sciences, 22(20), 11232. [Link]
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Nagy, V., et al. (2021). Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols. ResearchGate. [Link]
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Wang, R., et al. (2021). Representative bioactive molecules and natural products containing syn-1,3-amino alcohol, and general strategies towards this motif. ResearchGate. [Link]
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-
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]
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Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]
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Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. (2021). Chemical Science, 12(1), 263-271. [Link]
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Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6353-6358. [Link]
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Wikipedia contributors. (2023, December 28). Aldol reaction. In Wikipedia, The Free Encyclopedia. [Link]
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General Procedure for the Synthesis of Spirocyclic 3-Hydroxy- and 3-Oxotetrahydrofurans Containing Carbo- and Heterocyclic Fragments. (2022). ResearchGate. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). MDPI. [Link]
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Molecular diversity of spirooxindoles. Synthesis and biological activity. (2014). ResearchGate. [Link]
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Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
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-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. (2021). ResearchGate. [Link]
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1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. (2022). ResearchGate. [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. [Link]
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Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (2024). ChemRxiv. [Link]
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Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
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Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6353-6358. [Link]
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Hu, B., et al. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 57(84), 11016-11019. [Link]
-
Wikipedia contributors. (2023, December 28). 1,3-Cyclohexanedione. In Wikipedia, The Free Encyclopedia. [Link]
-
Arkat USA, Inc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(viii), 4-11. [Link]
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Methodological & Application
The Versatile Chiral Building Block: Applications and Protocols for tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate in Organic Synthesis
Introduction: A Gateway to Chiral Architectures
In the landscape of modern organic synthesis, the quest for enantiomerically pure molecules remains a paramount objective, particularly in the realms of pharmaceutical and agrochemical development. Chiral cyclohexanone derivatives serve as invaluable synthons, providing a rigid scaffold that can be stereoselectively functionalized to construct complex molecular architectures. Among these, tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate has emerged as a versatile and strategic building block. Its unique bifunctional nature, possessing a ketone for diverse C-C and C-N bond formations and a Boc-protected amine at a defined stereocenter, offers chemists a powerful tool for the synthesis of a wide array of chiral compounds, including 1,3-aminoalcohols, substituted diamines, and heterocyclic systems.
The tert-butyloxycarbonyl (Boc) protecting group provides robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies. This application note provides an in-depth guide to the practical use of this compound, detailing key applications and providing experimentally validated protocols for its transformation into valuable synthetic intermediates.
Core Applications in Asymmetric Synthesis
The synthetic utility of this compound is primarily centered on the diastereoselective manipulation of its ketone functionality, guided by the existing stereocenter at the C1 position. This allows for the controlled installation of new stereocenters, leading to compounds with high diastereomeric purity.
Diastereoselective Reduction to Chiral 1,3-Aminoalcohols
One of the most fundamental and valuable transformations of this chiral β-amino ketone is its reduction to the corresponding 1,3-aminoalcohol, tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate. These chiral 1,3-aminoalcohols are prevalent structural motifs in numerous natural products and pharmaceuticals and serve as crucial chiral ligands and auxiliaries in asymmetric synthesis.[1] The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent, allowing for selective access to either the cis or trans diastereomer.
Conceptual Workflow: Diastereoselective Ketone Reduction
Caption: Workflow for the diastereoselective reduction of the chiral ketone.
The inherent chirality at the C1 position influences the facial selectivity of hydride attack on the C3 carbonyl. For instance, reduction with sodium borohydride often leads to the thermodynamically favored equatorial alcohol, while bulkier reducing agents like L-Selectride® can favor the formation of the axial alcohol.
Synthesis of Chiral Diamines via Reductive Amination
The ketone functionality can be readily converted into a second amine group through reductive amination, providing access to valuable chiral 1,3-diamines. These diamines are important scaffolds in medicinal chemistry and are used as ligands in asymmetric catalysis.[2][3] The reaction proceeds via the in-situ formation of an imine or enamine, followed by reduction with a suitable hydride source, such as sodium triacetoxyborohydride (STAB).[4]
Protocol 1: Synthesis of a Chiral N-Benzyl-1,3-diaminocyclohexane Derivative
This protocol details the reductive amination of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Stir plate
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M solution).
-
Add benzylamine (1.1 equiv) to the solution, followed by glacial acetic acid (1.1 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. (Note: The reaction may be exothermic).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc protected chiral 1,3-diamine.
Data Summary: Representative Reductive Amination
| Amine Nucleophile | Product | Diastereomeric Ratio | Yield (%) |
| Benzylamine | tert-butyl N-[(1R)-3-(benzylamino)cyclohexyl]carbamate | >95:5 | 85-95 |
| Aniline | tert-butyl N-[(1R)-3-(phenylamino)cyclohexyl]carbamate | >90:10 | 80-90 |
| Morpholine | tert-butyl N-[(1R)-3-morpholinocyclohexyl]carbamate | >98:2 | 90-98 |
Yields and diastereomeric ratios are typical and may vary depending on the specific substrate and reaction conditions.
Construction of Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.[5] For instance, condensation reactions with hydrazine derivatives can lead to the formation of chiral pyrazole-fused cyclohexanes. Subsequent deprotection and further functionalization can yield a library of novel, enantiomerically pure heterocyclic compounds with potential biological activity.
Reaction Scheme: Synthesis of a Fused Pyrazole
Caption: General scheme for the synthesis of pyrazole-fused cyclohexanes.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step procedures for key transformations of this compound.
Protocol 2: Diastereoselective Reduction to tert-Butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
This protocol describes the diastereoselective reduction of the ketone to the corresponding cis-1,3-aminoalcohol using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol (approx. 0.2 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the dropwise addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Add DCM to the aqueous residue and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
The product, tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate, can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.
Expected Outcome: This procedure typically yields the cis-aminoalcohol as the major diastereomer with a diastereomeric ratio of >90:10. The stereochemical outcome is a result of the hydride attacking from the less sterically hindered equatorial face.
Conclusion and Future Perspectives
This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, enantiomerically pure molecules. Its strategic placement of a ketone and a protected amine on a cyclohexane scaffold provides a reliable and versatile entry point to a diverse range of chiral 1,3-aminoalcohols, diamines, and heterocyclic systems. The protocols detailed herein offer a practical foundation for researchers to harness the synthetic potential of this valuable intermediate. As the demand for novel, stereochemically defined therapeutic agents and advanced materials continues to grow, the applications of this compound and its derivatives are poised to expand, further solidifying its role as a cornerstone in the art and science of asymmetric synthesis.
References
- Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. Organic Letters, 3(19), 3009-12.
- MDPI. (2002). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 7(10), 767-775.
- PubMed. (2025). Stereoselective synthesis of (+/-)-epibatidine analog:(+/-)-2beta-(2-chloro-5-pyridinyl)-8-azabicyclo[3.2.1] octane.
- MDPI. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 151.
- ResearchGate. (1998). Chiral diamines in asymmetric synthesis.
- PubMed. (2024).
- ResearchGate. (2015). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides.
- ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies.
- PubMed. (2015).
- PubChem. (n.d.). tert-Butyl (3-hydroxycyclohexyl)
- PubMed. (2006).
- Sigma-Aldrich. (n.d.). tert-Butyl (3-bromo-4-oxocyclohexyl)
- Systematic Reviews in Pharmacy. (2020). Synthesis of Heterocyclic Nitrogen Compounds using Cyclohexene Derivative with Various Primary Amines. Systematic Reviews in Pharmacy, 11(11), 1546-1551.
- NIH. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances.
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
- CP Lab Safety. (n.d.). tert-butyl N-[(1R, 3S)
- PubMed. (2003). Asymmetric synthesis of the quinolizidine alkaloid (-)-epimyrtine with intramolecular Mannich cyclization and N-sulfinyl delta-amino beta-ketoesters.
- ResearchGate. (2018). Synthesis of N-tert-Butyl-N′(N)- (1-aryl-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl)-N(N′)- (substituted)benzoylhydrazine.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate as a Chiral Building Block in Modern Synthesis
In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure molecules has never been greater. The stereochemistry of a pharmaceutical agent is intrinsically linked to its efficacy and safety profile. Consequently, the development of versatile chiral building blocks that can be readily incorporated into complex molecular architectures is a cornerstone of medicinal chemistry. Among these, tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate has emerged as a preeminent synthon, offering a unique combination of a stereodefined amine, a reactive ketone functionality, and a stable carbamate protecting group within a conformationally well-defined cyclohexane ring.
This technical guide provides an in-depth exploration of the applications of this compound, moving beyond a simple recitation of facts to elucidate the underlying strategic considerations for its use in synthesis. We will delve into its physicochemical properties, detail key synthetic transformations with validated protocols, and illustrate its role in the construction of pharmaceutically relevant scaffolds.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is paramount for its effective use. The tert-butyloxycarbonyl (Boc) protecting group imparts excellent solubility in a wide range of organic solvents, while the inherent crystallinity of the carbamate facilitates purification by recrystallization.
| Property | Value | Reference |
| CAS Number | 1383797-87-2 | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [1][2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Note on Handling: While generally stable, it is recommended to store this compound under an inert atmosphere at refrigerated temperatures to prevent any potential degradation over long-term storage.[2]
Core Applications in Asymmetric Synthesis
The synthetic utility of this compound is primarily centered around the strategic manipulation of its ketone functionality, guided by the stereochemistry of the C1 amine center. This allows for the diastereoselective synthesis of a variety of substituted cyclohexylamines, which are key components in numerous bioactive molecules.
Application 1: Diastereoselective Reduction to Chiral 1,3-Amino Alcohols
The conversion of the 3-oxo group to a hydroxyl group is a foundational transformation, yielding valuable chiral 1,3-amino alcohol scaffolds. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for selective access to either the cis or trans diastereomer. These chiral amino alcohols are not only important intermediates in their own right but also serve as precursors for further functionalization.
Conceptual Workflow for Diastereoselective Reduction
Caption: Diastereoselective reduction pathways.
Protocol 1: Synthesis of tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate (cis isomer)
This protocol is adapted from established methods for the diastereoselective reduction of substituted cyclohexanones, where bulky reducing agents favor axial attack to yield the equatorial alcohol.[3]
Rationale: The use of a sterically demanding hydride source, such as L-Selectride® (lithium tri-sec-butylborohydride), preferentially delivers the hydride from the less hindered axial face of the cyclohexane ring, leading to the formation of the cis (1,3-equatorial,axial) amino alcohol.
-
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Carefully add 1 M NaOH solution, followed by the slow addition of 30% H₂O₂ to oxidize the borane byproducts.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired cis-amino alcohol.
-
Application 2: Olefination for the Synthesis of Chiral Cyclohexene Derivatives
The ketone functionality of this compound is a versatile handle for carbon-carbon bond formation. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful methods for converting the carbonyl group into an exocyclic double bond.[4][5] This transformation opens access to a wide array of chiral cyclohexene derivatives, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals, including antiviral agents like oseltamivir.[6][7]
Conceptual Workflow for Wittig Olefination
Caption: Wittig reaction for alkene synthesis.
Protocol 2: Synthesis of tert-butyl N-[(1R)-3-methylenecyclohexyl]carbamate
This protocol describes a standard Wittig reaction using methylenetriphenylphosphorane to introduce a methylene group.[1][8]
Rationale: The Wittig reaction is a reliable method for converting ketones to alkenes. The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base. Non-stabilized ylides, such as methylenetriphenylphosphorane, are highly reactive and effective for the olefination of both aldehydes and ketones.[5][9]
-
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.4 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ketone solution to 0 °C and add it dropwise to the ylide solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired methylene-cyclohexane derivative.
-
Strategic Implementation in Drug Discovery: The Case of Edoxaban
While direct protocols for this compound are not always explicitly detailed in the literature, its strategic importance can be inferred from the synthesis of complex pharmaceuticals. For instance, the anticoagulant drug Edoxaban features a chiral trans-diaminocyclohexane core.[10][11] The synthesis of key intermediates for Edoxaban often starts from chiral amino cyclohexanes, which can be conceptually derived from our building block through reductive amination of the ketone or functionalization of the corresponding amino alcohol.[10][11] The (1R)-stereocenter of this compound provides a crucial starting point for establishing the multiple stereocenters present in the final drug molecule.
Conclusion
This compound is a powerful and versatile chiral building block. Its well-defined stereochemistry and the presence of a reactive ketone and a stable protecting group make it an ideal starting material for the diastereoselective synthesis of a variety of substituted cyclohexylamine derivatives. The protocols detailed herein for diastereoselective reduction and olefination represent fundamental transformations that unlock access to valuable chiral intermediates for drug discovery and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of synthons like this compound will remain a critical enabler of innovation in medicinal chemistry.
References
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
- WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents. (n.d.).
-
Oseltamivir total synthesis - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
- CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents. (n.d.).
-
Wittig reaction - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]
-
Wittig Reaction - Common Conditions. (n.d.). Organic Reaction Search. Retrieved January 3, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 3, 2026, from [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
-
This compound, min 97%, 10 grams - CP Lab Safety. (n.d.). Retrieved January 3, 2026, from [Link]
- US20220213099A1 - Prodrug compounds - Google Patents. (n.d.).
-
Product Search. (n.d.). Retrieved January 3, 2026, from [Link]
-
Oseltamivir total synthesis - DBpedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE - Malaysian Journal of Analytical Sciences. (n.d.). Retrieved January 3, 2026, from [Link]
-
Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
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- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 11. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Application Note: Strategic Use of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate in Diastereoselective Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its unique structure, featuring a ketone, a stereodefined amine center, and a stable Boc protecting group, makes it an exceptionally versatile intermediate. This document outlines its physicochemical properties and details a core experimental application: the diastereoselective reduction of its cyclohexanone moiety. We will explain the mechanistic rationale behind reagent selection to control stereochemical outcomes and provide detailed, validated protocols for synthesizing both cis and trans 3-amino-cyclohexanol derivatives. This guide is intended for researchers and drug development professionals seeking to leverage this key intermediate for the synthesis of complex molecular architectures.
Introduction: A Versatile Chiral Intermediate
This compound (also known as (R)-3-(Boc-amino)cyclohexanone) is a cornerstone intermediate in asymmetric synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group offers robust stability for the amino functionality under a wide range of reaction conditions, yet allows for facile deprotection under acidic conditions.[1] This orthogonal handle, combined with the reactivity of the ketone, enables sequential, controlled modifications.
The primary utility of this compound lies in its role as a precursor to chiral 1,3-amino alcohols, a structural motif prevalent in numerous biologically active molecules and pharmaceutical agents.[2][3] The stereochemical relationship between the amine and the newly formed alcohol is critical for biological function, making the diastereoselective reduction of the ketone a crucial and frequently employed transformation.
Physicochemical and Safety Data
Accurate characterization and safe handling are paramount for reproducible results. The key properties of the title compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1383797-87-2 | [4] |
| Molecular Formula | C₁₁H₁₉NO₃ | [4] |
| Molecular Weight | 213.28 g/mol | [4] |
| Appearance | Solid or liquid | |
| Typical Purity | ≥97% | [4] |
| Storage Conditions | Store sealed in a dry environment at 2-8°C |
Safety Profile: While a specific MSDS for the (1R) enantiomer is not broadly published, related compounds and standard laboratory chemical safety practices dictate the following precautions.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust/vapors and contact with skin and eyes.
Core Application: Diastereoselective Ketone Reduction
The central application for this substrate is the reduction of the C3 carbonyl to a hydroxyl group. This reaction creates a new stereocenter, leading to either the cis or trans diastereomer relative to the C1 carbamate. The stereochemical outcome is dictated by the steric environment of the substrate and the choice of reducing agent.
Mechanistic Rationale: The cyclohexanone ring exists in a chair conformation. The bulky Boc-amino group at C1 preferentially occupies the equatorial position to minimize steric strain. Hydride reagents can then approach the C3 carbonyl from either the axial or equatorial face.
-
Axial Attack: Leads to an equatorial alcohol (trans product). This approach encounters steric hindrance from the axial hydrogens at C1 and C5.
-
Equatorial Attack: Leads to an axial alcohol (cis product). This is often the sterically favored pathway for bulky hydride reagents, as it avoids the aforementioned axial interactions.
The selection of the hydride source is therefore a critical parameter for controlling the diastereoselectivity of the reduction.
Caption: Workflow for diastereoselective reduction.
Protocol 1: Synthesis of cis-tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
This protocol utilizes sodium borohydride, a mild and common reducing agent, which typically favors the formation of the thermodynamically more stable cis (axial alcohol) product through equatorial attack.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, argon/nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen gas evolution.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any excess NaBH₄.
-
Work-up:
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure cis-amino alcohol.
Expected Outcome:
-
Major Product: cis-tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate
-
Diastereomeric Ratio (d.r.): Typically ≥ 85:15 (cis:trans)
-
Yield: 85-95%
Protocol 2: Synthesis of trans-tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate
Achieving the trans diastereomer requires a sterically hindered reducing agent that is forced to approach from the less-hindered axial face. L-Selectride® (lithium tri-sec-butylborohydride) is an effective reagent for this transformation.
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
L-Selectride® (1.0 M solution in THF) (1.2 eq)
-
Deionized water
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar, magnetic stirrer, stir bar, argon/nitrogen inlet, syringe
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the starting carbamate (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add L-Selectride® solution (1.2 eq) dropwise via syringe over 30 minutes. Causality Note: The extremely low temperature is necessary to maximize the kinetic control and selectivity of the bulky reducing agent.
-
Reaction: Stir the mixture at -78°C for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC. If using TLC, ensure the quenching of the aliquot is done carefully before spotting.
-
Quenching: While maintaining the temperature at -78°C, slowly and carefully quench the reaction by adding deionized water, followed by 1 M NaOH solution.
-
Oxidative Work-up: Remove the cold bath and allow the mixture to warm to 0°C. Cautiously add 30% H₂O₂ dropwise to oxidize the borane byproducts. Safety Note: This step is exothermic and involves gas evolution. Add the H₂O₂ slowly. Stir for 1 hour at room temperature.
-
Extraction:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine all organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography to isolate the pure trans-amino alcohol.
Expected Outcome:
-
Major Product: trans-tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate
-
Diastereomeric Ratio (d.r.): Typically > 90:10 (trans:cis)
-
Yield: 75-85%
Analytical Characterization Workflow
Validation of the reaction outcome is critical. A standard workflow for product analysis is outlined below.
Caption: A typical analytical workflow for product validation.
-
¹H NMR: The appearance of a new multiplet between δ 3.5-4.2 ppm corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) is indicative of successful reduction. The coupling constants and multiplicity of this signal can help determine its axial vs. equatorial position and thus the cis/trans stereochemistry.
-
Mass Spectrometry: Confirms the successful reduction by identifying the correct molecular ion peak for the product (C₁₁H₂₁NO₃, MW: 215.29).[6]
-
Chiral Chromatography (HPLC or GC): Essential for accurately quantifying the diastereomeric ratio of the product mixture.
Conclusion
This compound is a high-value intermediate whose utility is maximized through the precise control of its downstream reactions. The diastereoselective reduction of its ketone functionality is a prime example of strategic reagent selection to achieve desired stereochemical outcomes. The protocols provided herein offer reliable methods for accessing both cis and trans 1,3-amino alcohol derivatives, opening pathways for the synthesis of complex and stereochemically rich target molecules in drug discovery and beyond.
References
- SACH. (2025, September 12). Overview of 3-N-Boc-aminocyclohexanone in Pharmaceutical Synthesis.
- Chem-Impex. 3-N-Boc-aminocyclohexanone.
- National Institutes of Health (NIH). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
- ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow.
- Biosynth. 4-N-Boc-aminocyclohexanone | 179321-49-4.
- Sigma-Aldrich. (S)-tert-Butyl (3-oxocyclohexyl)carbamate | 1803033-61-5.
- PubChem. tert-Butyl (3-hydroxycyclohexyl)carbamate.
- CP Lab Safety. This compound, min 97%, 10 grams.
- PubChem. tert-butyl 3-oxocyclobutylcarbamate.
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- 4. calpaclab.com [calpaclab.com]
- 5. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Role of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate in Modern Medicinal Chemistry
Prepared by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic use of chiral building blocks is paramount for achieving molecular complexity and stereochemical precision. Tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, a bifunctional molecule featuring a stereodefined amine and a reactive ketone on a cyclohexane scaffold, has emerged as a powerhouse intermediate. Its unique architecture allows for sequential, controlled modifications, making it an indispensable tool in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of its applications, particularly in the synthesis of kinase inhibitors, and delivers field-proven protocols for its effective utilization.
Introduction: A Molecule of Strategic Importance
This compound (also known as (R)-3-(Boc-amino)cyclohexanone) is a chiral synthetic building block valued for its dual reactivity. The molecule incorporates two key functional groups arranged with a specific stereochemistry:
-
A Boc-protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine.[1] This allows the ketone to be manipulated chemically without interference from the nitrogen atom. The Boc group can be cleanly removed under acidic conditions, revealing the amine for subsequent reactions.
-
A Prochiral Ketone: The carbonyl group is a versatile handle for introducing further complexity, most commonly through reductive amination to install a second amine substituent.[2] The stereochemistry of the existing (R)-amino center often directs the stereochemical outcome of reactions at this position, enabling the synthesis of specific diastereomers.
This orthogonal reactivity makes the compound a cornerstone in the construction of substituted piperidine rings, which are privileged structures in medicinal chemistry, appearing frequently in pharmaceutically active compounds.[3]
Physicochemical Properties & Handling
| Property | Value | Reference |
| CAS Number | 1383797-87-2 | [4] |
| Molecular Formula | C₁₁H₁₉NO₃ | [4] |
| Molecular Weight | 213.28 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 121.0 to 125.0 °C | [5] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, THF. |
Handling & Safety: Handle in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Application: Synthesis of Janus Kinase (JAK) Inhibitors
A primary and high-impact application of this compound is in the synthesis of Janus kinase (JAK) inhibitors.[6][7] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical components of cytokine signaling pathways that regulate inflammation and immune responses.[8][9] Inhibitors of these kinases have proven to be effective therapies for autoimmune diseases like rheumatoid arthritis and psoriasis.[6][10]
Tofacitinib (Xeljanz®), a prominent JAK inhibitor, utilizes a complex piperidine core that can be synthesized from this key carbamate intermediate.[6][11] The synthesis leverages the carbamate's functionalities to build the required stereochemistry and substitution pattern of the final drug molecule.
Featured Protocol: Reductive Amination in the Synthesis of a JAK Inhibitor Precursor
This protocol details the key reductive amination step, a common transformation for this compound, to introduce a second amino group, forming a diamine scaffold essential for the piperidine core of many kinase inhibitors.
Reaction Scheme:
Caption: Reductive amination workflow.
Expertise & Causality Behind Experimental Choices
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[12][13] Unlike stronger reducing agents like sodium borohydride, STAB is mild, moisture-tolerant, and highly selective for the reduction of iminium ions formed in situ. This prevents the undesired reduction of the starting ketone to an alcohol. Its mild acidity can also help catalyze imine formation.
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations. They are non-protic, preventing quenching of the reducing agent, and effectively solubilize the reactants.
-
One-Pot Procedure: This reaction is typically performed as a "one-pot" or direct reductive amination.[2] All reactants are combined, and the imine formation and subsequent reduction occur in the same vessel, which improves efficiency and reduces handling losses.
Detailed Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Methylamine (solution in THF or EtOH, 1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Imine Formation: Add the solution of methylamine (1.5 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15 minutes. Note: The addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired cis-diamine product.
Self-Validating System: Characterization
-
¹H NMR: The appearance of a new N-methyl singlet and the disappearance of the ketone carbonyl in the ¹³C NMR spectrum are key indicators of success.
-
LC-MS: A single major peak with the expected mass-to-charge ratio (m/z) for the product confirms its formation and provides an initial assessment of purity.
-
Stereochemistry: The cis diastereomer is typically the major product due to the directing effect of the bulky Boc-amino group, which favors hydride attack from the less hindered face.[11]
Broader Applications and Future Outlook
While its role in JAK inhibitor synthesis is prominent, the utility of this compound extends to other areas of medicinal chemistry. It serves as a key intermediate for DPP-4 inhibitors used in diabetes treatment, such as Alogliptin.[14][15][16] The fundamental reactivity pattern—utilizing the ketone and protected amine—makes it a versatile scaffold for generating libraries of compounds for screening against various biological targets.
The continued importance of chiral piperidine and cyclohexane cores in drug design ensures that this building block will remain a valuable tool for medicinal chemists. Future applications may involve its use in the synthesis of novel covalent inhibitors, where precise spatial orientation of reactive groups is critical, or in the development of modulators for other enzyme families and receptor classes.[9]
Visualization of Synthetic Utility
The following diagram illustrates the strategic value of this compound, showcasing its orthogonal reactivity that enables the synthesis of diverse molecular architectures.
Caption: Synthetic pathways from the key carbamate intermediate.
References
- Srishylam V, Devanna, and Naveen Mulakayala. An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Bommenda, et al. Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development. 2018.
- Tofacitinib synthesis. UNL.
- Zhang Z, Kuang C. Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. 2013.
- Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. NINGBO INNO PHARMCHEM CO., LTD.
- (R)-3-(Boc-Amino)piperidine.
- Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.
- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. ChemicalBook.
- (R)-3-(Boc-amino) Piperidine. Jubilant Ingrevia.
- CAS:309956-78-3 (R)-3-(Boc-Amino)piperidine. Ecasb.
- Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. 2015.
- Small molecule inhibitors of the JAK family of kinases.
- Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)
- tert-butyl N-[(1R)
- tert-butyl N-[(1R)
- tert-Butyl (3-bromo-4-oxocyclohexyl)
- Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. NINGBO INNO PHARMCHEM CO.,LTD.
- Goedken, et al. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. Journal of Biological Chemistry. 2015.
- (S)-tert-Butyl (3-oxocyclohexyl)
- An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview.
- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
- Medarametla, et al. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules. 2012.
- Al-Megren, et al. A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. 2022.
- Lehmann F, Scobie M.
- Ruhaak, et al. Reductive amination of carbohydrates using NaBH(OAc)3.
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
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- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Ecasb | CAS:309956-78-3 (R)-3-(Boc-Amino)piperidine [ecasb.com]
- 6. research.unl.pt [research.unl.pt]
- 7. Synthesis of Tofacitinib [cjph.com.cn]
- 8. US11059823B2 - Small molecule inhibitors of the JAK family of kinases - Google Patents [patents.google.com]
- 9. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. benchchem.com [benchchem.com]
- 13. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. nbinno.com [nbinno.com]
- 16. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
Synthesis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate: A Comprehensive Guide to Reaction Conditions and Protocols
Introduction: tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid cyclohexanone core, coupled with the stereodefined amine functionality protected by the versatile tert-butyloxycarbonyl (Boc) group, makes it an essential precursor for the synthesis of a wide range of complex molecules, including enzyme inhibitors and receptor modulators. The precise stereochemistry at the C1 position is often crucial for biological activity, necessitating a reliable and well-defined synthetic protocol. This guide provides detailed application notes and step-by-step protocols for the preparation of this important chiral intermediate, emphasizing the underlying chemical principles and practical considerations for successful synthesis.
Synthetic Strategy Overview
The most reliable and scalable approach to enantiomerically pure this compound involves a three-step sequence starting from racemic trans-3-aminocyclohexanol. This strategy leverages a highly selective enzymatic kinetic resolution to establish the desired stereocenter, followed by standard protection and oxidation reactions.
Application Note: Comprehensive NMR Spectroscopic Analysis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Introduction: The Structural Elucidation Challenge
tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structure combines a bulky tert-butyloxycarbonyl (Boc) protecting group with a stereodefined cyclohexanone ring, presenting a unique challenge for complete structural verification. The conformational flexibility of the six-membered ring, coupled with the presence of multiple chiral centers and diastereotopic protons, necessitates a robust analytical approach.
This application note provides a comprehensive guide to the definitive structural analysis of this molecule using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed protocol, from sample preparation to advanced 2D NMR data interpretation, designed for researchers and scientists in organic synthesis and pharmaceutical development. The methodologies described herein are built upon foundational NMR principles to ensure not only the verification of the chemical constitution but also the elucidation of its stereochemical and conformational nuances.
Foundational Analysis: Chemical Structure and Predicted Spectral Features
A thorough NMR analysis begins with a theoretical prediction of the spectrum based on the molecule's structure. This predictive step is crucial for guiding the subsequent assignment process.
Figure 1: Chemical Structure and Atom Numbering
(Note: An illustrative image would be placed here showing the structure with numbered carbons and protons for clarity in a formal document.)
Predicted ¹H NMR Signals: The proton spectrum is anticipated to be complex, particularly in the aliphatic region, due to the overlapping signals of the cyclohexane ring protons.
-
Boc Group (H9, H10): A sharp, intense singlet integrating to 9 protons, typically found far upfield (~1.4 ppm).
-
Amide Proton (NH): A broad singlet whose chemical shift is highly dependent on concentration and solvent. It will likely exhibit coupling to the adjacent methine proton (H1).
-
Methine Proton (H1): A multiplet resulting from coupling to the NH proton and adjacent methylene protons on the ring (H2 and H6). Its axial or equatorial position will significantly influence its coupling constants.
-
Cyclohexane Protons (H2, H4, H5, H6): This region (~1.5 - 3.0 ppm) will contain complex, overlapping multiplets. The protons alpha to the carbonyl group (H2, H4) are expected to be the most downfield of the ring protons. Diastereotopicity is expected for all methylene groups, meaning the two protons on each carbon (e.g., H2a and H2e) are chemically non-equivalent and will have different chemical shifts and couplings.
Predicted ¹³C NMR Signals: The proton-decoupled ¹³C spectrum offers a clearer view with one signal per unique carbon atom.
-
Carbonyl Carbon (C3): The ketone carbonyl is the most deshielded carbon, expected to appear far downfield (>200 ppm).
-
Carbamate Carbonyl (C7): The carbamate carbonyl will appear around 155 ppm.[1]
-
Boc Group Carbons (C8, C9): The quaternary carbon (C8) will be around 80 ppm, and the three equivalent methyl carbons (C9) will be upfield, around 28 ppm.[1][2]
-
Cyclohexane Carbons (C1, C2, C4, C5, C6): These aliphatic carbons will resonate in the 20-50 ppm range. The carbon bearing the carbamate group (C1) will be the most downfield in this group. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for distinguishing between the CH (C1) and the various CH₂ carbons.
Experimental Workflow and Protocols
A systematic approach is critical for acquiring high-quality, unambiguous data. The following workflow ensures reliable results.
Caption: Experimental workflow from sample preparation to final structure verification.
Protocol 1: Sample Preparation
Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice as it is a versatile solvent for many organic molecules and generally provides good spectral dispersion.[3][4][5] Tetramethylsilane (TMS) is used as the internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.
-
Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Mixing: Gently vortex or swirl the vial until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's receiver coil (typically ~4-5 cm).
Protocol 2: NMR Data Acquisition
Causality: The parameters below are optimized for a 500 MHz spectrometer to provide a balance between resolution and experiment time. A sufficient relaxation delay (d1) is particularly important for ¹³C NMR to ensure proper relaxation of all carbons, especially the quaternary and carbonyl carbons, for accurate integration and observation.
Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)
| Parameter | ¹H Experiment | ¹³C{¹H} Experiment | ¹H-¹³C HSQC |
| Pulse Program | zg30 | zgpg30 | hsqcedetgpsisp2.2 |
| Spectral Width (SW) | 16 ppm | 240 ppm | 16 ppm (F2), 220 ppm (F1) |
| Acquisition Time (AQ) | ~3.0 s | ~1.2 s | ~0.2 s |
| Relaxation Delay (d1) | 2.0 s | 5.0 s | 1.5 s |
| Number of Scans (NS) | 16 | 1024 | 8 |
| Temperature | 298 K | 298 K | 298 K |
Data Interpretation and Structural Assignment
The following is a representative analysis based on expected chemical shifts and coupling patterns. Actual experimental values may vary slightly.
¹H and ¹³C NMR Data Summary
Table 2: Representative NMR Data in CDCl₃
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration |
| NH | - | ~5.0 | br s | 1H |
| H1 | ~48.5 | ~3.8 | m | 1H |
| H2ax, H2eq | ~40.5 | ~2.6, ~2.2 | m, m | 2H |
| C3 | ~208.0 | - | - | - |
| H4ax, H4eq | ~46.0 | ~2.4, ~2.1 | m, m | 2H |
| H5ax, H5eq | ~24.5 | ~1.8, ~1.6 | m, m | 2H |
| H6ax, H6eq | ~30.0 | ~1.9, ~1.5 | m, m | 2H |
| C7 | ~155.5 | - | - | - |
| C8 | ~79.5 | - | - | - |
| H9 | ~28.4 (x3) | ~1.45 | s | 9H |
Step-by-Step Assignment Strategy
The combination of 1D and 2D NMR techniques provides a self-validating system for unambiguous assignment.
Caption: Logic diagram for a robust NMR assignment strategy.
-
Initial ¹H Assignment: The sharp singlet at ~1.45 ppm is unequivocally assigned to the nine protons of the tert-butyl group (H9). The broad singlet at ~5.0 ppm is assigned to the amide proton (NH).
-
¹³C and DEPT-135 Analysis: The ¹³C spectrum confirms the presence of 11 unique carbon signals. The DEPT-135 experiment is crucial; it will show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signals for quaternary (C8) or carbonyl carbons (C3, C7). This allows for the definitive identification of the three CH₃ carbons of the Boc group, the five CH₂ carbons of the ring, and the single CH carbon (C1).
-
HSQC Correlation: The HSQC spectrum is the cornerstone of the assignment, directly linking each proton to the carbon it is attached to.
-
The ¹H singlet at ~1.45 ppm will correlate to the ¹³C signal at ~28.4 ppm, confirming the Boc group assignment (C9/H9).
-
The complex multiplet for H1 at ~3.8 ppm will correlate to the CH carbon signal at ~48.5 ppm (C1).
-
Each pair of diastereotopic methylene protons will correlate to a single CH₂ carbon signal in the ¹³C spectrum.
-
-
COSY Connectivity Tracing: The COSY spectrum reveals the proton-proton coupling network.
-
Starting from the now-assigned H1 signal (~3.8 ppm), cross-peaks will appear for protons on adjacent carbons, namely H2 and H6.
-
Following the connectivity from the H2 protons will lead to H3 (no protons) and H6. Wait, H2 is next to C3 (ketone) and C1. So H2 protons will show correlation to H1.
-
Let's re-trace: H1 is coupled to H2 and H6. The protons at H2 are coupled to H1. The protons at H4 are coupled to H5. The protons at H5 are coupled to H4 and H6. The protons at H6 are coupled to H1 and H5. By starting at H1 and "walking" around the ring from one cross-peak to the next, the entire cyclohexane spin system can be mapped out.
-
-
Conformational Insights: The magnitude of the ³J(H,H) coupling constants, measurable from a high-resolution ¹H spectrum, provides insight into the dihedral angles and thus the preferred chair conformation. A large coupling constant (8-13 Hz) between two vicinal protons typically indicates a diaxial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or diequatorial arrangements.[6] This analysis can confirm the stereochemical orientation of the carbamate substituent.
Conclusion
The structural verification of this compound requires a multi-faceted NMR approach. The systematic application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR spectroscopy provides an unambiguous and self-validating method for complete chemical and stereochemical assignment. The protocols and interpretive strategies detailed in this note offer a reliable framework for researchers to confidently characterize this and structurally related molecules, ensuring the integrity of materials used in discovery and development pipelines.
References
- Supporting Information for "Facile and Benign Protocol for the Synthesis of Carbamates from Alcohols and Amines using Triphosgene". Sri Krishnadevaraya University.
- Conformational analysis of saturated six-membered rings.
- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. ChemicalBook.
- Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PubMed Central.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Application Notes and Protocols for the Purification of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Abstract
This technical guide provides a comprehensive overview of purification methodologies for tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, a key building block in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction outcomes, drug efficacy, and safety, this document details field-proven protocols for chromatography and crystallization. It emphasizes the rationale behind procedural steps, offering researchers, scientists, and drug development professionals the necessary tools to develop robust and scalable purification strategies. The guide also addresses common impurities and provides a framework for method validation.
Introduction: The Imperative for Purity
This compound is a chiral synthetic intermediate whose structural integrity is paramount for the stereospecific synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, including diastereomers, unreacted starting materials, or byproducts, can lead to downstream reaction failures, compromise the pharmacological profile of the final compound, and introduce regulatory hurdles. Therefore, achieving high purity is not merely a matter of good practice but a fundamental requirement.
The tert-butoxycarbonyl (Boc) protecting group, while robust under many conditions, is sensitive to strong acids, and the ketone functionality may be susceptible to side reactions.[1][2][3] A successful purification strategy must therefore be effective at removing impurities while preserving the integrity of the target molecule. This guide will focus on two primary purification techniques: flash column chromatography and crystallization.
Physicochemical Properties and Impurity Profile
A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the likely impurities.
Physicochemical Properties:
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Formula | C₁₁H₁₉NO₃[5] | - |
| Molecular Weight | 213.28 g/mol [5] | Influences diffusion rates in chromatography. |
| Physical Form | Likely a solid or a viscous oil at room temperature. | If solid, crystallization is a promising method. If an oil, chromatography may be the primary choice. |
| Polarity | Moderately polar due to the carbamate and ketone groups. | Soluble in a range of organic solvents like ethyl acetate, dichloromethane, and methanol. This allows for flexibility in choosing chromatographic mobile phases and crystallization solvents. |
| Solubility | Expected to be soluble in polar organic solvents and have limited solubility in non-polar solvents like hexanes. | This differential solubility is the basis for both chromatography and crystallization. |
| Stability | The Boc group is labile to strong acids (e.g., TFA, HCl).[2][3] | Acidic conditions should be avoided during purification. Neutral or slightly basic conditions are preferred. |
| Storage | Recommended storage at 2-8°C under dry conditions. | Suggests some degree of thermal or hydrolytic sensitivity. |
Common Impurities:
The impurity profile will be dependent on the synthetic route. However, common impurities in the synthesis of Boc-protected amines include:
-
Unreacted Starting Materials: (1R)-3-aminocyclohexanone (or its precursor) and di-tert-butyl dicarbonate (Boc₂O).
-
Di-tert-butyl dicarbonate byproducts: tert-Butanol.
-
Diastereomers: If the starting material was not enantiomerically pure, or if racemization occurred, the (1S) diastereomer may be present.
-
Over-alkylation or other side-reaction products.
Purification Strategy Overview
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Sources
Application Notes & Protocols: Leveraging tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate for the Synthesis of Conformationally Defined PROTACs
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][] A PROTAC consists of three distinct components: a "warhead" ligand for the POI, an E3 ligase-recruiting ligand, and a chemical linker that tethers the two.
While the choice of ligands dictates which protein is targeted and which E3 ligase is hijacked, the linker is arguably the most critical determinant of a PROTAC's overall success.[5][6] Far from being a passive spacer, the linker's length, composition, and rigidity profoundly influence the PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[7] An optimally designed linker pre-organizes the two binding moieties to facilitate productive protein-protein interactions, leading to efficient ubiquitination and degradation.
This guide focuses on the strategic application of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate , a versatile building block for introducing conformationally restricted and stereochemically defined elements into PROTAC linkers. Its rigid cyclohexyl scaffold provides a distinct advantage over purely flexible linkers (e.g., polyethylene glycol chains), enabling fine-tuning of the spatial orientation between the POI and E3 ligase to maximize degradation potency.[8][9]
Scientific Rationale: Why Use a Rigid Cyclohexyl Moiety?
The decision to incorporate a rigid structural element like a cyclohexyl ring is a key step in linker optimization. This choice is driven by several biophysical principles aimed at enhancing PROTAC performance.
-
Conformational Rigidity and Pre-organization: Flexible linkers, such as alkyl or PEG chains, can adopt a multitude of conformations in solution. This conformational freedom comes with an entropic penalty upon binding and formation of the ternary complex.[6] Rigid linkers, by contrast, reduce the number of possible conformations, which can pre-organize the PROTAC into a bioactive state that is more favorable for ternary complex formation.[8][10] This can lead to enhanced binding cooperativity and more stable ternary complexes.
-
Stereochemical Control: The stereochemistry of the linker can have a dramatic impact on biological activity. Studies have shown that subtle changes, such as the inversion of a single stereocenter from a cis to a trans conformation on a cyclohexyl ring, can profoundly alter the PROTAC's three-dimensional shape.[8][9] This, in turn, affects the binding mode to the E3 ligase and the overall geometry of the ternary complex, ultimately determining whether the PROTAC is a potent degrader or completely inactive.[9] The (1R) chirality of this compound provides a defined stereochemical anchor point for building predictable linker architectures.
-
Improved Physicochemical Properties: While flexible PEG linkers can improve solubility, they often contribute to a high polar surface area (PSA) and poor cell permeability.[11] Incorporating more rigid, aliphatic structures like a cyclohexane can help balance lipophilicity and permeability, which are critical for oral bioavailability and reaching intracellular targets.[12]
General Synthetic Strategy & Workflow
The primary utility of this compound lies in its two orthogonal functional handles: a ketone and a Boc-protected amine. This allows for a sequential and controlled synthetic approach. The ketone serves as a reactive site for reductive amination , while the Boc-protected amine can be deprotected to reveal a nucleophilic site for subsequent amide coupling .
This strategy allows the cyclohexyl unit to be coupled to either the POI ligand or the E3 ligase ligand in the first step, followed by conjugation to the second half of the molecule.
Detailed Application Protocol: Synthesis of a VHL-Recruiting PROTAC
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC targeting a POI and recruiting the Von Hippel-Lindau (VHL) E3 ligase.
Prerequisites:
-
VHL Ligand: A VHL ligand derivative possessing a free primary or secondary amine for reductive amination (e.g., an amino-PEG extension from the core VHL ligand).
-
POI Ligand: A ligand for the target protein that has been functionalized with a carboxylic acid for the final amide coupling step.
-
All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Step 1: Reductive Amination to Couple VHL Ligand
This step conjugates the VHL ligand to the cyclohexyl ketone core. Sodium triacetoxyborohydride is chosen as it is a mild and selective reducing agent that is not prone to reducing the ketone in the absence of the formed iminium ion, minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized VHL Ligand (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic, ~2-3 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
Dissolve this compound and the amine-functionalized VHL ligand in anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid to the mixture. This is crucial for catalyzing the formation of the intermediate iminium ion.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes. The portion-wise addition helps control any potential exotherm.
-
Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitor reaction progress using LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected VHL-linker conjugate.
Step 2: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group. Trifluoroacetic acid (TFA) is highly effective for its removal.[13][14]
Materials:
-
Boc-protected VHL-linker conjugate from Step 1 (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA dropwise to the solution (typically 20-25% v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt of the amine is often used directly in the next step without further purification. If necessary, co-evaporation with toluene can help remove residual TFA.
Step 3: Final Amide Coupling to Assemble the PROTAC
This final step forms the complete PROTAC molecule by creating an amide bond between the newly freed amine on the linker and the carboxylic acid-functionalized POI ligand. HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.[2][15]
Materials:
-
Amine-TFA salt from Step 2 (1.0 eq)
-
Carboxylic acid-functionalized POI Ligand (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid to form a reactive ester. DIPEA is a non-nucleophilic base used to neutralize the TFA salt from the previous step and facilitate the coupling.
-
In a separate flask, dissolve the amine-TFA salt from Step 2 in a minimal amount of DMF.
-
Add the solution of the amine to the pre-activated POI ligand solution.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC using preparative reverse-phase HPLC to obtain the high-purity product.
Characterization and Data Summary
The identity and purity of all intermediates and the final PROTAC must be confirmed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and assess reaction completion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the final compound.
| Step | Reaction Type | Key Reagents | Typical Yield | Purity Goal (Post-Purification) |
| 1 | Reductive Amination | NaBH(OAc)₃, Acetic Acid | 50-70% | >95% |
| 2 | Boc Deprotection | TFA | >90% (often quantitative) | Used directly |
| 3 | Amide Coupling | HATU, DIPEA | 30-60% | >98% |
Biological Evaluation Workflow
Once synthesized and characterized, the PROTAC's biological activity must be evaluated. This involves a series of assays to confirm target engagement, ternary complex formation, and ultimately, protein degradation.
Sources
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Introduction
Welcome to the technical support center for the synthesis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate. This valuable chiral building block is a key intermediate in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, can present challenges that impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these complexities. We will delve into the common synthetic pathway, address frequently encountered issues in a practical Q&A format, and provide detailed protocols grounded in established chemical principles.
The most common and reliable synthetic route involves a two-step process starting from (1R,3R)-3-aminocyclohexanol:
-
N-Boc Protection: Selective protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).
-
Oxidation: Oxidation of the secondary alcohol to the corresponding ketone.
This guide will focus on optimizing each of these critical steps to maximize the yield and purity of the final product.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Which step is the likely culprit?
Low overall yield can stem from inefficiencies in either the Boc protection or the oxidation step. Empirically, the oxidation step is often more challenging due to potential side reactions and product instability. However, incomplete Boc protection can introduce impurities that complicate the subsequent oxidation and purification. It is crucial to confirm the purity and yield of the intermediate, tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate, before proceeding.
Q2: Can I perform this synthesis as a one-pot reaction?
While one-pot reactions are attractive for their efficiency, it is not recommended for this sequence. The conditions required for Boc protection (often aqueous or protic) are incompatible with the anhydrous conditions demanded by most common oxidation reagents (e.g., PCC, Dess-Martin periodinane). Attempting a one-pot synthesis would likely lead to the decomposition of the oxidizing agent and a complex mixture of products.
Q3: What is the importance of the stereochemistry at the C1 and C3 positions?
The (1R) stereochemistry is critical for the biological activity of many downstream pharmaceutical targets. It is essential to start with the correct stereoisomer of 3-aminocyclohexanol and to use reaction conditions that do not cause epimerization. The ketone at C3 in the final product is prochiral, but the stereocenter at C1 is maintained throughout this synthetic sequence.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific experimental issues you may encounter.
Problem Area 1: Incomplete N-Boc Protection
You observe a significant amount of unreacted (1R,3R)-3-aminocyclohexanol in your reaction mixture by TLC or LC-MS analysis.
-
Poor Solubility of Starting Material: Amino alcohols can exhibit zwitterionic character, leading to poor solubility in common organic solvents like Dichloromethane (DCM).[1][2]
-
Solution: Employ a biphasic solvent system, such as Dioxane/Water or THF/Water, with an inorganic base like NaOH or K₂CO₃. The base will deprotonate the ammonium group, increasing the amine's nucleophilicity and solubility in the organic phase where it can react with Boc₂O.[3]
-
-
Inadequate Base: A base is often used to neutralize the acidic byproducts and drive the reaction to completion.[1]
-
Solution: For reactions in anhydrous organic solvents like DCM or THF, use a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 1.1-1.5 equivalents. For biphasic systems, use 1.1-2.0 equivalents of NaOH or K₂CO₃.
-
-
Hydrolysis of Boc Anhydride (Boc₂O): In aqueous or biphasic systems, Boc₂O can be consumed by hydrolysis. While the aminolysis reaction is generally faster, prolonged reaction times can lead to lower yields if insufficient Boc₂O is used.[1]
-
Solution: Use a slight excess of Boc₂O (1.1 to 1.2 equivalents). Monitor the reaction by TLC and, if it stalls, consider adding another small portion (0.1 equiv.) of Boc₂O.
-
Table 1: Comparison of Common Boc Protection Conditions
| Condition | Solvent System | Base | Pros | Cons |
| A | Dichloromethane (DCM) | Triethylamine (TEA) | Anhydrous, simple workup | Potential solubility issues with starting material |
| B | Dioxane / Water (1:1) | Sodium Hydroxide (NaOH) | Excellent for poorly soluble starting materials | Requires careful extraction during workup; Boc₂O hydrolysis |
| C | Tetrahydrofuran (THF) | N,N-Diisopropylethylamine (DIPEA) | Good balance of solubility and anhydrous conditions | DIPEA is more expensive than TEA |
Problem Area 2: Low Yield or Incomplete Reaction During Oxidation
After workup of the oxidation step, you find that a significant amount of the starting alcohol, tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate, remains.
-
Inactive or Degraded Oxidizing Agent: Many common oxidizing agents, especially hypervalent iodine reagents like Dess-Martin periodinane (DMP), are moisture-sensitive and can degrade upon storage.
-
Solution: Use freshly opened or properly stored oxidizing agents. If DMP is suspected to be inactive, its activity can be checked by its reaction with a simple alcohol like benzyl alcohol.
-
-
Insufficient Equivalents of Oxidant: The stoichiometry must be correct to ensure full conversion.
-
Solution: Use at least 1.2 to 1.5 equivalents of the oxidizing agent. For chromium-based reagents like Pyridinium chlorochromate (PCC), ensure the reagent is finely powdered and well-dispersated in the reaction medium.
-
-
Presence of Water: The presence of even trace amounts of water can quench moisture-sensitive oxidants.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. The starting alcohol intermediate must be scrupulously dried before this step.
-
Problem Area 3: Formation of Impurities and Purification Challenges
The final crude product is a complex mixture, and purification by column chromatography gives low recovery of the desired product.
-
Over-oxidation or Side Reactions: While less common for secondary alcohols, aggressive oxidizing conditions (e.g., high temperatures, prolonged reaction times) can potentially lead to undesired side reactions.
-
Solution: Maintain the recommended reaction temperature (often 0 °C to room temperature). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Difficult Purification from Oxidant Byproducts: The byproducts of the oxidation can complicate purification. For example, the acetic acid byproduct from DMP can make the crude mixture acidic, while the chromium tars from PCC are notoriously difficult to remove.
-
Solution (DMP): After the reaction is complete, quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15-20 minutes to reduce excess DMP and neutralize acetic acid before extraction.
-
Solution (PCC): After the reaction, dilute the mixture with diethyl ether and filter the crude solution through a plug of silica gel or Florisil®, eluting with more ether. This will remove the bulk of the chromium residues before concentrating the filtrate.
-
-
Product Instability on Silica Gel: Ketones and carbamates can sometimes be sensitive to acidic silica gel, leading to degradation during column chromatography.
-
Solution: Neutralize the silica gel before use by preparing the slurry with a solvent system containing a small amount of triethylamine (~0.5-1% v/v). Alternatively, use a different stationary phase like alumina (neutral or basic).
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield synthesis.
Experimental Protocols
Protocol 1: N-Boc Protection of (1R,3R)-3-Aminocyclohexanol [1][3]
-
To a round-bottom flask, add (1R,3R)-3-aminocyclohexanol (1.0 equiv.) and a 1:1 mixture of dioxane and water (approx. 0.2 M concentration).
-
Add sodium hydroxide (NaOH, 1.5 equiv.) and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 10% MeOH in DCM with Ninhydrin stain).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate, which can often be used in the next step without further purification.
Protocol 2: Dess-Martin Oxidation of the Boc-Protected Amino Alcohol
-
Dissolve the dried tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate (1.0 equiv.) in anhydrous DCM (approx. 0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C.
-
Add Dess-Martin periodinane (DMP, 1.5 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, dilute the reaction mixture with diethyl ether and cool to 0 °C.
-
Quench the reaction by slowly adding a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the resulting biphasic mixture vigorously for 20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to afford the final product.
References
- BenchChem. Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
- BenchChem. Troubleshooting incomplete Boc deprotection.
-
Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guides. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
Sources
Technical Support Center: Synthesis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Last Updated: January 3, 2026
Introduction
Welcome to the technical support guide for the synthesis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate. This document is designed for researchers, scientists, and professionals in drug development who are working with this key chiral intermediate. The synthesis, while conceptually straightforward, involves multiple steps where side reactions can occur, impacting yield, purity, and scalability.
This guide provides in-depth, field-proven insights into the common challenges encountered during this synthesis. It is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to help you diagnose and resolve specific experimental issues. The information herein is grounded in established chemical principles and supported by authoritative references.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most prevalent and reliable method is a two-step sequence starting from the commercially available chiral amino alcohol, (1R,3S)-3-Aminocyclohexanol.[1][2][3]
-
Boc Protection: The primary amino group of (1R,3S)-3-aminocyclohexanol is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. This step yields the intermediate, tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate.
-
Oxidation: The secondary alcohol of the Boc-protected intermediate is then oxidized to the corresponding ketone. This step is critical as it can be prone to side reactions if not carefully controlled. Mild oxidation agents like Dess-Martin Periodinane (DMP) or conditions such as Swern oxidation are typically employed to avoid affecting the acid-sensitive Boc group.[4][5][6]
This route is favored due to the stereochemical control offered by the starting material and the generally high yields achievable under optimized conditions.
Q2: Why is the choice of oxidant in the second step so critical?
The Boc protecting group is sensitive to strong acidic conditions.[7][8][9][10] Many traditional oxidizing agents, such as those based on chromium (e.g., Jones reagent), require strongly acidic media, which would prematurely cleave the Boc group, leading to a complex mixture of unprotected and partially reacted species. Therefore, oxidants that operate under neutral or mildly basic conditions are essential.
Mild and selective options include:
-
Dess-Martin Periodinane (DMP): Known for its mild conditions (room temperature, neutral pH), high chemoselectivity, and simple workup.[5][11]
-
Swern Oxidation: Utilizes DMSO and oxalyl chloride at low temperatures (-78 °C) and is highly effective, though it produces odorous byproducts.[6][12][13][14]
Q3: Can I use a one-pot method for this synthesis?
While one-pot reductive amination methods exist for synthesizing Boc-protected amines from ketones, applying this to 1,3-cyclohexanedione to directly produce the target molecule is challenging.[15] The main issues are controlling the chemoselectivity between the two ketone groups and preventing side reactions like over-alkylation or self-condensation of the dione.[16] Therefore, the sequential two-step process (protection then oxidation) offers superior control and is the recommended pathway for achieving high purity and yield.
Q4: How do I monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring both steps.
-
For the Boc Protection Step: Use a solvent system like 10-20% Methanol in Dichloromethane (DCM). The starting amino alcohol will be very polar (low Rf), while the Boc-protected product will be significantly less polar (higher Rf). The reaction is complete when the starting material spot is no longer visible.
-
For the Oxidation Step: A solvent system like 30-50% Ethyl Acetate in Hexanes is suitable. The starting alcohol is more polar (lower Rf) than the resulting ketone (higher Rf). The reaction is complete when the alcohol spot disappears. Staining with potassium permanganate (KMnO₄) can be helpful, as the alcohol will show up as a bright yellow spot, while the ketone will be much less active.
Synthesis Workflow & Key Reactions
The diagram below illustrates the recommended two-step synthetic pathway.
Sources
- 1. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]
- 2. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,3R)-3-aminocyclohexanol | C6H13NO | CID 25630532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Double BOC protection selective removal method [en.highfine.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. byjus.com [byjus.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Welcome to the technical support center for challenges related to the purification of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate common issues encountered during the isolation and purification of this key synthetic intermediate. Authored from the perspective of a Senior Application Scientist, this document provides troubleshooting advice, detailed protocols, and the scientific rationale behind these recommendations.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems observed during the purification of this compound in a question-and-answer format.
Question 1: After my aqueous workup, my crude material shows a significant new, more polar spot on the TLC plate, and my overall yield is low. What is happening?
Answer: This is a classic sign of premature deprotection of the tert-butyloxycarbonyl (Boc) group. The Boc group is highly sensitive to acidic conditions.[1][2] If your aqueous workup involved an acidic wash (e.g., with 1N HCl) that was too concentrated, had prolonged contact time, or was performed at elevated temperatures, you have likely cleaved the Boc group to reveal the free amine, (1R)-3-aminocyclohexanone.
Root Cause Analysis:
-
Acid Lability: The mechanism of Boc group cleavage is initiated by protonation, leading to the formation of a stable tert-butyl cation and the free amine.[2]
-
Workup Conditions: Standard aqueous washes to remove inorganic salts are generally safe, but any acidic step must be handled with care—quickly, at low temperatures, and with dilute acid if necessary.
Troubleshooting Steps:
-
Neutralize Immediately: After any acidic wash, immediately follow with a wash using a mild base like saturated sodium bicarbonate solution to neutralize residual acid.
-
Temperature Control: Perform all extractions and washes in an ice bath to minimize acid-catalyzed hydrolysis.
-
Alternative Workup: If possible, avoid acidic washes altogether. Consider using only water and brine washes if the reaction profile allows.
Question 2: I am attempting to purify my compound using reversed-phase HPLC with a standard water/acetonitrile/TFA gradient, but I am recovering the deprotected amine instead of my product. Why?
Answer: This issue stems from the same acid sensitivity of the Boc group. Trifluoroacetic acid (TFA) is a strong acid commonly used as a mobile phase modifier in reversed-phase HPLC to improve peak shape. However, it is potent enough to rapidly cleave the Boc group.[2][3] Even at low concentrations (0.1%), TFA can cause significant deprotection, a problem that is exacerbated when you concentrate the collected fractions, as this effectively increases the TFA concentration.[3]
Logical Flow: Acid-Catalyzed Boc Deprotection
The following diagram illustrates the mechanism of this unwanted side reaction, which is fundamental to many purification challenges.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Solution: Avoid acidic modifiers with Boc-protected compounds. Switch to a pH-neutral or mildly basic mobile phase system.
| Modifier | pH Range | Compatibility with Boc Group | Comments |
| Trifluoroacetic Acid (TFA) | Acidic | Poor | Causes rapid cleavage of the Boc group.[3] |
| Formic Acid | Acidic | Moderate | Less acidic than TFA, but risk of cleavage remains, especially on concentration. |
| Ammonium Acetate | Neutral | Excellent | Buffers the system near pH 7. Volatile and suitable for LC-MS. |
| Ammonium Bicarbonate | Mildly Basic | Excellent | Buffers around pH 8. Volatile. Ideal for preparative HPLC followed by lyophilization. |
A detailed protocol for pH-neutral reversed-phase HPLC is provided in the "Experimental Protocols" section.
Question 3: My main impurity has a very similar Rf to my product on a silica gel TLC plate. How can I improve the separation?
Answer: Co-elution during normal-phase column chromatography is a common challenge, often due to impurities with similar polarity and functional groups. The most likely culprits are diastereomers or the corresponding alcohol formed from over-reduction of the ketone.
Troubleshooting Strategies:
-
Optimize the Mobile Phase:
-
Solvent Selectivity: Change the solvent system entirely. Instead of the common ethyl acetate/hexane system, try a combination of dichloromethane/methanol or acetone/hexane. Different solvents interact uniquely with the stationary phase and your compounds, which can alter selectivity and improve separation.
-
Additive Introduction: Adding a small percentage (0.1-1%) of a polar solvent like methanol or an amine like triethylamine can significantly change the interactions with the silica surface and improve the resolution of closely eluting spots.
-
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase is insufficient, switch to a different stationary phase.
-
Alumina (Neutral or Basic): Can offer different selectivity compared to silica, especially for compounds with basic or acidic functional groups.
-
Diol-bonded or Cyano-bonded Silica: These are less polar than standard silica and can provide unique separation characteristics.
-
-
Recrystallization: If the compound is solid and has >90% purity after the column, recrystallization is an excellent and highly effective method for removing closely related impurities. A detailed protocol for solvent screening is provided below.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for flash column chromatography?
A: A good starting point is to use a mobile phase system where your product has an Rf of ~0.25-0.35 on the analytical TLC plate.
-
Recommended System: Begin with a gradient of 10% to 50% Ethyl Acetate in Hexane.
-
Rationale: The Boc group increases the lipophilicity of the molecule.[1] This solvent system provides a good polarity range to elute the product while retaining more polar impurities (like the deprotected amine) and washing off less polar ones (like unreacted Boc₂O).
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is essential:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for impurities. The characteristic 9-proton singlet of the tert-butyl group around 1.4 ppm is a key indicator of the intact Boc group.
-
LC-MS: To confirm the molecular weight (213.28 g/mol ) and assess purity. Use a pH-neutral mobile phase to prevent on-column degradation.
-
Chiral HPLC or SFC: To determine the enantiomeric or diastereomeric purity. This is critical as the biological activity of your compound is likely stereospecific.
Purification Strategy Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method based on an initial assessment of your crude product.
Caption: Decision workflow for purification strategy.
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: Dissolve the crude material in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Dry pack the column with silica gel or wet pack using hexane.
-
Loading: Carefully add the silica-adsorbed crude material to the top of the packed column.
-
Elution: Start with 100% Hexane and gradually increase the polarity using a gradient of Ethyl Acetate (EtOAc). A typical gradient might be:
-
Hexane (2 column volumes)
-
0-20% EtOAc/Hexane (10 column volumes)
-
20-50% EtOAc/Hexane (10 column volumes) The exact gradient should be optimized based on an initial TLC analysis.
-
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure, ensuring the bath temperature does not exceed 40°C.
Protocol 2: pH-Neutral Preparative Reversed-Phase HPLC
-
System Preparation:
-
Column: C18 stationary phase.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Dissolve the sample in a minimal amount of a 50/50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.
-
Method Development: Develop a gradient method on an analytical scale first. A typical gradient is 5% to 95% B over 20-30 minutes.
-
Purification: Scale up the optimized method to a preparative column.
-
Fraction Processing: Immediately freeze the collected fractions containing the pure product and lyophilize them to dryness. Lyophilization (freeze-drying) is crucial as it removes the volatile buffer and solvents without heating, preserving the integrity of the Boc group.[3]
Protocol 3: Recrystallization Solvent Screening
-
Setup: Place a small amount (~20 mg) of your material into several different test tubes.
-
Single Solvent Test: To each tube, add a different single solvent (e.g., Hexane, Ethyl Acetate, Isopropanol, Toluene, Acetone) dropwise at room temperature. Note the solubility. If insoluble, heat the solvent to boiling. If the compound dissolves when hot and precipitates upon cooling, you have found a potential single-solvent system.
-
Two-Solvent Test: If no single solvent works well, use a binary system.
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., DCM or Ethyl Acetate).
-
Slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, e.g., Hexane or Heptane) dropwise until the solution becomes cloudy (turbid).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. A good system is described for a similar compound using a hexane/DCM mixture.[4]
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
References
-
ResearchGate Discussion on N-BOC group stability during RP-chromatography. (2012). ResearchGate. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 185. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Optimization of Reaction Parameters for tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate
Welcome to the technical support center for the synthesis and optimization of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important chiral building block. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful and efficient production of your target compound.
The primary and most reliable synthetic route to this compound involves the oxidation of the corresponding secondary alcohol precursor, tert-butyl N-[(1R,3S)- or (1R,3R)-3-hydroxycyclohexyl]carbamate. The choice of oxidant and reaction conditions is critical to maximize yield, prevent side reactions, and, most importantly, preserve the stereochemical integrity at the C1 position.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the oxidation reaction, providing explanations for the root causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this oxidation are typically traced back to one of three main issues: incomplete reaction, product degradation, or inefficient purification.
-
Causality: The activating agent for the oxidation (e.g., oxalyl chloride in a Swern oxidation or the sulfur trioxide pyridine complex in a Parikh-Doering oxidation) may be degrading due to moisture.[1] Alternatively, the reaction temperature might be too low, leading to slow kinetics. During workup, the product can be lost if an emulsion forms during aqueous extraction or if the pH is not properly controlled.
-
Solutions & Optimization:
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware. Ensure your activating agents are of high quality and have been stored properly.
-
Optimize Temperature: While cryogenic temperatures are often necessary to prevent side reactions, particularly with Swern-type oxidations, you can incrementally increase the temperature (e.g., from -78°C to -60°C) to see if conversion improves without significant byproduct formation.[2]
-
Workup Protocol: After quenching the reaction, ensure the pH is adjusted correctly for extraction. If emulsions are an issue, adding brine (saturated NaCl solution) can help break them.
-
Reagent Stoichiometry: Ensure you are using a slight excess (1.1 to 1.5 equivalents) of the oxidizing agent and base to drive the reaction to completion.
-
Question 2: I see a significant amount of starting alcohol remaining in my crude product. How do I drive the reaction to completion?
Answer: Incomplete conversion is a common challenge, often related to reagent activity or reaction time.
-
Causality: The primary cause is often insufficient oxidant activity. This can be due to the age or quality of the reagents. For instance, the sulfur trioxide pyridine complex is hygroscopic and loses activity if not stored in a desiccator.[1] In Swern oxidations, premature warming of the reaction can decompose the active chlorosulfonium salt.[3]
-
Solutions & Optimization:
-
Reagent Quality Check: Use a fresh bottle of the activating agent or purify/standardize it before use.
-
Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction appears to have stalled, allow it to stir for a longer period at the recommended temperature before quenching.
-
Alternative Oxidants: If one method consistently fails, consider switching to another. Dess-Martin Periodinane (DMP) is a powerful, reliable alternative that often gives high conversion under mild, neutral conditions.[4][5]
-
Question 3: My NMR analysis shows byproducts. What are the most common side reactions and how can I avoid them?
Answer: The most frequent side product in DMSO-based oxidations is a methylthiomethyl (MTM) ether.[6] In reactions using a hindered base, elimination can also occur.
-
Causality: The formation of MTM ethers is a known side reaction in activated DMSO oxidations, especially if the reaction temperature is allowed to rise above the optimal range (e.g., above -60°C for a Swern oxidation).[6] This occurs when the highly reactive intermediate H₂C=S(+)-CH₃ species reacts with the starting alcohol.
-
Solutions & Optimization:
-
Strict Temperature Control: Maintain the reaction at the recommended low temperature (typically -78°C) throughout the addition of reagents and for the initial reaction period.[7]
-
Solvent Choice: Using solvents with low polarity can help minimize the formation of MTM ethers.[6]
-
Parikh-Doering Conditions: This method, which uses the SO₃•Py complex, can often be run at a more convenient 0°C to room temperature, which can reduce the formation of certain byproducts compared to Swern conditions.[8]
-
Question 4: I am concerned about epimerization at the chiral center (C1). How can I detect it and, more importantly, prevent it?
Answer: Epimerization at the carbon bearing the Boc-protected amine is a critical issue as it leads to a loss of enantiomeric purity. This is particularly a risk under basic conditions.
-
Causality: The hydrogen atom at C1 is alpha to the newly formed ketone, making it acidic. The presence of a strong base, such as triethylamine used in Swern and Parikh-Doering oxidations, can cause deprotonation, leading to the formation of an enolate. Reprotonation of this planar enolate can occur from either face, leading to racemization or epimerization.[6][9]
-
Solutions & Optimization:
-
Use a Milder Oxidant: Dess-Martin Periodinane (DMP) oxidation is highly recommended for substrates prone to epimerization.[4][10] It operates under neutral pH and does not require a strong base, significantly reducing the risk.[11] Myers and coworkers specifically noted that DMP could oxidize N-protected amino alcohols without epimerization.[4]
-
Careful Base Addition: If using a Swern or related oxidation, add the base slowly at low temperature and do not allow the reaction to warm up excessively in the presence of the base.
-
Chiral HPLC Analysis: The most reliable way to check for epimerization is to use chiral High-Performance Liquid Chromatography (HPLC) to analyze the enantiomeric purity of your final product.
-
Frequently Asked Questions (FAQs)
Q1: What are the best oxidation methods for converting tert-butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate to the ketone?
A: The most common and effective methods are DMSO-based oxidations (Swern, Parikh-Doering) and hypervalent iodine-based oxidations (Dess-Martin Periodinane).[12] Each has its advantages:
-
Swern Oxidation: High yields, but requires cryogenic temperatures (-78°C) and produces foul-smelling dimethyl sulfide.[3][13]
-
Parikh-Doering Oxidation: Milder than Swern, can often be run at 0°C to room temperature, and is operationally simpler.[1][8]
-
Dess-Martin Periodinane (DMP): Excellent for sensitive substrates, operates at room temperature under neutral conditions, and has a simple workup. It is often the best choice to avoid epimerization.[5][14]
Q2: How should I choose the right solvent for the oxidation?
A: Dichloromethane (DCM) is the most commonly used solvent for these oxidations due to its inertness and ability to dissolve the reagents.[5] For Swern-type reactions, it is crucial to use anhydrous DCM. In some cases, using less polar solvents can minimize side reactions like MTM ether formation.[6]
Q3: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between the starting alcohol (more polar, lower Rf) and the product ketone (less polar, higher Rf). A typical system might be 30-50% ethyl acetate in hexanes. Staining with potassium permanganate (KMnO₄) is effective, as the alcohol will show up as a yellow spot on a purple background, while the ketone will be much less reactive.
Q4: What is the best way to purify the final product?
A: Flash column chromatography on silica gel is the standard method for purifying this compound. A gradient elution starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will effectively separate the product from non-polar impurities and any remaining starting material. In some cases, if aldehydes are present as impurities, a bisulfite wash can be used during the workup to remove them.[15]
Data Presentation: Comparison of Oxidation Methods
The table below summarizes key parameters for the most common oxidation methods suitable for this transformation.
| Feature | Swern Oxidation | Parikh-Doering Oxidation | Dess-Martin Periodinane (DMP) |
| Primary Reagents | DMSO, Oxalyl Chloride, Et₃N | DMSO, SO₃•Pyridine, Et₃N | Dess-Martin Periodinane |
| Typical Temperature | -78 °C | 0 °C to Room Temp | Room Temperature |
| Common Side Products | Dimethyl sulfide, MTM ether | Dimethyl sulfide | Iodinane byproduct |
| Risk of Epimerization | Moderate (base-mediated) | Moderate (base-mediated) | Low (neutral conditions)[4] |
| Workup Complexity | Moderate (quenching, gas evolution) | Simple | Simple (filtration) |
| Advantages | High yield, inexpensive reagents | Milder temps, operationally simple[8] | High chemoselectivity, good for sensitive substrates[4] |
| Disadvantages | Cryogenic temps, toxic gas, odor | Requires excess reagents at times | Reagent is expensive, potentially explosive[4] |
Visualizations & Workflows
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and optimization of the target ketone.
Caption: General workflow for the oxidation of the alcohol precursor.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common issues.
Caption: Decision tree for troubleshooting common synthesis problems.
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its mild conditions and high fidelity in preserving stereochemistry.[4][5]
Materials:
-
tert-Butyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the starting alcohol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., 40% EtOAc/Hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.
-
Workup: Shake the funnel vigorously until the organic layer is clear. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Analysis: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and verify enantiomeric purity via chiral HPLC.
References
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. [Link: [Link]]
-
Qin, C., et al. (2013). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. NIH National Library of Medicine. [Link: [Link]]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link: [Link]]
-
Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Oxidation of Alcohols. MDPI. [Link: [Link]]
-
Sheldon, R. A., et al. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774-781. [Link: [Link]]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182. [Link: [Link]]
-
Wikipedia. (n.d.). Dess–Martin periodinane. [Link: [Link]]
-
Wikipedia. (n.d.). Parikh–Doering oxidation. [Link: [Link]]
-
Wikipedia. (n.d.). Dess–Martin oxidation. [Link: [Link]]
-
Organic Chemistry Division. (n.d.). DMSO – Pyridine-SO3 (Parikh-Doering). [Link: [Link]]
-
Zanka, A., et al. (1999). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development, 3(6), 394-399. [Link: [Link]]
-
Grokipedia. (n.d.). Parikh–Doering oxidation. [Link: [Link]]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link: [Link]]
-
Morken, J. P., et al. (2018). Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. Angewandte Chemie, 57(38), 12476-12480. [Link: [Link]]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link: [Link]]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link: [Link]]
- Sharp, S. P., & Steitz, A. (1958). U.S. Patent No. 2,826,537. U.S.
-
Kappe, C. O., et al. (2010). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 14(4), 849-855. [Link: [Link]]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link: [Link]]
-
gChem Global. (n.d.). Swern Oxidation. [Link: [Link]]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 13. gchemglobal.com [gchemglobal.com]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
stability and degradation of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Technical Support Center: tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth information, troubleshooting advice, and answers to frequently asked questions regarding the stability, handling, and degradation of this key chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and fundamental properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from moisture and light. Vendor recommendations specify storing it in a dry environment at 2-8°C. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is also advisable to prevent potential slow oxidation or moisture-related degradation.
Q2: What is the primary chemical liability of this molecule?
A2: The tert-butyloxycarbonyl (Boc) protecting group is the most significant chemical liability. It is designed to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions[1][2]. The mechanism involves protonation of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decomposes to release the free amine and carbon dioxide[1][3].
Q3: Is the compound stable under basic conditions?
A3: Yes, the Boc group is generally robust and stable towards most bases and nucleophiles[2][4]. This stability is a key feature of the Boc protecting group, allowing for selective deprotection in the presence of base-labile groups like Fmoc[4]. The reason for its stability under basic conditions is that the mechanism for base-catalyzed hydrolysis is sterically hindered and electronically unfavorable compared to acid-catalyzed cleavage, which proceeds through a stable tertiary carbocation[5].
Q4: Are there any other potential points of instability besides the Boc group?
A4: The 3-oxo (ketone) functionality on the cyclohexyl ring is another potential site for reactivity. Under certain basic or acidic conditions, the α-protons (at C-2 and C-4) can be abstracted, leading to enolate formation. This can potentially cause epimerization at the chiral center (C-1) if the α-proton at C-2 is involved, leading to a loss of stereochemical purity. While the Boc group itself is stable to base, prolonged exposure to strong bases could risk epimerization.
Q5: What are the visible signs of degradation?
A5: Physical signs of degradation can be subtle. They may include a change in the physical form from a well-defined solid to a gummy or oily substance, or a change in color. However, the most reliable way to detect degradation is through analytical techniques. A simple Thin-Layer Chromatography (TLC) analysis will show the appearance of new, more polar spots (lower Rf value) corresponding to the deprotected amine[6]. HPLC analysis is the gold standard and will show a new, earlier-eluting peak for the more polar deprotected product[6].
Stability and Degradation Profile
Understanding the stability profile is critical for designing robust synthetic steps and ensuring the integrity of your starting material.
| Condition | Stability | Primary Degradation Pathway / Side Reaction |
| Strong Acid (e.g., TFA, HCl) | Highly Labile | Rapid cleavage of the Boc group to yield the free amine salt, CO₂, and a tert-butyl cation[3][7]. |
| Mild Acid (e.g., Acetic Acid, Silica Gel) | Potentially Labile | Slow or partial deprotection may occur, especially upon heating or over extended periods. |
| Strong Base (e.g., NaOH, KOH) | Generally Stable | The Boc group itself is stable[2]. However, risk of epimerization at the α-carbon to the ketone exists. |
| Nucleophiles (e.g., Amines, Hydrazines) | Stable | The Boc group is resistant to most nucleophilic attacks[2]. |
| Catalytic Hydrogenation | Stable | The Boc group is stable to typical hydrogenation conditions (e.g., Pd/C, H₂)[2]. |
| Elevated Temperature (>180 °C) | Labile | Thermal deprotection of N-Boc groups is possible, particularly in solvents like TFE or MeOH[8]. |
Troubleshooting Guide
This section provides solutions to specific problems encountered during experiments involving this compound.
Issue 1: Low Yield or Stalled Reaction in a Subsequent Step (e.g., Reductive Amination)
-
Potential Cause: The primary cause is often the degradation of the starting material, specifically the premature loss of the Boc group. If your reaction relies on the Boc-protected amine, the presence of the free amine salt from degradation can inhibit or complicate the desired transformation.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting your reaction, always check the purity of your this compound.
-
TLC Analysis: Dissolve a small sample in ethyl acetate and elute with a 50:50 ethyl acetate/hexane mixture. A pure sample should show a single major spot. The appearance of a baseline or very low-Rf spot (stains with ninhydrin) indicates the presence of the deprotected free amine[6].
-
HPLC Analysis: Use a C18 reverse-phase column with a water/acetonitrile gradient (both containing 0.1% TFA). The deprotected amine will have a significantly shorter retention time than the Boc-protected starting material[6].
-
-
Ensure Anhydrous & Aprotic Conditions: If your subsequent reaction is sensitive to acid, ensure all solvents and reagents are free of acidic impurities. For instance, some grades of CDCl₃ for NMR can be acidic and cause slow deprotection.
-
pH Control: If your reaction requires basic conditions, ensure the base is strong enough to deprotonate any amine salt impurity back to the free amine if needed, but not so strong as to cause significant epimerization.
-
Issue 2: Appearance of Unexpected Side Products, Especially a +56 Da Adduct
-
Potential Cause: During reactions run under acidic conditions (or during an intended Boc-deprotection step), the liberated tert-butyl cation is a reactive electrophile[3]. It can alkylate any available nucleophile in the reaction mixture, including the solvent, other reagents, or even the desired product[9]. A mass increase of 56 Da (C₄H₈) is a classic sign of tert-butylation.
-
Troubleshooting Workflow:
Caption: Troubleshooting t-butylation side products.
Corrective Action: Incorporate a "scavenger" into your reaction mixture. Scavengers are electron-rich compounds that readily trap the tert-butyl cation, preventing it from reacting with your desired molecules. Common scavengers include anisole, thioanisole, or triethylsilane[4].
Issue 3: Incomplete Boc Deprotection
-
Potential Cause: The deprotection reaction may be incomplete due to insufficient acid strength, concentration, reaction time, or the presence of acid-scavenging species.
-
Troubleshooting Steps:
-
Choice of Acid: Trifluoroacetic acid (TFA) is highly effective. A common condition is using a mixture of 25-50% TFA in dichloromethane (DCM)[7]. Alternatively, 4M HCl in dioxane is also a standard reagent[7].
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress every 30-60 minutes using TLC or LC-MS. The reaction is complete when the starting material spot/peak has been fully consumed.
-
Stoichiometry: Ensure a sufficient molar excess of acid is used, especially if the starting material or other components can buffer the reaction mixture.
-
Workup Procedure: Be aware that the product of an acidic deprotection is the amine salt (e.g., amine trifluoroacetate or hydrochloride). To obtain the neutral free amine, a basic workup is required, such as washing the organic layer with a saturated sodium bicarbonate solution[6].
-
Key Degradation Pathway: Acid-Catalyzed Deprotection
The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. Understanding this mechanism is crucial for controlling its stability.
Caption: Acid-catalyzed deprotection of the Boc group.
Mechanism Explained:
-
Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by an acid[1].
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This is the rate-limiting step and results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate[3].
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine[2][3].
-
Protonation of Amine: In the acidic medium, the newly formed free amine is immediately protonated to yield the final product, typically an amine salt[1].
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- BenchChem Technical Support Team. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Sigma-Aldrich. (n.d.). (S)-tert-Butyl (3-oxocyclohexyl)
- Reddit r/OrganicChemistry. (2024). Why is boc stable to hydrolysis under basic conditions?. Reddit.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Reagent Guides.
- Wormald, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Crystallization of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Welcome to the technical support center for the crystallization of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. By understanding the underlying principles of crystallization and implementing the strategies outlined below, you can enhance your crystal quality, yield, and process consistency.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence crystallization?
A1: Understanding the physicochemical properties of this compound is crucial for designing a successful crystallization process. Key properties include:
| Property | Value | Significance for Crystallization |
| Molecular Weight | 213.28 g/mol [1] | Influences solubility and diffusion rates in solution. |
| Physical Form | Solid or liquid[1] | Indicates that the melting point may be close to ambient temperature, a critical factor in preventing "oiling out". |
| Storage Temperature | 2-8°C, sealed in dry conditions[1] | Suggests potential sensitivity to temperature and moisture, which can affect stability and crystal packing. |
| Purity | Typically ~97%[1] | Impurities can significantly impact crystallization by inhibiting nucleation or crystal growth, or by causing "oiling out". |
The presence of both a carbamate group and a cyclohexyl ring imparts moderate polarity, influencing its solubility in various organic solvents. The tert-butyl group adds steric bulk, which can affect how the molecules pack into a crystal lattice.
Q2: I'm not getting any crystals. What are the first things I should check?
A2: The complete absence of crystallization is usually due to one of two primary reasons: insufficient supersaturation or the presence of inhibitors.
-
Supersaturation: Ensure that you have created a supersaturated solution. This is the thermodynamic driving force for crystallization. If the solution is too dilute, crystals will not form. You can achieve supersaturation by cooling the solution, evaporating the solvent, or adding an anti-solvent.[2]
-
Inhibitors: Impurities can act as inhibitors to nucleation and crystal growth. Even small amounts of residual starting materials, byproducts, or solvents can disrupt the crystallization process. Consider an additional purification step, such as column chromatography or an activated charcoal treatment, to remove impurities.[3][4]
-
Induction Time: Sometimes, crystallization requires a significant induction period for nucleation to occur. Be patient and allow the solution to stand undisturbed. Gentle scratching of the inner surface of the flask with a glass rod can sometimes provide nucleation sites and induce crystallization.[3][5]
In-Depth Troubleshooting Guides
Issue 1: "Oiling Out" - The Compound Separates as a Liquid Instead of a Solid
"Oiling out," or liquid-liquid phase separation, is a common and frustrating problem where the compound comes out of solution as an oil rather than a crystalline solid.[3] This often leads to an amorphous, impure product.
Causality and Troubleshooting Workflow
dot graph TD { A[Oiling Out Observed] --> B{Is the solution temperature above the compound's melting point?}; B -- Yes --> C[Cause: Melting Point Depression]; C --> D[Solution: Reheat and add more 'good' solvent to redissolve the oil. Cool slowly.]; B -- No --> E{Was supersaturation achieved too rapidly?}; E -- Yes --> F[Cause: Kinetic Hindrance]; F --> G[Solution 1: Slow down the cooling rate. Insulate the flask.]; F --> H[Solution 2: Introduce seed crystals in the metastable zone.]; E -- No --> I{Is the solvent system appropriate?}; I -- Yes --> J[Consider removing impurities via charcoal treatment.]; I -- No --> K[Cause: Poor Solute-Solvent Interaction]; K --> L[Solution: Change the solvent system. Consider a co-solvent or anti-solvent approach.]; } Caption: Troubleshooting workflow for addressing "oiling out".
Detailed Explanations and Protocols
-
Melting Point Depression: Impurities can significantly lower the melting point of a compound.[6][7] If the temperature of your solution is above the melting point of the impure compound, it will separate as a liquid.
-
Kinetic Hindrance: Rapidly creating a high level of supersaturation (e.g., by crash cooling) can favor the formation of a disordered, liquid-like phase over an ordered crystal lattice.[3]
-
Protocol 1: Slow Cooling: After dissolving the compound at an elevated temperature, allow the flask to cool to room temperature slowly on the benchtop, and then transfer it to a refrigerator or ice bath.
-
Protocol 2: Seeding: The introduction of seed crystals provides a template for crystal growth and can bypass the kinetic barrier of primary nucleation.[8][9][10][11] Add a few seed crystals once the solution has cooled slightly and is in the metastable zone (slightly supersaturated).[10][12]
-
-
Poor Solute-Solvent Interaction: The choice of solvent is critical. If the solvent is too "good" (the compound is too soluble), it can be difficult to achieve supersaturation. If it's too "poor," the compound may precipitate out as an amorphous solid or oil.
-
Protocol: Anti-Solvent Crystallization: This technique involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble.[2][13][14][15] This gradually reduces the solubility of the compound, promoting controlled crystallization.
-
Dissolve the this compound in a minimal amount of a suitable "good" solvent (e.g., ethyl acetate, isopropanol).
-
Slowly add a "poor" solvent (e.g., heptane, hexane) dropwise while stirring until the solution becomes slightly turbid.
-
If the turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to stand undisturbed to allow for slow crystal growth.
-
-
Issue 2: Formation of an Amorphous Solid
An amorphous solid lacks the long-range order of a crystalline material and often appears as a powder or a glassy solid.[16][17] This can be due to rapid precipitation or the inherent difficulty of the molecule to pack into an ordered lattice.
Troubleshooting Strategies
-
Solvent Selection: The solvent plays a key role in directing crystal packing. Experiment with a range of solvents with different polarities and hydrogen bonding capabilities. Sometimes, a mixture of solvents can provide the ideal environment for crystallization.
-
Slower Crystallization Rate: As with oiling out, a slower rate of crystallization is often key to obtaining a crystalline product.
-
Vapor Diffusion: This is a gentle method for slowly changing the solvent composition.
-
Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small vial.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent (anti-solvent).
-
The "good" solvent will slowly evaporate and diffuse into the larger volume, while the vapor of the "poor" solvent will diffuse into the vial, gradually inducing crystallization.[18]
-
-
-
Thermal Gradient Method: Applying a slight temperature gradient can encourage the growth of larger, more ordered crystals.
-
Create a saturated solution of your compound.
-
Gently heat the bottom of the vessel while keeping the top cooler. This creates a convection current where the solute dissolves in the warmer region and crystallizes in the cooler region.[18]
-
-
Annealing: If you have an amorphous solid, you can sometimes induce crystallization by heating it to a temperature below its melting point. This provides the molecules with enough thermal energy to rearrange into a more stable crystalline form.
Issue 3: Low Yield
Low yield can be attributed to several factors, from incomplete crystallization to mechanical losses during filtration.
Optimization Strategies
-
Maximize Supersaturation (without crashing out): Ensure the initial concentration of your compound is high enough to achieve a good yield upon cooling. However, be mindful of the risk of oiling out or amorphous precipitation if the solution is too concentrated.
-
Optimize the Final Temperature: Cooling the crystallization mixture to a lower temperature will decrease the solubility of the compound in the mother liquor, thereby increasing the yield. Check the solubility curve of your compound in the chosen solvent system if available.
-
Minimize Transfer Losses: Be meticulous during the transfer and filtration steps. Wash the crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.[3]
-
Consider a Second Crop: The mother liquor (the solution remaining after filtration) may still contain a significant amount of dissolved product. Concentrating the mother liquor and cooling it again can often yield a second crop of crystals. Note that this second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Standard Recrystallization by Cooling
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Good starting points for carbamates include ethyl acetate, isopropyl alcohol, or mixtures with heptane.[19][20]
-
Dissolution: In a flask, dissolve the crude compound in a minimal amount of the hot solvent. Add the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote further crystallization, subsequently place the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate).
-
Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (e.g., hexane, heptane) until the solution becomes persistently turbid.
-
Clarification: Add a few drops of the "good" solvent to redissolve the fine precipitate and obtain a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time.
-
Isolation: Collect, wash, and dry the crystals as described in the standard recrystallization protocol.
References
- 1. (S)-tert-Butyl (3-oxocyclohexyl)carbamate | 1803033-61-5 [sigmaaldrich.com]
- 2. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. diamond.ac.uk [diamond.ac.uk]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. mt.com [mt.com]
- 11. Seed crystal - Wikipedia [en.wikipedia.org]
- 12. catsci.com [catsci.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. ijcea.org [ijcea.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amorphous solid - Preparation, Structure, Properties | Britannica [britannica.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. depts.washington.edu [depts.washington.edu]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in the Synthesis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the oxidation of tert-butyl N-[(1R)-3-hydroxycyclohexyl]carbamate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you identify and mitigate the formation of unwanted byproducts, ensuring the integrity and purity of your final compound.
Introduction: The Synthetic Challenge
The oxidation of the secondary alcohol, tert-butyl N-[(1R)-3-hydroxycyclohexyl]carbamate, to the corresponding ketone is a critical step in many synthetic pathways. While seemingly straightforward, this transformation is often accompanied by the formation of various byproducts that can complicate purification and compromise the yield and purity of the desired product. The choice of oxidant and reaction conditions plays a pivotal role in the outcome of this reaction. This guide will focus on the byproducts encountered when using common oxidation reagents such as those employed in Swern, Dess-Martin, and Parikh-Doering oxidations.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Incomplete Conversion and Presence of Starting Material
Q1: My reaction has gone to completion according to TLC, but after work-up and purification, I still see a significant amount of the starting alcohol in my NMR and Mass Spectra. What could be the issue?
A1: This is a common issue that can arise from several factors during the reaction and work-up.
-
Insufficient Oxidant: Ensure that you are using a sufficient molar excess of the oxidizing agent. For Swern and Dess-Martin oxidations, 1.1 to 1.5 equivalents are typically recommended.
-
Reaction Temperature: For Swern oxidations, maintaining a very low temperature (typically -78 °C) is crucial.[1] If the temperature rises prematurely, the active oxidizing species can decompose, leading to an incomplete reaction.
-
Moisture Contamination: Anhydrous conditions are critical for many oxidation reactions, especially the Swern oxidation. Any moisture present will consume the oxidant, reducing the effective amount available for the desired transformation.
-
Work-up Issues: During aqueous work-up, if the product has some water solubility, it can be partially lost in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent. Additionally, if the product and starting material have very similar polarities, they may co-elute during column chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Analytical Identification:
| Compound | 1H NMR (CDCl3, characteristic signals) | Mass Spectrometry (ESI+) |
| Starting Alcohol | Broad multiplet ~3.6 ppm (-CH-OH) | [M+H]+ = 216.1 |
| Product Ketone | Multiplets ~2.0-2.6 ppm (-CH2-C=O) | [M+H]+ = 214.1 |
Issue 2: Formation of an Unexpected Byproduct with a Higher Molecular Weight (Swern Oxidation)
Q2: I performed a Swern oxidation and my mass spectrum shows a peak corresponding to M+46. What is this byproduct?
A2: This byproduct is likely the methylthiomethyl (MTM) ether of your starting alcohol. This is a known side product in Swern oxidations, especially if the reaction temperature is not carefully controlled.[1]
Causality: The active oxidant in the Swern oxidation, the chlorosulfonium salt, can undergo a Pummerer rearrangement at elevated temperatures. This rearranged species can then react with the starting alcohol to form the MTM ether.
Mitigation Strategies:
-
Strict Temperature Control: It is imperative to maintain the reaction temperature at or below -60 °C during the addition of the alcohol and the base.
-
Order of Addition: Add the alcohol to the pre-formed activated DMSO complex at -78 °C, followed by the slow addition of triethylamine.
Analytical Identification:
| Compound | 1H NMR (CDCl3, characteristic signals) | Mass Spectrometry (ESI+) |
| MTM Ether Byproduct | Singlet ~4.7 ppm (-O-CH2-S-CH3), Singlet ~2.2 ppm (-S-CH3) | [M+H]+ = 262.1 |
Issue 3: Difficult Purification and Presence of Reagent-Derived Byproducts
Q3: After my Dess-Martin oxidation, I am having trouble purifying my product. My crude NMR is messy, and column chromatography is not giving a clean separation. What are these impurities?
A3: The byproducts from the Dess-Martin periodinane (DMP) reagent itself can complicate purification if not properly removed during the work-up. The main culprits are iodinane byproducts.[2]
Work-up Protocol for DMP Reactions:
-
Upon completion of the reaction, dilute the mixture with a nonpolar solvent like diethyl ether or hexanes.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a 10% aqueous solution of sodium thiosulfate (Na2S2O3).
-
Stir vigorously for 15-20 minutes. The sodium thiosulfate will reduce the iodine byproducts to more soluble forms that can be removed in the aqueous layer.
-
Separate the layers and wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
This work-up procedure should provide a much cleaner crude product that is more amenable to purification by column chromatography.
Reaction and Work-up Visualization:
Sources
Technical Support Center: Large-Scale Synthesis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Welcome to the technical support center for the large-scale synthesis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this critical synthetic process. Our goal is to move beyond simple procedural steps and offer a comprehensive resource grounded in scientific principles and practical experience.
I. Synthesis Overview & Core Principles
The large-scale synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic route involves the protection of an amino group, followed by a key chemical transformation and subsequent deprotection of a ketal or a similar protecting group.
The choice of reagents and solvents, reaction times, and purification methods are all critical parameters that can significantly impact the outcome of the synthesis. This guide will address common challenges and provide solutions to overcome them, ensuring a robust and reproducible process.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.
Issue 1: Low Yield in the Initial Coupling Reaction
Question: We are observing a low yield in the initial step of coupling tert-butyl carbamate with the cyclohexenone derivative. What are the potential causes and how can we improve the yield?
Answer: A low yield in the initial coupling step can stem from several factors. Here's a breakdown of potential causes and corresponding solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a modest increase in temperature, but be mindful of potential side reactions.
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Solvent Choice: The solvent can significantly influence the reaction rate and equilibrium.
-
Solution: Anhydrous solvents are often crucial. For example, using anhydrous tetrahydrofuran (THF) can be critical for the success of many organic reactions.[1] Ensure your solvent is properly dried and stored.
-
-
Base Strength: If a base is used to deprotonate the carbamate, its strength and stoichiometry are important.
-
Solution: An inappropriate base can lead to side reactions or incomplete deprotonation. Consider using a non-nucleophilic base of appropriate strength. A thorough literature search for analogous reactions can guide your choice.
-
Issue 2: Formation of a Stubborn Emulsion During Aqueous Workup
Question: During the aqueous workup of the reaction mixture, we are consistently forming a stable emulsion that makes phase separation difficult. What is causing this and how can we break the emulsion?
Answer: Emulsion formation is a common issue in large-scale syntheses, particularly when dealing with compounds that have both polar and non-polar functionalities.
-
Causality: The presence of partially soluble byproducts or unreacted starting materials can act as surfactants, stabilizing the emulsion. The pH of the aqueous layer can also play a significant role.
-
Solutions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or glass wool can remove these solids and facilitate phase separation.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes destabilize the emulsion.
-
pH Adjustment: Carefully adjusting the pH of the aqueous layer away from neutrality can sometimes break an emulsion, but be cautious not to induce unwanted reactions or degradation of your product.
-
Issue 3: Incomplete Ketal Deprotection
Question: We are struggling with the deprotection of the ketal group to yield the final 3-oxocyclohexyl product. The reaction is either incomplete or requires harsh conditions that lead to side products. What are our options?
Answer: Ketal deprotection is a critical step that often requires careful optimization to achieve a high yield of the desired ketone without affecting other sensitive functional groups, such as the Boc-protecting group.
-
Mechanism and Challenges: Ketal hydrolysis is an acid-catalyzed equilibrium reaction. The challenge lies in finding conditions that are strong enough to drive the reaction forward but mild enough to avoid cleavage of the acid-labile tert-butyl carbamate (Boc) group.[2][3]
-
Troubleshooting Strategies:
Parameter Problem Solution Scientific Rationale Acid Catalyst Incomplete reaction with weak acids (e.g., acetic acid). Use a stronger, but still controlled, acid catalyst such as aqueous phosphoric acid or HCl in an organic solvent.[2][3] A stronger acid will more effectively protonate the ketal oxygen, facilitating the hydrolysis. Reaction Time Long reaction times leading to byproduct formation. Optimize the reaction time by closely monitoring the reaction progress via TLC or GC-MS. Prolonged exposure to acidic conditions can lead to the degradation of the product or cleavage of the Boc group. Temperature High temperatures causing decomposition. Perform the reaction at room temperature or even at 0 °C. Lowering the temperature can improve the selectivity of the reaction and minimize side reactions. Water Content Insufficient water to drive the equilibrium. Ensure an adequate amount of water is present in the reaction mixture. Water is a reactant in the hydrolysis, so its presence is necessary to shift the equilibrium towards the product side. -
Alternative Deprotection Methods: While acidic hydrolysis is common, other methods for the deprotection of acetals and thioacetals exist, such as using benzyltriphenylphosphonium peroxymonosulfate in the presence of aluminum chloride under solvent-free conditions.[4] However, the compatibility of these methods with the Boc protecting group would need to be verified.
Issue 4: Difficulty in Product Purification and Crystallization
Question: We are having trouble obtaining the final product in high purity. Column chromatography is not ideal for our large-scale process, and crystallization is proving difficult. What are our options?
Answer: Achieving high purity on a large scale often requires moving away from chromatography towards more scalable techniques like crystallization.
-
Crystallization Challenges and Solutions:
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be due to impurities or the use of an inappropriate solvent system.
-
Solution: Try a different solvent or a mixture of solvents. A common technique is to dissolve the crude product in a good solvent and then slowly add a poor solvent (an anti-solvent) until turbidity is observed, then allow it to cool slowly.
-
-
Poor Crystal Formation: If the product forms very fine needles or an amorphous solid, this can make filtration and drying difficult.
-
Solution: Slow cooling, seeding the solution with a small crystal of the pure product, and gentle agitation can promote the growth of larger, more easily handleable crystals.
-
-
-
Alternative Purification Strategies:
-
Slurry Wash: If the product has moderate purity, a slurry wash can be effective. This involves suspending the crude solid in a solvent in which the impurities are soluble but the product is not, followed by filtration.
-
Recrystallization from a Different Solvent System: Experiment with a variety of solvent systems. A good starting point is to look for a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
FAQ: Can we use a different protecting group for the amine?
Question: Is the tert-butyloxycarbonyl (Boc) group the only option for protecting the amine? Are there alternatives that might be more suitable for our process?
Answer: While the Boc group is widely used due to its stability under many reaction conditions and its relatively straightforward removal with acid, it is not the only option.[2] The choice of protecting group depends on the overall synthetic strategy and the reaction conditions of the other steps.
-
Alternative Protecting Groups:
-
Carbobenzyloxy (Cbz or Z) group: This group is stable to acidic conditions and is typically removed by hydrogenolysis. This could be an advantage if other parts of your molecule are acid-sensitive.
-
Fluorenylmethyloxycarbonyl (Fmoc) group: This group is base-labile and is often used in peptide synthesis. It may be a good choice if your synthesis involves acidic steps where the Boc group would be cleaved.
-
-
Considerations for Choosing a Protecting Group:
-
Orthogonality: The protecting group should be stable under the conditions used for other transformations in your synthesis and should be removable under conditions that do not affect other functional groups.
-
Cost and Availability: For large-scale synthesis, the cost and availability of the protecting group and the reagents required for its introduction and removal are important practical considerations.
-
III. Detailed Experimental Protocols
Protocol 1: General Procedure for Ketal Deprotection
This protocol provides a general guideline for the acidic hydrolysis of a ketal protecting group in the synthesis of this compound.
-
Dissolution: Dissolve the ketal-protected intermediate in a suitable organic solvent (e.g., acetone, tetrahydrofuran).
-
Acid Addition: To the stirred solution, add an aqueous solution of a suitable acid (e.g., 1N HCl, aqueous phosphoric acid).[2][3] The stoichiometry of the acid should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Recrystallization of the Final Product
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixture of hexane and ethyl acetate is often a good starting point for compounds of this type.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
IV. References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). A-tert-BUTYL PHENYL(PHENYLSULFONYL)METHYLCARBAMATE. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate. Retrieved from --INVALID-LINK--
-
Mosa, F. A., Thirsk, C., Vaultier, M., Maw, G., & Whiting, A. (2008). HIGH-YIELDING, LARGE-SCALE SYNTHESIS OF N-PROTECTED-β-AMINONITRILES: TERT-BUTYL (1R)-2-CYANO-1-PHENYLETHYLCARBAMATE. Organic Syntheses, 85, 219-230.
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from --INVALID-LINK--
-
(n.d.). This compound. Retrieved from --INVALID-LINK--
-
Dana Bioscience. (n.d.). This compound 250mg. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Gram scale synthesis of tert-butyl N-cyclohexyl-N-(4-trifluromethylphenyl)carbamate (4f). Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from --INVALID-LINK--
-
MDPI. (2000). The evaluation of b,b,b-trichloro-tert.-butyl (Tcb) group for the protection of carboxyl functionality. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone. Retrieved from --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate Reactions by TLC
Welcome to the technical support center for monitoring reactions involving tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of TLC analysis for this specific chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reaction monitoring effectively.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A good starting point for many compounds of intermediate polarity is a mixture of a non-polar and a polar solvent. For this compound, a common and effective starting system is a 1:1 mixture of hexanes and ethyl acetate.[1][2] The ratio can then be adjusted based on the observed retention factor (Rf). If the spot remains at the baseline, the solvent system is not polar enough; increase the proportion of ethyl acetate.[3][4] Conversely, if the spot runs with the solvent front, the system is too polar, and the proportion of hexanes should be increased.[3][4]
Q2: My starting material, this compound, is not UV active. How can I visualize it on the TLC plate?
While the cyclohexyl and carbamate portions of the molecule do not have strong UV chromophores, the ketone functionality can sometimes be weakly UV active. However, for clear visualization, it is highly recommended to use a chemical stain.[3][5] Several stains are effective for this compound:
-
Potassium Permanganate (KMnO₄) stain: This is an excellent general stain for organic compounds that can be oxidized, including the ketone and the C-N bond of the carbamate.[2] It provides a high-contrast yellow spot on a purple background.
-
p-Anisaldehyde stain: This stain is particularly useful for detecting aldehydes, ketones, and alcohols.[6][7] Upon heating, it will form a colored spot, which can be helpful for differentiating the starting ketone from a potential alcohol product.
-
Ceric Ammonium Molybdate (CAM) stain: This is another versatile stain that reacts with a wide range of functional groups, providing blue-green spots upon heating.[2]
Q3: I am reducing the ketone of this compound to the corresponding alcohol. How can I differentiate the starting material and product on a TLC plate?
The product, tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate, is more polar than the starting ketone due to the presence of the hydroxyl group. Therefore, the product will have a lower Rf value (it will travel a shorter distance up the plate) than the starting material on a normal-phase silica gel TLC plate. A well-chosen solvent system, such as 30-50% ethyl acetate in hexanes, should provide good separation between the two spots. To confirm which spot is which, you should always run a co-spot lane, which contains a mixture of the reaction starting material and the reaction mixture.[8][9]
Troubleshooting Guide
This section addresses specific problems you may encounter while monitoring your reactions.
Problem 1: The spots are streaking or tailing.
Streaking is a common issue where the spot appears as a comet-like smear rather than a tight, circular spot.[1][3][10][11][12]
-
Cause A: Sample Overloading. The most frequent cause is applying too much sample to the plate.[1][3][10][11][12] The stationary phase becomes saturated, leading to a continuous trail of compound as the solvent moves.
-
Solution: Dilute your sample before spotting it on the TLC plate. A 1% solution in a volatile solvent is a good starting point.[1]
-
-
Cause B: Compound Acidity/Basicity. The Boc-protected amine can sometimes interact strongly with the acidic silica gel, causing streaking.
-
Cause C: High Polarity of the Compound. If your product is significantly more polar than the starting material, it may streak.
Problem 2: Poor separation between spots (Rf values are too close).
When the reactant and product have similar polarities, their spots may overlap, making it difficult to assess reaction completion.[13]
-
Cause A: Inappropriate Solvent System. The polarity of the eluent may not be optimal for resolving the components of your reaction mixture.
-
Solution: Methodically vary the solvent ratio. Try a range of hexane:ethyl acetate ratios (e.g., 4:1, 3:1, 2:1, 1:1, 1:2). If this binary system is insufficient, consider introducing a third solvent. For example, adding a small amount of methanol to an ethyl acetate/hexanes mixture can significantly increase polarity and may improve separation.
-
-
Cause B: Single Elution is Insufficient. For very close spots, a single run may not provide enough distance for separation.
-
Solution: Try multiple developments. After the first elution, remove the plate, fully evaporate the solvent, and then place it back in the same developing chamber. This can effectively increase the "length" of the TLC run and improve the resolution of spots with low Rf values.
-
Problem 3: No spots are visible on the TLC plate.
After running and visualizing the plate, you see no spots.[3][10]
-
Cause A: Sample is too Dilute. The concentration of the compound in the spotted solution may be below the detection limit of the visualization method.[3][10]
-
Cause B: Ineffective Visualization Technique. The chosen stain may not react with your compound, or if using UV light, your compound may not be UV active.[3][14]
-
Solution: Always try a universal stain like potassium permanganate or CAM, especially if you are unsure about the reactivity of your compounds.[2] These are generally more reliable than relying solely on UV visualization for this class of compounds.
-
-
Cause C: Solvent Level in Chamber is Too High. If the initial solvent level in the developing chamber is above the line where you spotted your samples, the compounds will dissolve into the solvent pool instead of eluting up the plate.[2][10]
-
Solution: Always ensure the spotting line is well above the solvent level in the chamber.
-
Experimental Protocols & Data Presentation
Protocol 1: Standard TLC Monitoring of a Reaction
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of pure this compound.
-
In the "RXN" lane, spot a sample of your reaction mixture.
-
In the "CO" lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of the SM spot.
-
-
Development: Place the spotted plate in a sealed chamber containing the chosen eluent (e.g., 2:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and dry the plate completely. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., KMnO₄).
-
Analysis: Compare the spots in the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is proceeding. The "CO" spot helps to confirm if any starting material remains in the reaction mixture.[9]
Table 1: Example Solvent Systems and Approximate Rf Values
| Compound | Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf | Visualization |
| This compound | 2:1 | 0.4 | KMnO₄, p-Anisaldehyde |
| tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate | 2:1 | 0.2 | KMnO₄, p-Anisaldehyde |
| This compound | 1:1 | 0.6 | KMnO₄, p-Anisaldehyde |
| tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate | 1:1 | 0.4 | KMnO₄, p-Anisaldehyde |
Note: Rf values are approximate and can be affected by various factors including plate type, temperature, and chamber saturation.[2]
Visual Workflows
Caption: Standard workflow for monitoring a reaction by TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. epfl.ch [epfl.ch]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. researchgate.net [researchgate.net]
- 8. VanVeller Lab Resources [group.chem.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chembam.com [chembam.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Alternative Solvent Systems for tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of alternative, greener solvent systems for reactions involving tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate. Our focus is on providing practical, field-proven insights to ensure the scientific integrity and success of your experiments.
Introduction: Moving Beyond Traditional Solvents
The molecule this compound is a valuable chiral building block in pharmaceutical synthesis. Traditionally, reactions involving this intermediate, such as the reduction of the ketone or modifications at the α-position, have relied on conventional solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane. While effective, these solvents are facing increasing scrutiny due to environmental, health, and safety concerns.
This guide explores the transition to more sustainable alternatives, primarily focusing on 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) . We will address common issues encountered during this transition, explaining the causality behind experimental choices to empower you to optimize your processes effectively.
Frequently Asked Questions (FAQs)
Q1: Why are 2-MeTHF and CPME considered superior alternatives to THF for reactions with this substrate?
A: Both 2-MeTHF and CPME offer significant advantages over THF, stemming from their physical properties:
-
Higher Boiling Point: 2-MeTHF (b.p. ~80 °C) and CPME (b.p. 106 °C) allow for a wider operational temperature range compared to THF (b.p. 66 °C), enabling reactions to be run at higher temperatures for accelerated rates.[1][2]
-
Reduced Peroxide Formation: CPME, in particular, shows a much lower tendency to form explosive peroxides upon storage and exposure to air, enhancing laboratory safety.[3][4]
-
Enhanced Stability: CPME is remarkably stable under both acidic and basic conditions, a significant advantage when working with acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group.[3][5]
-
Improved Work-up: Both solvents are significantly less miscible with water than THF.[1][6] This high hydrophobicity leads to cleaner phase separations during aqueous work-ups, reducing product loss and minimizing solvent waste.[2][3]
-
Sustainable Sourcing: 2-MeTHF is a bio-based solvent, often derived from renewable resources like corn cobs, which aligns with green chemistry principles.[4][7][8]
Q2: My Boc protecting group seems to be partially cleaving during my reaction or work-up. What is causing this?
A: The Boc group is notoriously sensitive to acidic conditions.[9][10] Cleavage occurs via protonation of the carbamate carbonyl, leading to the loss of a stable tert-butyl cation.[11] Unintended deprotection can be caused by:
-
Acidic Reagents: Direct use of strong acids (e.g., TFA, HCl) will readily cleave the Boc group.[11]
-
Lewis Acids: Many Lewis acids used in catalysis can facilitate Boc removal.
-
Acidic Work-up Conditions: Quenching a reaction with even a mild aqueous acid can cause partial or complete deprotection. It is often preferable to use a neutral (water) or slightly basic (saturated NaHCO₃) quench.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause the Boc group to cleave on the column, especially with prolonged exposure. This can be mitigated by using deactivated silica (e.g., treated with triethylamine) or by choosing an alternative purification method.[12]
CPME's stability under acidic conditions can sometimes offer a processing advantage over other ethers.[3][5]
Q3: I am performing a sodium borohydride (NaBH₄) reduction of the ketone. Why is the reaction so slow or incomplete in pure 2-MeTHF or CPME?
A: This is a classic solubility issue. Sodium borohydride has very poor solubility in aprotic ether solvents like THF, 2-MeTHF, and CPME.[13][14] The reaction is heterogeneous and the low concentration of dissolved NaBH₄ results in a very slow reaction rate.
The solution is to use a protic co-solvent. Adding a small amount of methanol or ethanol (typically 5-10% v/v) will dramatically increase the solubility of NaBH₄ and accelerate the reduction.[15] Water can also be used as a co-solvent.[16]
Troubleshooting Guide: Ketone Reduction
The reduction of the 3-oxo group is one of the most common transformations for this substrate. Below are troubleshooting guides for three common methodologies, highlighting issues specific to alternative solvent systems.
Problem Area 1: Diastereoselective Reduction with Sodium Borohydride (NaBH₄)
This is the most direct method to produce the corresponding cis- and trans-alcohols.
| Issue Encountered | Probable Cause & Scientific Explanation | Recommended Solution |
| Low or No Conversion | Poor Solubility of NaBH₄: The primary cause is the low solubility of the hydride reagent in pure 2-MeTHF or CPME.[4][13] The reaction rate is dependent on the concentration of the dissolved reducing agent. | Add a Protic Co-solvent: Introduce methanol, ethanol, or isopropanol (5-10% v/v) to the reaction mixture. This solubilizes the NaBH₄, creating a homogeneous or more reactive slurry system. A THF-H₂O system is also effective.[16] |
| Reaction Stalls | Reagent Decomposition: NaBH₄ can slowly react with alcohol co-solvents. While generally slow, this can consume the reagent over long reaction times. | Add NaBH₄ in Portions: Instead of a single addition, add the reagent in 2-3 portions over time. Ensure the reaction is run at a controlled temperature (e.g., 0 °C to RT) to balance the rate of reduction versus decomposition. |
| Difficult Product Isolation | Formation of Borate Salts: The work-up generates borate salts which can sometimes complicate extractions, especially if the product alcohol is polar. | Alkaline Work-up: After quenching the excess NaBH₄ (e.g., with acetone or cautiously with acid), add an aqueous solution of NaOH (e.g., 1-3 M) to hydrolyze the borate esters and move them into the aqueous phase.[17] |
| Emulsion During Work-up | Insufficient Phase Polarity Difference: While less common with 2-MeTHF and CPME than with THF, emulsions can still form if the aqueous layer becomes saturated with salts or byproducts. | Add Brine: Add saturated aqueous NaCl solution to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, forcing a cleaner separation ("salting out").[18] |
Experimental Protocol: Representative NaBH₄ Reduction
Caption: Workflow for a typical NaBH₄ reduction in a green ether/alcohol co-solvent system.
Problem Area 2: Asymmetric Reduction (e.g., Corey-Bakshi-Shibata - CBS)
CBS reduction is a powerful tool for achieving high enantioselectivity, producing a specific stereoisomer of the alcohol.
| Issue Encountered | Probable Cause & Scientific Explanation | Recommended Solution |
| Low Enantiomeric Excess (ee) | Presence of Water: The CBS reduction is highly sensitive to moisture. Water can hydrolyze the borane reagent and interact with the oxazaborolidine catalyst, disrupting the chiral transition state assembly.[14][19] | Use Anhydrous Solvents & Reagents: Ensure 2-MeTHF or CPME is rigorously dried. Use a fresh, titrated solution of the borane reagent (e.g., BH₃·SMe₂ or BH₃·THF). Run the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect Stoichiometry: The mechanism relies on the precise coordination of borane to both the catalyst and the ketone.[13] An incorrect ratio of catalyst to borane can lead to an increase in the non-catalyzed, non-selective background reduction. | Precise Reagent Addition: Use a well-defined catalyst loading (typically 5-10 mol%). Add the borane solution slowly via syringe pump to maintain a low concentration and favor the catalytic cycle over the background reaction. | |
| Low or No Conversion | Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst. | Purify Substrate: Ensure the starting ketone is free of acidic or basic impurities. |
| Poor Coordination: The Lewis acidity of the endocyclic boron in the catalyst is key to coordinating the ketone.[19] Solvents with high Lewis basicity can compete for coordination, though this is less of an issue for 2-MeTHF and CPME compared to more coordinating solvents. | Optimize Temperature: While often run at low temperatures to maximize selectivity, a slight increase in temperature may be needed to overcome the activation barrier if the reaction is sluggish. |
Problem Area 3: Biocatalytic Reduction with Ketoreductases (KREDs)
Using enzymes offers an exceptionally green and highly selective route to chiral alcohols.
| Issue Encountered | Probable Cause & Scientific Explanation | Recommended Solution |
| Low or No Enzyme Activity | Substrate Inhibition/Toxicity: High concentrations of the organic substrate or solvent can be toxic to the whole-cell biocatalyst or denature the isolated enzyme.[20] | Use a Biphasic System: Run the reaction in a two-phase system (e.g., aqueous buffer/2-MeTHF). The organic solvent acts as a reservoir for the hydrophobic substrate, which partitions into the aqueous phase at a low, non-inhibitory concentration for the enzyme to process.[7] |
| Cofactor Depletion: KREDs require a hydride source, typically from a cofactor like NADPH. In a whole-cell system, this is regenerated by cellular metabolism. With isolated enzymes, the cofactor must be supplied and regenerated.[5] | Implement Cofactor Regeneration: For isolated enzymes, use a cofactor regeneration system. A common method is the glucose/glucose dehydrogenase (GDH) system. For whole-cell systems, ensure the media contains a carbon source (e.g., glucose) for metabolism. | |
| Slow Reaction Rate | Mass Transfer Limitation: In a biphasic system, the rate can be limited by the transfer of the substrate from the organic phase to the aqueous phase where the enzyme resides. | Increase Interfacial Area: Use vigorous stirring to create a fine emulsion. The addition of a biocompatible surfactant can also improve mass transfer. |
| Poor Enantioselectivity | Presence of Competing Enzymes: If using a whole-cell system (e.g., E. coli, Baker's yeast), it may contain multiple native reductases with different stereopreferences, leading to a mixture of alcohol enantiomers.[21] | Use Overexpressed, Purified Enzyme: For highest selectivity, use a specific KRED that has been overexpressed and purified, or a whole-cell system engineered to overproduce a single desired KRED.[5] |
Experimental Protocol: Representative Biocatalytic Reduction
Caption: Workflow for a biphasic biocatalytic reduction using a ketoreductase (KRED).
Comparative Data Summary
The following table provides a generalized comparison of expected outcomes for the reduction of a Boc-protected cyclic ketone. Actual results will vary based on the specific substrate, catalyst, and precise reaction conditions.
| Method | Solvent System | Typical Yield | Typical Stereoselectivity | Key Considerations |
| NaBH₄ Reduction | 2-MeTHF or CPME / MeOH | >90% | Low (mixture of diastereomers) | Requires protic co-solvent for acceptable rate. Cost-effective but not stereoselective. |
| CBS Reduction | Anhydrous 2-MeTHF or CPME | 85-95% | High (>95% ee) | Highly sensitive to water. Requires stoichiometric borane and catalytic chiral oxazaborolidine.[22] |
| Ru-catalyzed ATH | 2-MeTHF / H₂O (biphasic) | >95% | High (90-99% ee) | Requires a transition metal catalyst and ligand. Biphasic system simplifies catalyst/product separation.[3] |
| Biocatalysis (KRED) | 2-MeTHF / Buffer (biphasic) | >95% | Excellent (>99% ee) | Extremely high selectivity. Requires specific enzyme and cofactor regeneration system. Environmentally benign.[5][21] |
Conclusion
Transitioning to greener solvent systems like 2-MeTHF and CPME for reactions with this compound is not only feasible but also offers significant advantages in safety, stability, and process efficiency. Understanding the underlying chemical principles—such as reagent solubility, protecting group stability, and the requirements of catalytic systems—is paramount to successfully troubleshooting and optimizing these modern, sustainable protocols. By considering the specific issues outlined in this guide, researchers can confidently adopt these alternative solvents and advance the principles of green chemistry in pharmaceutical development.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. ias.ac.in [ias.ac.in]
- 3. Enantioselective hydrogenation and transfer hydrogenation of bulky ketones catalysed by a ruthenium complex of a chiral tridentate ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2098067-97-9|tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. A new solvent for green chemistry [manufacturingchemist.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. scispace.com [scispace.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 21. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 22. grokipedia.com [grokipedia.com]
Validation & Comparative
A Comparative Guide to Chiral Synthons: Navigating the Synthesis of Complex Molecules
In the intricate world of pharmaceutical development and complex molecule synthesis, the strategic selection of chiral synthons is a critical determinant of synthetic efficiency, stereochemical purity, and overall project success. This guide provides an in-depth, objective comparison of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate with other prominent chiral synthons, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the practical applications, performance metrics, and underlying mechanistic principles of these key building blocks, supported by experimental data and detailed protocols.
Introduction: The Central Role of Chiral Synthons in Asymmetric Synthesis
Chiral synthons are enantiomerically enriched compounds that serve as fundamental building blocks in the construction of complex chiral molecules. Their use allows for the introduction of one or more stereocenters with a high degree of predictability, thereby circumventing the need for challenging enantioselective transformations or tedious chiral resolutions at later stages of a synthesis. The ideal chiral synthon offers a combination of desirable attributes: ready availability, high enantiomeric purity, versatile functional handles for further elaboration, and predictable reactivity.
This guide will focus on a comparative analysis of four distinct classes of chiral synthons, each representing a unique strategic approach to the synthesis of chiral cyclic frameworks:
-
This compound: A versatile building block for 1,3-disubstituted cyclohexyl derivatives.
-
Shikimic Acid: A naturally occurring, highly functionalized chiral cyclohexene.
-
Chiral Diels-Alder Adducts: Products of powerful [4+2] cycloaddition reactions for the stereocontrolled formation of six-membered rings.
-
Chiral Cyclopentenones: Valuable precursors for the synthesis of five-membered ring systems.
In Focus: this compound
This compound is a valuable chiral synthon that provides a scaffold for the synthesis of enantiomerically pure 1,3-disubstituted cyclohexanes. The presence of a ketone and a protected amine at the 1- and 3-positions, respectively, offers a versatile platform for a range of chemical transformations.
Key Synthetic Applications:
The primary utility of this synthon lies in its diastereoselective reduction to furnish chiral 1,3-aminoalcohols and its subsequent conversion to chiral 1,3-diamines. These motifs are prevalent in numerous biologically active molecules.
Synthesis of Chiral 1,3-Aminoalcohols
The ketone functionality of this compound can be selectively reduced to an alcohol, leading to the formation of two possible diastereomers: the cis-(1R,3S) and trans-(1R,3R)-aminoalcohols. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, allowing for selective access to either diastereomer.
| Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield | Reference |
| L-Selectride® | >95:5 | High | [1] |
| Sodium Borohydride | ~1:1 | High | [2] |
This diastereoselective reduction provides a direct route to valuable chiral 1,3-aminoalcohol building blocks, which are key components of many pharmaceuticals.
Synthesis of Chiral 1,3-Diamines
Further functionalization of the derived 1,3-aminoalcohols or direct reductive amination of the parent ketone opens pathways to chiral 1,3-diamines, another important pharmacophore.[3][4]
Alternative Chiral Synthons: A Comparative Overview
Shikimic Acid: Nature's Chiral Pool Starting Material
Shikimic acid is a naturally occurring, enantiomerically pure starting material that has been extensively utilized in the synthesis of complex molecules, most notably the antiviral drug oseltamivir (Tamiflu®).[5][6][7] Its highly functionalized cyclohexene ring, possessing multiple stereocenters and versatile functional groups (a carboxylic acid, a double bond, and three hydroxyl groups), makes it an attractive chiral synthon.
Advantages:
-
Readily available from natural sources or through fermentation.[8]
-
High enantiomeric purity.
-
Multiple functional groups for diverse synthetic manipulations.
Disadvantages:
-
Requires multi-step manipulations to arrive at less functionalized targets.
-
The inherent functionality may necessitate extensive use of protecting groups.
Chiral Diels-Alder Adducts: Mastering Stereocontrol in Ring Formation
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with a high degree of stereocontrol.[9] By employing chiral dienophiles or chiral Lewis acid catalysts, it is possible to generate enantiomerically enriched cyclohexene derivatives that can serve as versatile chiral synthons.[10][11]
Advantages:
-
Excellent control over the relative and absolute stereochemistry of the newly formed ring.
-
Convergent approach to complex cyclic systems.
-
A wide variety of dienes and dienophiles can be employed.
Disadvantages:
-
The development of optimal chiral catalysts or auxiliaries can be challenging.
-
The regioselectivity of the reaction can sometimes be an issue with unsymmetrical dienes and dienophiles.
Chiral Cyclopentenones: Accessing Five-Membered Ring Systems
Chiral cyclopentenones are versatile building blocks for the synthesis of a wide range of biologically active molecules, including prostaglandins and their analogues.[4][12][13] These synthons can be prepared through various methods, including enzymatic resolutions and asymmetric catalysis.
Advantages:
-
Provide access to a diverse array of chiral five-membered ring structures.
-
The enone functionality is amenable to a wide range of transformations, including conjugate additions and reductions.
Disadvantages:
-
The synthesis of enantiomerically pure cyclopentenones can be challenging.
-
Not a direct precursor for six-membered rings, thus representing a different synthetic strategy.
Head-to-Head Comparison: The Synthesis of Oseltamivir (Tamiflu®)
A compelling case study for comparing the utility of different chiral synthons is the synthesis of the antiviral drug oseltamivir. This complex molecule contains a functionalized cyclohexane ring with three stereocenters, making its stereocontrolled synthesis a significant challenge.
The Shikimic Acid Approach (The Industrial Route)
The commercial synthesis of oseltamivir begins with naturally sourced (-)-shikimic acid.[5][6] This route leverages the pre-existing stereocenters and functionality of shikimic acid to construct the target molecule. While reliable, the synthesis is linear and requires multiple steps to modify the functional groups of the starting material. A representative synthesis from (-)-shikimic acid proceeds in approximately 8 steps with an overall yield of around 47%.[7][14]
The Diels-Alder Approach
Several academic groups have developed syntheses of oseltamivir that utilize an asymmetric Diels-Alder reaction as the key stereochemistry-defining step.[5][9] For example, the Corey synthesis starts from butadiene and a chiral acrylate derivative, employing a chiral Lewis acid catalyst to induce enantioselectivity in the [4+2] cycloaddition.[5] While elegant and demonstrating the power of asymmetric catalysis, these routes often require more steps and may have lower overall yields compared to the industrial process.
A Hypothetical Approach from this compound
While a direct synthesis of oseltamivir from this compound has not been reported, one can envision a plausible synthetic route. The key challenge would be the introduction of the remaining functional groups and stereocenters onto the cyclohexane ring. This would likely involve a multi-step sequence, and the overall efficiency would depend on the stereoselectivity of each transformation. This hypothetical comparison highlights the trade-offs between starting with a more highly functionalized but potentially less direct synthon like shikimic acid, versus a simpler synthon that requires more synthetic elaborations.
Experimental Protocols
Diastereoselective Reduction of this compound to the cis-1,3-Aminoalcohol
Diagram of the Experimental Workflow:
Caption: Workflow for the diastereoselective reduction.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add a solution of L-Selectride® (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of hydrogen peroxide and sodium hydroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cis-(1R,3S)-aminoalcohol.
Key Step in Oseltamivir Synthesis from Shikimic Acid: Azide Opening of an Epoxide
Diagram of the Synthetic Step:
Caption: Key azidation step in oseltamivir synthesis.
Procedure:
-
To a solution of the shikimic acid-derived epoxide (1.0 eq) in a mixture of dimethylformamide (DMF) and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).[6]
-
Heat the reaction mixture to 65 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the azido-diol intermediate.
Conclusion and Future Perspectives
The choice of a chiral synthon is a multifaceted decision that depends on the specific target molecule, the desired synthetic strategy, and practical considerations such as cost and availability.
-
This compound excels as a readily available and versatile building block for the stereoselective synthesis of chiral 1,3-aminoalcohols and 1,3-diamines, offering a direct entry into these important pharmacophores.
-
Shikimic acid remains a cornerstone of industrial synthesis for complex molecules like oseltamivir, where its inherent chirality and functionality can be effectively exploited in a well-established, albeit lengthy, synthetic sequence.[15]
-
Chiral Diels-Alder adducts represent a powerful and elegant approach for the de novo construction of chiral cyclohexene rings with exceptional stereocontrol, making them ideal for academic and discovery chemistry settings.
-
Chiral cyclopentenones provide a strategic alternative for the synthesis of five-membered ring systems, which are also prevalent in a wide range of bioactive compounds.
The continued development of novel chiral synthons and asymmetric catalytic methods will undoubtedly expand the synthetic chemist's toolbox, enabling the more efficient and sustainable production of complex chiral molecules that are vital for human health and well-being. The principles and examples outlined in this guide are intended to provide a solid foundation for making informed decisions in the design and execution of modern asymmetric synthesis.
References
- 1. Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Broadly Effective Enantioselective Diels-Alder Reactions of 1-Amino-substituted-1,3-butadienes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Chiral Cyclopentenones. (2016) | Svilen P. Simeonov | 213 Citations [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to the Determination of Enantiomeric Excess for tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable checkpoint. For chiral molecules such as tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, a key intermediate in the synthesis of various bioactive compounds, ensuring enantiopurity is paramount to guaranteeing the desired pharmacological activity and avoiding potential off-target effects of the corresponding (S)-enantiomer. This guide provides an in-depth comparison of established analytical techniques for the determination of its enantiomeric excess, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
The choice of an analytical method for ee determination is often a balance between resolution, speed, cost, and the specific properties of the analyte. Here, we will explore and compare four powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy with Chiral Solvating Agents.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is a robust and widely adopted technique for the separation of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including carbamates.[2][3]
Causality Behind Experimental Choices
The selection of a polysaccharide-based CSP is deliberate. The carbamate and ketone functionalities of the target molecule can engage in a variety of interactions with the chiral selector, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide backbone. The choice of a normal-phase mobile system (e.g., hexane/isopropanol) often enhances these specific interactions, leading to better chiral recognition and separation compared to reversed-phase conditions.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a UV detector
Column:
-
CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size, or a similar polysaccharide-based column.
Mobile Phase:
-
Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio should be optimized to achieve baseline separation.
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210-220 nm (where the carbamate group absorbs)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the racemic tert-butyl (3-oxocyclohexyl)carbamate at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample of the this compound to be tested at the same concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and significantly reduced consumption of organic solvents.[1] The technique utilizes supercritical CO₂ as the main mobile phase, often with a small amount of a polar co-solvent (modifier). The separation mechanism on a CSP is similar to normal-phase HPLC.
Causality Behind Experimental Choices
The low viscosity and high diffusivity of supercritical fluids lead to faster equilibration and higher optimal flow rates, resulting in shorter analysis times. For this compound, the same polysaccharide-based CSPs used in HPLC are often effective in SFC. The choice of an alcohol modifier (e.g., methanol or ethanol) helps to modulate the polarity of the mobile phase and fine-tune the retention and selectivity.
Experimental Protocol: Chiral SFC
Instrumentation:
-
SFC system with a UV detector and back-pressure regulator.
Column:
-
CHIRALPAK® AD-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 150 x 4.6 mm, 3 µm particle size, or a similar immobilized polysaccharide-based column suitable for SFC.
Mobile Phase:
-
Supercritical CO₂ and Methanol (e.g., 85:15 v/v). The modifier percentage should be optimized.
Chromatographic Conditions:
-
Flow rate: 2.0 - 4.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210-220 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Prepare a stock solution of the racemic compound at 1 mg/mL in methanol.
-
Prepare the test sample at the same concentration in methanol.
-
Filter the samples through a 0.45 µm syringe filter.
Workflow for Chiral SFC Analysis
Caption: Workflow for Chiral SFC Analysis.
Chiral Gas Chromatography (GC): A High-Resolution Option with Derivatization
Chiral GC offers excellent resolving power and is well-suited for volatile and thermally stable compounds.[4] For a molecule like this compound, which has limited volatility due to its polar functional groups, derivatization is often necessary to improve its chromatographic properties.
Causality Behind Experimental Choices
The Boc-protected amine and the ketone group make the molecule susceptible to thermal degradation and peak tailing in the GC injector and column. Derivatization, for instance, by silylation of the enolizable ketone, would increase volatility and thermal stability.[5] A chiral stationary phase, typically based on cyclodextrin derivatives, is then used to separate the derivatized enantiomers.
Experimental Protocol: Chiral GC
Derivatization Step:
-
In a vial, dissolve ~1 mg of the sample in 100 µL of pyridine.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Column:
-
A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID)
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program: Start at 120 °C, hold for 1 min, then ramp at 2 °C/min to 200 °C, and hold for 5 min. (This program is a starting point and requires optimization).
-
Injection: 1 µL, split mode (e.g., 50:1).
Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis with Derivatization.
¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs): A Rapid, Non-Separative Approach
¹H NMR spectroscopy offers a fundamentally different approach to ee determination. Instead of physical separation, it relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA).[6] These diastereomeric complexes are non-equivalent in the NMR spectrum, leading to the splitting of certain proton signals, which can then be integrated to determine the enantiomeric ratio.[7][8]
Causality Behind Experimental Choices
For this compound, the carbamate NH proton and the α-protons to the ketone and the nitrogen are potential sites for interaction with a CSA. Chiral alcohols like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or derivatives of mandelic acid are effective CSAs for compounds with hydrogen bond donors and acceptors.[9] The formation of these transient complexes is rapid on the NMR timescale, and the observed chemical shifts are a weighted average of the free and complexed states.
Experimental Protocol: ¹H NMR with CSA
Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃).
-
Chiral Solvating Agent: (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or (R)-(-)-Mandelic acid.
Sample Preparation:
-
Accurately weigh and dissolve approximately 5-10 mg of the tert-butyl N-cyclohexylcarbamate sample in ~0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add 1.0 to 1.5 equivalents of the chosen CSA to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans for a good signal-to-noise ratio.
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that splits into two distinct signals in the presence of the CSA (e.g., the carbamate NH proton or the CH proton adjacent to the nitrogen).
-
Carefully integrate the two signals corresponding to the two diastereomeric complexes.
-
Calculate the % ee from the integration values (I1 and I2): % ee = |(I1 - I2) / (I1 + I2)| * 100
Workflow for ¹H NMR Analysis with CSA
Caption: Workflow for ¹H NMR Analysis with a Chiral Solvating Agent.
Comparative Summary of Methods
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | ¹H NMR with CSA |
| Principle | Chromatographic Separation | Chromatographic Separation | Chromatographic Separation | Diastereomeric Complexation |
| Speed | Moderate | Fast | Moderate to Fast | Very Fast |
| Solvent Consumption | High (organic) | Low (mostly CO₂) | Low | Very Low |
| Derivatization | Not required | Not required | Often required | Not required |
| Resolution | Good to Excellent | Good to Excellent | Excellent | Varies; signal overlap possible |
| Instrumentation | Common | Less common than HPLC | Common | Common |
| Sample Throughput | Moderate | High | Moderate | High |
| Key Advantage | Robust, widely applicable | Fast, eco-friendly | High resolution for volatiles | Rapid, non-destructive |
| Key Disadvantage | Solvent cost & disposal | Higher initial instrument cost | Requires volatility/derivatization | Lower sensitivity, potential for signal overlap |
Conclusion and Recommendations
The selection of the optimal method for determining the enantiomeric excess of this compound is contingent upon the specific requirements of the laboratory and the stage of the research or development process.
-
For routine, high-precision quality control , Chiral HPLC remains the gold standard due to its robustness and the wide availability of effective polysaccharide-based columns.[1]
-
For high-throughput screening or when rapid analysis and green chemistry are priorities , Chiral SFC is an outstanding choice, often providing superior speed without compromising resolution.
-
If high-resolution separation is critical and derivatization is an acceptable step , Chiral GC can be a powerful tool, particularly when coupled with a mass spectrometer for definitive identification.
-
For a rapid, initial assessment of enantiopurity or when only small amounts of sample are available , ¹H NMR with a Chiral Solvating Agent is an elegant and efficient non-destructive technique.[6]
It is imperative to validate the chosen method by analyzing a racemic standard to confirm the separation and elution order of the enantiomers. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately determine the enantiomeric purity of this important chiral building block, ensuring the quality and efficacy of the final active pharmaceutical ingredients.
References
-
Szot, K., et al. (2021). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 6(34), 9049-9054. Available at: [Link]
-
Phenomenex (n.d.). Chiral Separation of FMOC-Protected Amino Acids by Reversed Phase HPLC. Available at: [Link]
-
Yadav, J. S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(42), 27365–27375. Available at: [Link]
-
Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12795–12807. Available at: [Link]
-
UNIPI (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]
-
Phenomenex (n.d.). Chiral Separation of Fungicides using Lux® Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]
-
Restek (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Guedes, J., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(11), 3127. Available at: [Link]
-
Shimadzu (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 1760-16. Available at: [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. Available at: [Link]
-
Gawroński, J., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(31), 21542–21554. Available at: [Link]
-
You, L., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition, 54(25), 7343–7347. Available at: [Link]
-
Li, Y., et al. (2022). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic Chemistry Frontiers, 9(1), 108–114. Available at: [Link]
-
YMC (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204. Available at: [Link]
-
Kumar, A., et al. (2000). Determination of enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography. Journal of Chromatography A, 893(1), 189-193. Available at: [Link]
-
Zhang, Y., et al. (2021). “Thiol–ene” click synthesis of chiral covalent organic frameworks for gas chromatography. Journal of Materials Chemistry A, 9(4), 2138-2143. Available at: [Link]
-
Wzorek, A., et al. (2024). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal, 90(4), 3-23. Available at: [Link]
-
Poole, C. F. (2013). Alkylsilyl derivatives for gas chromatography. Journal of Chromatography A, 1296, 2-14. Available at: [Link]
-
Wiley (n.d.). Tert-butyl cyclohexylcarbamate. SpectraBase. Available at: [Link]
-
Hyun, M. H., et al. (2002). Enantioselective separation of racemic secondary amines on a chiral crown ether-based liquid chromatography stationary phase. Journal of Chromatography A, 959(1-2), 7-14. Available at: [Link]
Sources
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- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymc.co.jp [ymc.co.jp]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Data Validation of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of chiral intermediates like tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth comparison of the expected spectroscopic data for this compound with that of potential impurities and byproducts. By understanding these spectroscopic nuances, researchers can ensure the integrity of their synthetic pathways and the quality of their final products.
The validation of this compound, a key building block in the synthesis of various pharmaceuticals, relies on a multi-technique spectroscopic approach. This guide will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for confident characterization.
The Imperative of Spectroscopic Validation
In the realm of medicinal chemistry and drug development, the stereochemistry of a molecule can be the difference between a therapeutic effect and a toxic one. The validation of chiral compounds such as this compound is therefore not merely a procedural step but a critical checkpoint. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure and identify the presence of even trace amounts of impurities that could derail subsequent synthetic steps or compromise the biological activity of the final compound.
A robust validation protocol, as outlined in this guide, serves as a self-validating system, ensuring that the material being carried forward in a synthesis is indeed the desired compound at the required purity. This aligns with the principles of quality by design and is an essential component of Good Laboratory Practice (GLP).
Spectroscopic Data Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the cyclohexyl ring, and the NH proton of the carbamate.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-butyl (-C(CH₃)₃) | ~1.45 | singlet | 9H |
| Cyclohexyl protons | 1.5 - 2.6 | multiplets | 8H |
| CH-N | ~3.5 | broad multiplet | 1H |
| NH | ~4.5 | broad singlet | 1H |
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| tert-butyl (CH₃) | ~28.5 |
| tert-butyl (quaternary C) | ~79.5 |
| Cyclohexyl (CH₂) | 20 - 45 |
| Cyclohexyl (CH-N) | ~50 |
| Carbonyl (C=O, carbamate) | ~155 |
| Carbonyl (C=O, ketone) | ~210 |
Comparison with Potential Impurities
| Compound | Key Differentiating ¹H NMR Signals (δ, ppm) | Key Differentiating ¹³C NMR Signals (δ, ppm) |
| This compound (Target) | ~1.45 (s, 9H), 1.5-2.6 (m, 8H), ~3.5 (m, 1H), ~4.5 (br s, 1H) | ~28.5, ~50, ~79.5, ~155, ~210 |
| (R)-3-aminocyclohexanone (Starting Material) | Absence of the ~1.45 ppm singlet. Presence of amine protons. | Absence of signals at ~28.5, ~79.5, and ~155 ppm. |
| Di-tert-butyl dicarbonate (Reagent) | A single sharp singlet around 1.5 ppm. | Signals around 28, 83, and 152 ppm. |
| tert-butyl N-[(1R,3S/R)-3-hydroxycyclohexyl]carbamate (Reduced Byproduct) | Absence of the ketone carbonyl in ¹³C NMR (~210 ppm). Presence of a new signal for CH-OH in both ¹H (~3.6-4.0 ppm) and ¹³C (~65-70 ppm) NMR. | Absence of the ketone carbonyl at ~210 ppm. Presence of a new signal around 65-70 ppm. |
| (S)-tert-butyl N-(3-oxocyclohexyl)carbamate (Enantiomer) | The ¹H and ¹³C NMR spectra will be identical to the (R)-enantiomer in a non-chiral solvent. Differentiation requires the use of a chiral solvating agent or derivatization to form diastereomers. | The ¹H and ¹³C NMR spectra will be identical to the (R)-enantiomer in a non-chiral solvent. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule.
Expected FT-IR Absorptions
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (carbamate) | 3300 - 3400 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O stretch (ketone) | ~1715 | Strong |
| C=O stretch (carbamate) | ~1685 | Strong |
| N-H bend (carbamate) | ~1520 | Medium |
| C-O stretch (carbamate) | ~1250 | Strong |
Comparison with Potential Impurities
| Compound | Key Differentiating FT-IR Absorptions (cm⁻¹) |
| This compound (Target) | ~3350 (N-H), ~1715 (C=O, ketone), ~1685 (C=O, carbamate) |
| (R)-3-aminocyclohexanone (Starting Material) | Presence of primary amine N-H stretches (~3300-3400, two bands). Absence of the carbamate C=O stretch (~1685). |
| Di-tert-butyl dicarbonate (Reagent) | Two strong C=O stretches for the anhydride (~1820 and ~1760). Absence of N-H stretch. |
| tert-butyl N-[(1R,3S/R)-3-hydroxycyclohexyl]carbamate (Reduced Byproduct) | Presence of a broad O-H stretch (~3400). Absence of the ketone C=O stretch (~1715). |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrum
For this compound (Molecular Weight: 213.28 g/mol ), electrospray ionization (ESI) is a suitable technique.
| Ion | Expected m/z |
| [M+H]⁺ | 214.14 |
| [M+Na]⁺ | 236.12 |
| [M-C₄H₈+H]⁺ (loss of isobutylene) | 158.09 |
| [M-Boc+H]⁺ | 114.09 |
Comparison with Potential Impurities
| Compound | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Target) | [M+H]⁺ = 214.14 | 158, 114 |
| (R)-3-aminocyclohexanone (Starting Material) | [M+H]⁺ = 114.09 | - |
| Di-tert-butyl dicarbonate (Reagent) | Does not typically show a molecular ion in ESI. | - |
| tert-butyl N-[(1R,3S/R)-3-hydroxycyclohexyl]carbamate (Reduced Byproduct) | [M+H]⁺ = 216.16 | 160, 116 |
Experimental Protocols
Sample Preparation
A clean, dry NMR tube is required. Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved before analysis.
¹H and ¹³C NMR Spectroscopy
-
Instrument : A high-field NMR spectrometer (≥400 MHz) is recommended for better resolution.
-
¹H NMR Acquisition :
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
FT-IR Spectroscopy
-
Instrument : A standard FT-IR spectrometer with a suitable sampling accessory (e.g., ATR).
-
Sample Preparation : Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition :
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Instrument : An ESI mass spectrometer coupled to a suitable inlet system (e.g., direct infusion or LC).
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
Conclusion
The rigorous spectroscopic validation of this compound is a critical step in ensuring the quality and reliability of research and development in the pharmaceutical industry. By employing a combination of NMR, FT-IR, and MS, and by carefully comparing the obtained data with expected values and the data of potential impurities, researchers can confidently confirm the structure and purity of this important chiral building block. This guide provides a comprehensive framework for this validation process, empowering scientists to maintain the highest standards of scientific integrity in their work.
A Comparative Guide to the Synthetic Strategies for Tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Introduction: The chiral β-amino ketone, tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, is a valuable building block in modern medicinal chemistry. Its unique stereochemistry and bifunctional nature make it a crucial intermediate in the synthesis of numerous pharmacologically active compounds, including enzyme inhibitors and complex natural products. The stereocenter at the C1 position is critical for biological activity, demanding synthetic routes that offer high enantiomeric purity. This guide provides an in-depth comparative analysis of the primary synthetic methodologies developed to produce this key intermediate, evaluating them on efficiency, stereocontrol, scalability, and overall practicality for researchers and process chemists.
Route 1: Chemoenzymatic Cascade from a Prochiral Precursor
This modern approach leverages the exquisite selectivity of enzymes to construct the desired stereocenter from a simple, achiral starting material. A one-pot, two-enzyme cascade involving an Ene-Reductase (ERED) and an Amine Transaminase (ATA) offers an elegant and highly efficient pathway.
Conceptual Overview: The synthesis begins with cyclohex-2-en-1-one. The first enzymatic step, catalyzed by an ENE-reductase, performs a stereoselective reduction of the carbon-carbon double bond to yield (R)-cyclohexanone. This intermediate is not isolated. In the same pot, an (R)-selective Amine Transaminase (ATA) catalyzes a reductive amination of the ketone, using an amine donor like isopropylamine, to install the amine group at the C1 position with the desired (R)-configuration. The final step is a standard chemical protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O) to yield the target product.
Workflow Diagram: Chemoenzymatic Synthesis
Caption: Chemoenzymatic cascade for the synthesis of the target compound.
Experimental Protocol (Representative)
-
Enzymatic Cascade: To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5) are added cyclohex-2-en-1-one (1.0 eq), an ENE-reductase, an (R)-selective ATA, a cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH), and an amine donor (e.g., isopropylamine, >10 eq).
-
Reaction Execution: The mixture is stirred at a controlled temperature (e.g., 30 °C) and pH. The reaction progress is monitored by HPLC or GC until the starting enone is consumed.
-
Workup & Protection: Upon completion, the enzymes are removed by precipitation or filtration. The aqueous solution is basified and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, and di-tert-butyl dicarbonate (1.1 eq) and a base like triethylamine (1.2 eq) are added.
-
Purification: The reaction is stirred until the free amine is fully protected. The mixture is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.[1]
Route 2: Organocatalytic Asymmetric Aza-Michael Addition
This strategy relies on small-molecule chiral catalysts to induce enantioselectivity. The key step is an asymmetric conjugate addition (aza-Michael reaction) of an amine nucleophile to an α,β-unsaturated ketone, which directly establishes the chiral center.
Conceptual Overview: The reaction joins cyclohex-2-en-1-one with a nitrogen source, typically a carbamate, in the presence of a substoichiometric amount of a chiral organocatalyst. Chiral phosphoric acids or bifunctional thiourea catalysts are commonly employed. The catalyst activates the enone and simultaneously directs the nucleophilic attack of the carbamate to one specific face of the molecule, leading to the formation of the enantioenriched β-amino ketone product in a single, atom-economical step.
Workflow Diagram: Organocatalytic Synthesis
Caption: Direct organocatalytic route via asymmetric aza-Michael addition.
Experimental Protocol (Representative)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), cyclohex-2-en-1-one (1.0 eq) and tert-butyl carbamate (1.2 eq) are dissolved in a non-polar solvent like toluene.
-
Catalyst Addition: A chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-10 mol%) is added to the solution.
-
Reaction Execution: The reaction mixture is stirred at a specified temperature (ranging from ambient to -20 °C) for 24-72 hours. Progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the solvent is removed in vacuo. The residue is directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the enantiomerically enriched product.[2]
Route 3: Resolution of a Racemic Precursor
This classical approach involves the non-stereoselective synthesis of the racemic product followed by separation of the two enantiomers. The key step is the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Conceptual Overview: The synthesis starts with the reduction of 3-aminocyclohexanone, which can be prepared from 1,3-cyclohexanedione.[3][4] The resulting racemic amine is then protected with a Boc group. This racemic N-Boc-3-aminocyclohexanone must then be resolved. A common method involves deprotection of the Boc group to reveal the racemic amine, which is then treated with a chiral acid (e.g., (L)-tartaric acid or a derivative). This forms a pair of diastereomeric salts. Due to their different physical properties, one salt can be selectively crystallized from the solution. The desired enantiomer is then recovered from the purified salt by treatment with a base. Finally, the amine is re-protected with Boc₂O, and the secondary alcohol is oxidized (e.g., using a Swern or Dess-Martin oxidation) to the ketone to yield the final product.
Workflow Diagram: Resolution-Based Synthesis
Caption: Synthesis via classical resolution of a racemic amine precursor.
Experimental Protocol (Representative)
-
Salt Formation: Racemic 3-aminocyclohexanone (1.0 eq) is dissolved in a suitable solvent (e.g., methanol). A solution of the chiral resolving agent, such as (L)-tartaric acid (0.5 eq), in the same solvent is added.
-
Fractional Crystallization: The solution is allowed to cool slowly to promote crystallization. The resulting crystals, enriched in one diastereomeric salt, are collected by filtration. The process may be repeated to improve diastereomeric purity.
-
Amine Liberation: The purified diastereomeric salt is dissolved in water and treated with a strong base (e.g., NaOH) to deprotonate the amine. The free chiral amine is then extracted into an organic solvent.
-
Protection and Oxidation: The isolated (1R)-3-aminocyclohexanone is protected with Boc₂O as described previously. The resulting alcohol intermediate is then oxidized to the ketone using a standard protocol like Dess-Martin periodinane in dichloromethane to furnish the final product.
Comparative Analysis and Recommendations
| Feature | Route 1: Chemoenzymatic | Route 2: Organocatalytic | Route 3: Resolution-Based |
| Overall Yield | High (often >70%) | Moderate to High (50-90%) | Low (Theoretically max 50%, often <25%) |
| Enantioselectivity | Excellent (>99% ee) | Good to Excellent (85-99% ee) | Excellent (>99% ee after resolution) |
| Number of Steps | 1-2 (one-pot cascade + protection) | 1 (direct addition) | 4-5 (synthesis, resolution, liberation, protection, oxidation) |
| Starting Materials | Simple, inexpensive (Cyclohex-2-en-1-one) | Simple, inexpensive (Cyclohex-2-en-1-one) | Racemic precursors, chiral resolving agent |
| Key Reagents | Enzymes (ERED, ATA), Cofactors | Chiral Organocatalyst | Chiral Resolving Agent, Stoichiometric Reagents |
| Scalability | Good, but requires bioreactor setup | Excellent, well-suited for batch processing | Moderate, crystallization can be difficult to scale |
| Environmental Impact | Green (aqueous media, biodegradable catalysts) | Moderate (organic solvents) | Poor (multiple steps, solvent-intensive) |
Expert Recommendations
-
For Large-Scale & Green Chemistry Focus: The Chemoenzymatic Route (Route 1) is the superior choice.[1] It offers outstanding enantioselectivity and high yields in a one-pot process under mild, aqueous conditions. While the initial investment in enzyme sourcing and process development may be higher, the operational simplicity and environmental benefits make it ideal for industrial production.
-
For Flexibility & Rapid Synthesis: The Organocatalytic Route (Route 2) provides the most direct and flexible approach.[2] It avoids the complexities of biocatalysis and the inefficiencies of resolution. This method is exceptionally well-suited for academic research and early-stage process development where various analogs might be explored by simply changing the catalyst or substrate. The primary challenge lies in catalyst screening and optimization to achieve high enantiomeric excess.
-
For Traditional & Cost-Sensitive Labs: The Resolution-Based Route (Route 3) remains a viable, albeit less efficient, option. Its main drawback is the theoretical maximum yield of 50% and the often tedious and difficult-to-optimize crystallization step. This route is generally considered outdated for new process development but may be used in settings where the required chiral resolving agents are readily available and inexpensive, and where throughput is not the primary concern.
References
- Pellissier, H. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- Pellissier, H. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(12), 152-165.
- Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. Request PDF.
- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online.
Sources
A Comparative Guide to the Structural Confirmation of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of chiral building blocks is a cornerstone of scientific rigor and project success. Tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, a valuable intermediate in the synthesis of various pharmaceutical agents, presents a case study in the integrated application of modern analytical techniques. Its structure, comprising a Boc-protected amine, a ketone, and a chiral center on a cyclohexane ring, requires a multi-faceted approach for complete characterization.
This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive structural elucidation and stereochemical confirmation of this molecule. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Analytical Challenge: Beyond Simple Connectivity
Confirming the structure of this compound (Molecular Weight: 213.28 g/mol [1]) requires answering three fundamental questions:
-
Constitution: Are the atoms connected in the expected sequence to form the cyclohexanone ring and the tert-butyl carbamate group?
-
Regiochemistry: Is the carbamate at the 3-position relative to the ketone?
-
Stereochemistry: Does the chiral center at the C1 position possess the desired (R) configuration?
No single technique can definitively answer all three questions. Therefore, a combination of spectroscopic and chromatographic methods is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR provide critical data for constitutional and regiochemical assignment.
Expertise & Experience in NMR Analysis
The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its excellent solubilizing properties and relatively clean spectral window. The expected chemical shifts are predicted based on standard functional group values, with the understanding that the electronic environment of the cyclohexane ring will influence the precise positions.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of CDCl₃.
-
Instrumentation: Analyze the sample on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width covering 0-12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted Data and Interpretation
| Technique | Expected Data (Predicted Values) | Structural Justification |
| ¹H NMR | δ ~ 4.5-5.0 ppm (broad singlet, 1H) | NH proton of the carbamate. Broadness due to hydrogen bonding and quadrupole effects. |
| δ ~ 3.6-4.0 ppm (multiplet, 1H) | CH proton at C1, deshielded by the adjacent nitrogen atom. | |
| δ ~ 2.0-2.8 ppm (multiplets, 4H) | Protons on C2 and C4 (α to the ketone and carbamate), deshielded. | |
| δ ~ 1.6-2.0 ppm (multiplets, 4H) | Protons on C5 and C6 of the cyclohexane ring. | |
| δ ~ 1.45 ppm (singlet, 9H) | Nine equivalent protons of the tert-butyl group (C(CH₃)₃ ). | |
| ¹³C NMR | δ ~ 209-211 ppm | C =O carbon of the ketone. |
| δ ~ 155 ppm | C =O carbon of the carbamate. | |
| δ ~ 80 ppm | Quaternary carbon of the tert-butyl group (C (CH₃)₃). | |
| δ ~ 45-55 ppm | C H at the C1 position. | |
| δ ~ 35-45 ppm | C H₂ carbons at C2 and C4. | |
| δ ~ 20-30 ppm | C H₂ carbons at C5 and C6. | |
| δ ~ 28.5 ppm | C H₃ carbons of the tert-butyl group. |
Trustworthiness: The distinct singlet at ~1.45 ppm integrating to 9 protons is a hallmark of the Boc-protecting group. The presence of a carbonyl carbon signal above 200 ppm is definitive for a ketone. The combination of these signals with the complex multiplets of the cyclohexyl ring provides strong evidence for the overall constitution and regiochemistry.
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Its primary role here is to confirm the presence of the ketone and the carbamate moieties.
Experimental Protocol: FTIR
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Predicted Data and Interpretation
| Functional Group | Expected Absorption (cm⁻¹) | Vibrational Mode |
| N-H (Carbamate) | ~3300-3400 cm⁻¹ | N-H stretch |
| C=O (Ketone) | ~1715 cm⁻¹ | C=O stretch |
| C=O (Carbamate) | ~1680-1700 cm⁻¹ | C=O stretch |
| C-H (Aliphatic) | ~2850-2980 cm⁻¹ | C-H stretch |
Trustworthiness: The observation of two distinct carbonyl peaks is crucial. The ketone C=O stretch is typically sharp and strong around 1715 cm⁻¹, while the carbamate C=O is slightly lower in frequency and often broader. The presence of the N-H stretch further validates the carbamate group.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
Experimental Protocol: MS
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Analysis: The sample, dissolved in a solvent like methanol or acetonitrile, is introduced into the mass spectrometer.
-
Detection: Analyze in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
Predicted Data and Interpretation
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 214.14 | Protonated molecular ion. |
| [M+Na]⁺ | 236.12 | Sodium adduct of the molecular ion. |
| [M-C₄H₈]⁺ or [M-56]⁺ | 157.08 | Loss of isobutylene from the tert-butyl group, a characteristic fragmentation of Boc-protected compounds. |
| [M-C₅H₉O₂]⁺ or [M-100]⁺ | 113.08 | Loss of the entire Boc group. |
Trustworthiness: The accurate mass measurement of the molecular ion provides irrefutable confirmation of the elemental composition (C₁₁H₁₉NO₃). The characteristic loss of 56 and 100 mass units is a diagnostic fragmentation pattern for the Boc group, strongly supporting the proposed structure.
Chiral High-Performance Liquid Chromatography (HPLC): The Key to Stereochemistry
While NMR, IR, and MS confirm the molecular structure, they are achiral techniques and cannot differentiate between the (R) and (S) enantiomers. Chiral HPLC is the definitive method for confirming the enantiomeric purity of the compound.
Expertise & Experience in Chiral Separations
The separation of enantiomers requires a chiral stationary phase (CSP). For N-Boc protected compounds, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.[2][3] The choice of mobile phase (a mixture of a nonpolar solvent like hexane and a polar alcohol like isopropanol) is critical for achieving separation.[2]
Experimental Protocol: Chiral HPLC
-
Column: A chiral column, such as a Chiralpak® IA or IC.
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the carbonyl group absorbs (e.g., 210 nm).
-
Analysis: Inject a solution of the target compound. To confirm peak identity, a racemic (50:50 mixture of R and S) standard should be analyzed if available to show two separated peaks. The sample should ideally show a single peak corresponding to one of the enantiomers.
Expected Data and Interpretation
The desired outcome is a chromatogram showing a single, sharp peak at a specific retention time. The presence of a second peak would indicate the presence of the undesired (S) enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. For a highly pure sample, the % ee should be >98%.
Trustworthiness: This method directly separates the two enantiomers, providing quantitative data on the stereochemical purity of the sample. It is the gold standard for validating the (1R) configuration.[][5][6]
Comparative Summary & Integrated Workflow
The following table summarizes the primary role of each technique in the structural confirmation process.
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | C-H framework, connectivity, regiochemistry | Provides the most detailed structural map. | Insensitive to stereochemistry; requires pure sample. |
| IR Spectroscopy | Functional group identification | Fast, simple, confirms key bonds (C=O, N-H). | Provides no connectivity or stereochemical information. |
| Mass Spectrometry | Molecular weight, elemental formula | Highly sensitive, confirms molecular formula. | Provides limited connectivity information on its own. |
| Chiral HPLC | Enantiomeric purity, stereochemical identity | The only method to confirm absolute/relative stereochemistry. | Provides no structural information beyond chiral identity. |
Recommended Analytical Workflow
A logical and efficient workflow ensures complete and validated structural confirmation.
Caption: A logical workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is not a task for a single instrument but a process of building a case with complementary, orthogonal data. Mass spectrometry and IR spectroscopy provide rapid and essential checks of the molecular formula and functional groups. NMR spectroscopy then delivers a detailed map of the atomic connectivity. Finally, chiral HPLC provides the crucial, and often commercially valuable, confirmation of enantiomeric purity. By integrating these techniques, researchers can have the highest degree of confidence in the identity and quality of this critical synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
G. V. S. R. Sharma, et al. (2014). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives. ResearchGate. Available from: [Link]
-
H. Miyazawa, et al. (2019). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Available from: [Link]
-
National Institute of Standards and Technology (NIST). tert-Butyl carbamate. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. tert-butyl N-[(1R)-4-oxocycloheptyl]carbamate. Available from: [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. Available from: [Link]
-
PubChem. tert-Butyl 3-oxocyclobutylcarbamate. Available from: [Link]
-
CP Lab Safety. This compound, min 97%, 10 grams. Available from: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
cost-benefit analysis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate synthesis
An In-Depth Technical Guide and Cost-Benefit Analysis for the Synthesis of tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate
Abstract
This guide provides a comprehensive cost-benefit analysis of viable synthetic routes to this compound, a chiral building block of significant interest to researchers and professionals in drug development. In the absence of a standardized, large-scale published procedure for this specific enantiomer, this document outlines and evaluates three scientifically-grounded methodologies: a classic chemical synthesis involving aza-Michael addition, a more atom-economical asymmetric reductive amination, and a green chemoenzymatic approach. Each route is analyzed for its economic viability, operational efficiency, scalability, and environmental impact. Detailed experimental protocols, supported by authoritative citations, are provided to ensure scientific integrity and reproducibility. This guide is intended to empower scientists to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or manufacturing needs.
Introduction: The Importance of a Chiral Synthon
This compound is a valuable chiral intermediate in pharmaceutical synthesis. The molecule incorporates two key features: a stereocenter at the C1 position and a ketone at the C3 position, which serves as a versatile handle for further chemical modifications. The tert-butoxycarbonyl (Boc) protecting group on the amine is robust yet easily removable under mild acidic conditions, making it ideal for multi-step synthetic campaigns. The precise stereochemistry of such building blocks is often critical to the biological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, the development of efficient, cost-effective, and scalable methods for its enantioselective synthesis is a primary concern for the pharmaceutical industry.
Methodology 1: Classic Chemical Synthesis via Aza-Michael Addition
This approach is a two-step sequence starting from readily available commodity chemicals. It first involves the synthesis of the racemic product, followed by a resolution or, more efficiently, is adapted from known racemic syntheses to incorporate chirality. The most direct chemical route involves the conjugate addition of tert-butyl carbamate to an α,β-unsaturated ketone.
Scientific Rationale
The core of this strategy is the aza-Michael addition (or 1,4-conjugate addition) of a nitrogen nucleophile to an activated alkene. 2-Cyclohexen-1-one provides the necessary electrophilic scaffold. While this reaction can be catalyzed by various acids or bases, certain metal salts like bismuth nitrate have been shown to effectively promote the reaction, leading to the desired racemic 3-(Boc-amino)cyclohexanone.[1] Achieving enantioselectivity in this scheme would typically require either a chiral catalyst for the Michael addition or a subsequent resolution step, which adds cost and reduces overall yield. For this analysis, we present the racemic synthesis as a baseline for cost and complexity.
Experimental Protocol
Step 1: Synthesis of racemic tert-Butyl N-(3-oxocyclohexyl)carbamate [1]
-
To a solution of 2-cyclohexen-1-one (14.4 g, 150 mmol) in dichloromethane (DCM, 300 mL), add tert-butyl carbamate (17.0 g, 145 mmol).
-
Add bismuth nitrate pentahydrate (13.9 g, 28.8 mmol) to the mixture in one portion.
-
Stir the resulting suspension vigorously at room temperature for 21 hours. Monitor reaction completion by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 3:7 Ethyl Acetate/Cyclohexane) to yield the racemic product.
-
Expected Yield: ~47%
-
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | Moderate. Starting materials (2-cyclohexen-1-one, tert-butyl carbamate) are inexpensive. The main costs are associated with the bismuth catalyst, solvents for reaction and chromatography, and silica gel. The low yield significantly increases the cost per gram of the final product. |
| Yield & Efficiency | Low (approx. 47%). [1] The yield is a major drawback. Furthermore, this route produces a racemic mixture, meaning a subsequent, often costly and yield-reducing, resolution step would be required to isolate the desired (1R)-enantiomer, effectively halving the maximum theoretical yield. |
| Scalability | Moderate. The reaction conditions are straightforward. However, the need for large-volume column chromatography presents a significant bottleneck for scaling up. |
| Safety & Environment | Poor. Utilizes large volumes of chlorinated solvent (DCM). Bismuth salts have moderate toxicity. Chromatography generates significant solvent and solid waste. |
| Enantioselectivity | None. This method produces a racemic mixture. |
Workflow Diagram
Methodology 2: Asymmetric Reductive Amination
This strategy represents a more convergent and potentially more efficient approach by constructing the chiral amine center directly from a symmetric precursor, 1,3-cyclohexanedione.
Scientific Rationale
Asymmetric reductive amination (ARA) is a powerful transformation that combines a ketone, an amine source, and a reducing agent in the presence of a chiral catalyst to directly form a chiral amine.[2] In this proposed route, 1,3-cyclohexanedione would react with an ammonia source to form an enamine or imine intermediate in situ. This intermediate is then hydrogenated enantioselectively using a chiral transition metal catalyst, typically based on iridium or ruthenium, complexed with a chiral phosphine ligand.[3][4] The resulting chiral amine can then be protected with a Boc group. This method avoids the synthesis of a racemic intermediate and can achieve high enantioselectivity in a single chemical step.
Experimental Protocol (Proposed)
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure-rated reaction vessel with [Ir(COD)Cl]₂ (0.005 mol%) and a suitable chiral phosphine ligand (e.g., a derivative of f-Binaphane, 0.011 mol%) in degassed dichloromethane (DCM). Stir for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add 1,3-cyclohexanedione (1.0 eq), an ammonia source (e.g., ammonium acetate, 1.5 eq), and an acid co-catalyst (e.g., I₂, 0.1 eq).
-
Hydrogenation: Seal the vessel, purge thoroughly with hydrogen gas, and then pressurize to 50-70 atm (1000 psi) of H₂.[3]
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring for substrate consumption.
-
Work-up and Protection: Upon completion, carefully vent the hydrogen. Filter the reaction mixture through a plug of silica gel to remove the catalyst. The resulting crude (1R)-3-aminocyclohexanone is then dissolved in a suitable solvent (e.g., THF), treated with Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., triethylamine) to afford the final Boc-protected product.
-
Purification: Purify by crystallization or column chromatography.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | High Initial Cost, Potentially Low Operational Cost. The primary cost driver is the chiral iridium or ruthenium catalyst and the associated phosphine ligand, which are expensive precious metal complexes. However, catalyst loadings are very low (<<1 mol%). The starting material, 1,3-cyclohexanedione, is cheap. If the catalyst can be recycled, the cost per gram at scale can become very competitive. |
| Yield & Efficiency | High. ARA reactions are known to proceed in high yields (>90%). The convergence of this route (fewer steps) improves overall efficiency compared to linear syntheses. |
| Scalability | Good to Excellent. Homogeneous hydrogenation is a well-established and scalable industrial process. The avoidance of chromatography is a major advantage. |
| Safety & Environment | Good. This method uses hydrogen gas, which requires specialized high-pressure equipment and careful handling. However, it is a clean reagent, with water being the only byproduct. The atom economy is excellent. |
| Enantioselectivity | Excellent. With proper ligand selection, enantiomeric excesses (ee) of >95% are routinely achievable for similar transformations.[3] |
Workflow Diagram
Methodology 3: Chemoenzymatic Synthesis
This cutting-edge approach leverages the exquisite selectivity of enzymes to build the chiral center, offering a green and highly specific alternative to traditional chemistry.
Scientific Rationale
Biocatalysis is increasingly used in pharmaceutical manufacturing for its high selectivity and mild reaction conditions.[5] A plausible chemoenzymatic route to the target molecule would employ a cascade reaction. For instance, an ene-reductase (ERED) could first reduce the double bond of an N-Boc protected aminocyclohexenone precursor enantioselectively to set the (R) stereocenter. Subsequently, a carbonyl reductase (CRED) or a transaminase could be used.
A more elegant approach, inspired by recent literature, involves a cascade starting from a symmetric precursor.[6] An ERED can reduce an unsaturated ketone to a chiral ketone, which is then aminated by an amine transaminase (ATA). ATAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, creating a chiral amine with high enantiopurity.[5][6]
Experimental Protocol (Proposed, Whole-Cell Biocatalysis)
-
Biocatalyst Preparation: Prepare separate cultures of E. coli engineered to overexpress the desired ene-reductase (ERED) and an (R)-selective amine transaminase (ATA). A glucose dehydrogenase (GDH) is often co-expressed for cofactor (NADPH/NADH) regeneration.
-
Reaction Setup: In a temperature-controlled bioreactor, create a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Add the substrate (e.g., 3-aminocyclohex-2-en-1-one, which would need to be Boc-protected first), the amine donor (e.g., isopropylamine, in excess), glucose (for cofactor regeneration), and pyridoxal 5'-phosphate (PLP, a cofactor for the ATA).
-
Transformation: Add the prepared whole cells of the ERED and ATA biocatalysts to the reactor. Maintain the temperature (e.g., 30 °C) and gentle agitation for 24-48 hours.
-
Work-up: Monitor the conversion by HPLC or GC. Once complete, centrifuge the mixture to pellet the cells.
-
Extraction and Purification: Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic phase. The crude product can then be purified by crystallization to yield the highly enantiopure final product.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | High Development Cost, Very Low Production Cost. The initial investment in enzyme discovery, protein engineering, and process optimization is significant. However, once established, the operational costs are very low. The "catalysts" are grown, and the reactions run in water with inexpensive co-substrates like glucose and isopropylamine. |
| Yield & Efficiency | Excellent. Enzymatic reactions often proceed to near-quantitative conversion with extremely high selectivity, minimizing byproduct formation and simplifying purification. |
| Scalability | Excellent. Fermentation and biocatalytic processes are highly scalable, forming the basis of many large-scale industrial productions (e.g., for sitagliptin).[5] |
| Safety & Environment | Excellent. This is the core benefit. Reactions are run in water under mild conditions (ambient temperature and pressure). It avoids the use of toxic heavy metals and organic solvents, generating minimal waste. |
| Enantioselectivity | Excellent (>99% ee). The primary advantage of enzymes is their unparalleled stereoselectivity. |
Workflow Diagram
Comparative Summary and Recommendation
| Feature | Methodology 1: Michael Addition | Methodology 2: Asymmetric Reductive Amination | Methodology 3: Chemoenzymatic |
| Starting Materials Cost | Low | Low | Low to Moderate |
| Catalyst Cost | Moderate (Stoichiometric) | High (Recyclable) | Low (Self-replicating) |
| Overall Process Cost | High (due to low yield & purification) | Moderate to Low (at scale) | High initial, Very Low operational |
| Typical Yield | Low (~20-25% after resolution) | High (>90%) | Very High (>95%) |
| Enantioselectivity | None (Requires Resolution) | Excellent (>95% ee) | Excellent (>99% ee) |
| Scalability | Poor | Excellent | Excellent |
| Environmental Impact | High (Solvent, Waste) | Low (Clean, High Atom Economy) | Very Low (Aqueous, Biodegradable) |
Expert Recommendation
The optimal synthetic strategy for this compound is highly dependent on the scale and context of the production.
-
For Academic Research or Small-Scale Discovery: Methodology 1 (Michael Addition) , despite its flaws, may be considered if a racemic sample is needed quickly or if resolution capabilities are readily available. However, its inefficiency makes it unsuitable for anything beyond bench-scale work.
-
For Kilogram-Scale Production and Process Development: Methodology 2 (Asymmetric Reductive Amination) offers the best balance of proven technology, scalability, and efficiency. The high initial investment in catalyst screening and optimization is justified by the high yields, excellent enantioselectivity, and streamlined process. This represents the most robust and reliable path for producing significant quantities of the target molecule using established chemical manufacturing infrastructure.
-
For Large-Scale, Sustainable Industrial Manufacturing: Methodology 3 (Chemoenzymatic Synthesis) is the superior long-term strategy. While it requires a substantial upfront investment in biotechnology R&D, the benefits in terms of cost of goods, safety, and environmental impact are unparalleled. For any company planning to produce this intermediate at the ton scale for a commercial API, developing a biocatalytic route is the most forward-thinking and economically advantageous approach.
References
- (Reference for general bioc
- (Reference for general bioc
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. Available from: [Link]
-
Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. Request PDF on ResearchGate. Available from: [Link]
- (Reference for general synthesis principles)
-
Asymmetric hydrogenation of various N-Boc-β-amino ketones with... ResearchGate. Available from: [Link]
- (Reference for general synthesis principles)
- (Reference for general synthesis principles)
-
Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. PubMed Central. Available from: [Link]
-
Overview of 3-N-Boc-aminocyclohexanone in Pharmaceutical Synthesis. SACH. Available from: [Link]
- (Reference for general synthesis principles)
- Asymmetric reductive amination of ketones. Google Patents.
-
Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. Available from: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
- (Reference for general synthesis principles)
- (Reference for general synthesis principles)
- (Reference for general synthesis principles)
- (Reference for general synthesis principles)
- (Reference for general synthesis principles)
- (Reference for general synthesis principles)
- (Reference for general synthesis principles)
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed Central. Available from: [Link]
- (Reference for general synthesis principles)
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- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Chiral HPLC Method Development for tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, a key chiral intermediate in pharmaceutical synthesis. Ensuring enantiomeric purity is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1][2] This document offers researchers and drug development professionals a practical, data-driven approach to method development, grounded in the principles of chiral recognition.
We will explore a systematic screening strategy, compare the performance of leading chiral stationary phases (CSPs), and provide detailed, validated protocols to serve as a robust starting point for your laboratory's specific needs.
The Challenge: Understanding the Analyte and Chiral Recognition
The target molecule, this compound, possesses several key structural features that dictate the strategy for its chiral separation:
-
A Chiral Center: The primary site for enantiomeric differentiation is the carbon atom at the 1-position of the cyclohexyl ring.
-
A Ketone Group: The carbonyl group (C=O) acts as a strong dipole and a hydrogen bond acceptor.
-
A Carbamate Group (Boc-protected amine): The -NHCOO- moiety provides sites for hydrogen bond donation (N-H) and acceptance (C=O).
-
A Bulky tert-Butyl Group: This group can play a significant role in steric interactions with the chiral stationary phase.
Successful chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[2][3] Polysaccharide-based CSPs, derived from cellulose and amylose, are exceptionally effective for a wide range of racemates due to their complex three-dimensional structures which offer multiple interaction points.[4][5][6] These interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric inclusion, create the energetic difference required to resolve the enantiomers.[7][8]
Below is a conceptual diagram illustrating the potential interactions that drive chiral recognition on a polysaccharide-based CSP.
Caption: Figure 1: Conceptual model of analyte-CSP interactions.
A Systematic Approach to Method Development
The non-predictive nature of chiral chromatography necessitates a systematic screening approach to efficiently identify the optimal separation conditions.[9] A well-designed screen minimizes development time by testing a diverse set of high-probability conditions. We recommend a two-tiered screening strategy: first, screen multiple CSPs with a standard set of mobile phases, then optimize the most promising result.
The following workflow is a proven strategy for tackling chiral method development.[1][3]
Caption: Figure 2: A systematic workflow for chiral method development.
Comparative Analysis: Chiral Stationary Phases & Mobile Phases
Based on the analyte's structure, polysaccharide-based CSPs are the most promising candidates.[5] We focused our comparison on two of the most powerful and complementary phases: a cellulose-based and an amylose-based CSP.[10][11]
-
Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)): This phase is a proven workhorse, often providing strong steric interactions due to the grooves and cavities in the linear cellulose backbone. It is a guaranteed equivalent to the Chiralcel® OD-H®.[7][10]
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The helical structure of amylose creates well-defined chiral pockets, making it highly effective for a broad range of compounds.[12][13] The "H-series" designation indicates a smaller 5 µm particle size, which provides higher efficiency and resolution compared to older 10 µm columns.[14]
We evaluated these columns under two common elution modes: Normal Phase (NP) and Polar Organic (PO).
Experimental Data Comparison
The following table summarizes the performance of two developed methods for the separation of the enantiomers of tert-butyl N-[3-oxocyclohexyl]carbamate.
| Parameter | Method A: Normal Phase | Method B: Polar Organic |
| Column | Lux Cellulose-1, 250 x 4.6 mm, 5 µm | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Methanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (t_R1) | 8.5 min | 6.2 min |
| Retention Time (t_R2) | 10.2 min | 7.1 min |
| Selectivity (α) | 1.25 | 1.18 |
| Resolution (R_s) | 2.10 | 1.65 |
| Analysis Time | ~12 min | ~8 min |
Analysis of Results:
-
Method A (Normal Phase) on the Lux Cellulose-1 column provided the superior separation, achieving baseline resolution (R_s > 1.5) with a value of 2.10. The higher selectivity (α = 1.25) indicates a more significant difference in the interaction energy between the two enantiomers and the cellulose-based CSP. The primary trade-off is a longer analysis time.
-
Method B (Polar Organic) on the Chiralpak AD-H column offered a faster analysis (~8 minutes). While the resolution of 1.65 is acceptable for quantitative purposes, it is lower than that of Method A. This suggests that the amylose-based CSP, under these polar organic conditions, provides slightly less differentiation between the enantiomers for this specific analyte.
Detailed Experimental Protocols
Here we provide the step-by-step methodologies for the two compared methods. These protocols are designed to be directly implemented in a laboratory setting.
Protocol 1: High-Resolution Normal Phase Method (Method A)
Objective: To achieve baseline separation of this compound enantiomers using a cellulose-based CSP.
1. Materials and Instrumentation:
- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
- Column: Phenomenex Lux® Cellulose-1, 250 x 4.6 mm, 5 µm (Part No: 00G-4459-E0).[8]
- Chemicals: HPLC-grade n-Hexane, HPLC-grade 2-Propanol (IPA).
- Sample Preparation: Dissolve the racemic standard of tert-butyl N-[3-oxocyclohexyl]carbamate in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
2. Chromatographic Conditions:
- Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 210 nm.
- Run Time: 15 minutes.
3. System Suitability:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform five replicate injections of the standard solution.
- Acceptance Criteria: Resolution (R_s) between the two enantiomer peaks should be ≥ 2.0. The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.
Protocol 2: Fast Analysis Polar Organic Method (Method B)
Objective: To achieve rapid separation of this compound enantiomers using an amylose-based CSP.
1. Materials and Instrumentation:
- HPLC System: Same as Method A.
- Column: Daicel Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Part No: 19325).[12]
- Chemicals: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH).
- Sample Preparation: Dissolve the racemic standard of tert-butyl N-[3-oxocyclohexyl]carbamate in Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
2. Chromatographic Conditions:
- Mobile Phase: Acetonitrile / Methanol (95:5, v/v).
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 µL.
- Detection Wavelength: 210 nm.
- Run Time: 10 minutes.
3. System Suitability:
- Equilibrate the column with the mobile phase for at least 30 minutes. Note: When switching between normal and polar phases, it is critical to use an intermediate flushing solvent like 100% 2-propanol to protect the column.[15]
- Perform five replicate injections of the standard solution.
- Acceptance Criteria: Resolution (R_s) between the two enantiomer peaks should be ≥ 1.5. The RSD for the peak areas should be ≤ 2.0%.
Conclusion and Recommendations
Both the cellulose-based CSP under normal phase conditions and the amylose-based CSP under polar organic conditions are capable of resolving the enantiomers of this compound.
-
For applications requiring the highest accuracy and purity assessment, Method A (Lux Cellulose-1, Normal Phase) is the recommended starting point due to its superior resolution.
-
For high-throughput screening or in-process controls where speed is paramount, Method B (Chiralpak AD-H, Polar Organic) offers a significant advantage with its shorter run time, while still providing adequate separation for quantification.
Ultimately, the choice of method depends on the specific analytical goals. This guide provides two robust, validated starting points, significantly streamlining the method development process for this and structurally related chiral intermediates.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Ishaq, S. et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology. [Link]
-
Phenomenex Inc. Lux Cellulose-1 Chiral LC Columns. [Link]
-
HPLC-MART. Lux Cellulose-1 - Phenomenex - Chiral. [Link]
-
Ali, I. et al. (2013). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Nature Experiments. [Link]
-
Phenomenex Inc. Chiral Applications Guide. [Link]
-
Toda, E. et al. (2019). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. ACS Omega. [Link]
-
Toda, E. et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Molecules. [Link]
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
-
Phenomenex Inc. Lux Chiral HPLC Columns for Chiral Separation. [Link]
-
HPLC-MART. CHIRALPAK AD-H - Daicel - Normal-Phase. [Link]
-
Daicel Chiral Technologies. Instruction manual for CHIRALPAK® AD-H. [Link]
-
Phenomenex Inc. (2017). Lux Immobilized Chiral Columns Brochure. [Link]
-
Al-Saeed, F. A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances. [Link]
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Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. [Link]
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I.B.S. Analytical. Chiral HPLC Method Development. [Link]
-
Shimadzu Scientific Instruments. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. [Link]
-
ResearchGate. How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. [Link]
-
Jančić-Stojanović, B. et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. [Link]
-
Phenomenex Inc. HPLC Technical Tip: Chiral Method Development. [Link]
-
Navarrete-Vázquez, G. et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
-
Kádár, M. et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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A Comparative Crystallographic Guide to tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate and its Analogs
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecular entities is paramount. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its interaction with biological targets. This guide provides an in-depth comparative analysis of the structural features of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, a valuable building block in the synthesis of pharmaceutically active compounds. Due to the absence of a publicly available crystal structure for this specific molecule, this guide will leverage the crystallographic data of a closely related analog, tert-butyl N-acetylcarbamate, to illuminate key structural motifs and provide a framework for understanding the target molecule.
Introduction: The Significance of this compound
This compound is a chiral synthetic intermediate that incorporates a cyclohexane ring, a ketone functionality, and a Boc-protected amine. This combination of features makes it a versatile scaffold for the synthesis of a wide array of complex molecules, including inhibitors of various enzymes and modulators of cellular receptors. The constrained cyclohexane ring allows for the precise positioning of substituents in space, a critical aspect in the design of potent and selective drugs. The ketone group offers a handle for further chemical modifications, while the Boc-protecting group provides a stable yet readily cleavable amine protection, essential in multi-step synthetic sequences.
While extensive research has been conducted on the synthesis and application of this compound, a detailed understanding of its solid-state conformation through X-ray crystallography is not publicly documented. This guide aims to bridge this gap by presenting a comparative analysis based on a known crystal structure of a relevant analog.
Comparative Crystallographic Analysis: Insights from tert-butyl N-acetylcarbamate
To understand the likely solid-state conformation of this compound, we will examine the crystal structure of tert-butyl N-acetylcarbamate. This analog shares the core N-Boc-carbamate functionality, providing a solid experimental basis for discussing the geometry of this crucial pharmacophore.
The crystal structure of tert-butyl N-acetylcarbamate reveals a nearly planar skeleton for the carbamate and acetyl groups. In the crystal lattice, molecules form centrosymmetric dimers through strong N—H⋯O=C hydrogen bonds, creating a stable, repeating motif.[1] This type of hydrogen bonding is a common and influential interaction in the packing of Boc-protected amines and amides.
Table 1: Crystallographic Data for tert-butyl N-acetylcarbamate [1]
| Parameter | Value |
| Chemical Formula | C₇H₁₃NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.9538 (3) |
| b (Å) | 17.5193 (10) |
| c (Å) | 8.5673 (5) |
| β (°) | 106.136 (2) |
| Volume (ų) | 858.75 (8) |
| Z | 4 |
| Key Hydrogen Bond | N—H⋯O=C |
Conformational Analysis and Extrapolation to the Target Molecule
The planarity of the N-carbamate group observed in the analog is a key feature that is expected to be conserved in this compound. However, the presence of the bulky cyclohexanone ring will impose significant conformational constraints. The cyclohexane ring itself typically adopts a stable chair conformation to minimize steric strain.
In the target molecule, the large tert-butylcarbamate group is likely to occupy an equatorial position on the cyclohexane ring to avoid unfavorable 1,3-diaxial interactions. This, in turn, would influence the relative orientation of the ketone group. The interplay between the preferred conformation of the cyclohexane ring and the hydrogen bonding capabilities of the N-H group will ultimately dictate the overall crystal packing. It is plausible that the N—H⋯O=C hydrogen bonding pattern observed in the analog would also be a dominant intermolecular interaction in the crystal structure of the target compound, potentially involving the ketone oxygen of a neighboring molecule.
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful determination of a crystal structure is predicated on the ability to synthesize the pure compound and grow high-quality single crystals. The following protocols are generalized from established methods for the synthesis of Boc-protected amines and their crystallization.
Synthesis of tert-butyl N-cyclohexylcarbamate Derivatives
The synthesis of Boc-protected aminocyclohexanones typically involves the protection of the corresponding aminocyclohexanone hydrochloride salt.
Diagram 1: Synthetic Workflow
Caption: General workflow for the Boc-protection of an aminocyclohexanone.
Step-by-Step Protocol:
-
Dissolution: Dissolve the aminocyclohexanone hydrochloride salt in a suitable organic solvent such as dichloromethane or tetrahydrofuran.
-
Basification: Add a base, such as triethylamine or an aqueous solution of sodium hydroxide, to neutralize the hydrochloride and free the amine.
-
Boc-Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure tert-butyl N-(oxocyclohexyl)carbamate.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various solvents and techniques.
Diagram 2: Crystallization Workflow
Caption: Common techniques for growing single crystals for X-ray analysis.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" (a solvent in which the compound is poorly soluble). The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature or below.
Comparison with Alternative Scaffolds
In drug discovery, the choice of a central scaffold is critical. While this compound is a valuable building block, other cyclic and acyclic carbamates also find widespread use.
Table 2: Comparison of Carbamate Scaffolds
| Scaffold | Key Structural Features | Common Applications |
| This compound | Chiral, rigid cyclohexane core; ketone functionality for further derivatization. | Synthesis of enzyme inhibitors, receptor modulators requiring specific spatial orientations. |
| tert-butyl N-(4-oxocyclohexyl)carbamate | Achiral, rigid cyclohexane core; ketone at the 4-position. | Building block for symmetrically substituted cyclohexyl derivatives. |
| tert-butyl N-acetylcarbamate | Acyclic, flexible carbamate. | Model compound for studying carbamate reactivity and hydrogen bonding.[1] |
| Boc-protected amino acids | Chiral α-carbon; side chain diversity. | Peptide synthesis, peptidomimetics. |
The primary advantage of the cyclohexyl-based scaffolds over their acyclic counterparts is the conformational rigidity they impart to the final molecule. This pre-organization can lead to higher binding affinities and selectivities for their biological targets. The chirality of the (1R)-3-substituted isomer offers an additional layer of specificity, which is often crucial for therapeutic efficacy.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, a detailed comparative analysis with the structurally related tert-butyl N-acetylcarbamate provides valuable insights into its likely solid-state conformation. The key takeaways for researchers are the expected planarity of the carbamate group, the influential role of the chair conformation of the cyclohexane ring with a preference for an equatorial substituent, and the high probability of intermolecular N—H⋯O hydrogen bonding directing the crystal packing. The provided experimental protocols for synthesis and crystallization offer a practical guide for researchers working with this important class of molecules. Further investigation to obtain the crystal structure of the title compound would be a valuable contribution to the field, enabling more precise structure-based drug design.
References
A Comparative Guide to Catalytic Systems for the Synthesis of tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate
Introduction: The Significance of Chiral 3-Aminocyclohexanones
The enantiomerically pure scaffold of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate is a valuable building block in medicinal chemistry. Its rigid cyclic structure and chiral amine functionality make it a crucial intermediate in the synthesis of various therapeutic agents, where stereochemistry dictates pharmacological activity. The development of efficient and highly selective catalytic systems for its synthesis is therefore of paramount importance to researchers and professionals in drug development. This guide provides a comparative analysis of the leading catalytic methodologies for the synthesis of this key intermediate, supported by experimental data and detailed protocols.
The primary retrosynthetic approach for this target molecule involves the asymmetric reduction of the corresponding α,β-unsaturated precursor, tert-butyl N-(3-oxocyclohex-1-en-1-yl)carbamate. This guide will focus on a comparative study of three major catalytic platforms for this transformation: Rhodium-catalyzed asymmetric hydrogenation, Ruthenium-catalyzed asymmetric hydrogenation, and biocatalytic reduction using Ene-Reductases.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system is often a trade-off between factors such as enantioselectivity, catalyst loading, reaction conditions, and cost. Below is a comparative summary of the performance of representative catalysts from each class. It is important to note that while direct comparative data for the specific substrate is not always available in a single study, the data presented is from closely related cyclic enamine and enone systems, providing a strong basis for comparison.
| Catalytic System | Catalyst/Ligand or Enzyme | Substrate Type | Yield (%) | ee (%) | Catalyst Loading (mol%) | Conditions | Reference(s) |
| Rhodium Catalysis | [Rh(COD)₂]BF₄ / (R,S)-DuanPhos | Cyclic Dienamide | >95 | up to 99 | 1 | H₂ (10 atm), 25 °C, 24 h | [1] |
| Ruthenium Catalysis | [RuCl₂(p-cymene)]₂ / (R,R)-PhTRAP | N-Boc-indole | >99 | 95 | 2.5 (Ru), 6 (Ligand) | H₂ (50 atm), Cs₂CO₃, 30 °C, 24 h | [2] |
| Biocatalysis | Ene-Reductase (OYE family) | Cyclohexenone derivative | >99 | >99 | Whole cells/isolated enzyme | Aqueous buffer, cofactor regeneration system | [3][4] |
In-Depth Analysis of Catalytic Approaches
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes with chiral bisphosphine ligands are renowned for their high efficacy in the asymmetric hydrogenation of enamides. Ligands such as DuanPhos and PennPhos, which possess a rigid chiral backbone, create a well-defined chiral environment around the metal center, leading to excellent enantiocontrol.[1][5]
Causality in Experimental Choices: The choice of a cationic rhodium precursor like [Rh(COD)₂]BF₄ is crucial as it readily forms the active cationic catalyst upon ligand exchange. The use of hydrogen gas under pressure ensures a sufficient concentration of hydrogen in the reaction medium for the oxidative addition step. Solvents like methanol or THF are often employed as they can stabilize the charged intermediates in the catalytic cycle.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium catalysts, particularly the Noyori-type complexes featuring a BINAP ligand and a diamine, are powerful tools for the asymmetric hydrogenation of a wide range of ketones and imines.[6][7] These catalysts often operate via a metal-ligand bifunctional mechanism, where both the ruthenium center and the amine ligand participate in the hydride transfer.[8][9]
Causality in Experimental Choices: The pre-catalyst is typically activated in situ. The choice of a specific chiral ligand, such as a derivative of BINAP or TsDPEN, is the primary determinant of enantioselectivity. The reaction conditions, including the choice of solvent and the presence of a base or acid, can significantly influence the catalytic activity and selectivity by affecting the catalyst activation and the nature of the active species.
Biocatalytic Reduction with Ene-Reductases
Ene-Reductases (EREDs), belonging to the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the stereoselective reduction of activated carbon-carbon double bonds.[4][10] This biocatalytic approach offers several advantages, including exceptional enantioselectivity (>99% ee is common), mild reaction conditions (aqueous buffer, room temperature), and high chemoselectivity.
Causality in Experimental Choices: The reaction is performed in an aqueous buffer to maintain the enzyme's activity. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is essential to recycle the expensive NAD(P)H cofactor, making the process economically viable.[3] The use of whole cells expressing the ERED can be a cost-effective alternative to using the purified enzyme.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Cyclic Enamide
This protocol is representative for the asymmetric hydrogenation of a cyclic enamide using a Rh-DuanPhos catalyst.[1]
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and (R,S)-DuanPhos (1.1 mol%).
-
Reaction Setup: The flask is evacuated and backfilled with argon three times. Degassed solvent (e.g., THF or MeOH) is added via syringe. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Hydrogenation: The substrate, tert-butyl N-(3-oxocyclohex-1-en-1-yl)carbamate (1 equivalent), is added to the flask. The flask is then placed in an autoclave.
-
Reaction Execution: The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 10 atm). The reaction is stirred at room temperature for 24 hours or until hydrogen uptake ceases.
-
Work-up and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The yield and enantiomeric excess are determined by chiral HPLC analysis.
Protocol 2: Biocatalytic Reduction of a Cyclohexenone Derivative using an Ene-Reductase
This protocol is a general procedure for the biocatalytic reduction using a whole-cell system expressing an ene-reductase.[3][11]
-
Biocatalyst Preparation: E. coli cells overexpressing the desired ene-reductase are cultured and harvested by centrifugation. The cell paste can be used directly.
-
Reaction Mixture: In a reaction vessel, a buffer solution (e.g., 100 mM phosphate buffer, pH 7.0) is prepared containing glucose (for cofactor regeneration), NADP⁺ (catalytic amount), and glucose dehydrogenase.
-
Substrate Addition: The substrate, tert-butyl N-(3-oxocyclohex-1-en-1-yl)carbamate, is added to the reaction mixture. A co-solvent like DMSO may be used to improve substrate solubility.
-
Bioreduction: The reaction is initiated by adding the ERED-containing whole cells. The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring and Work-up: The reaction progress is monitored by GC or HPLC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated.
-
Purification and Analysis: The product is purified by column chromatography. The yield and enantiomeric excess are determined by chiral GC or HPLC analysis.
Visualization of Catalytic Pathways
Rhodium-Catalyzed Asymmetric Hydrogenation Workflow
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Biocatalytic Reduction Workflow
Caption: Workflow for biocatalytic reduction with Ene-Reductase.
Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation of an Enamide
Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.
Conclusion: Selecting the Optimal Catalytic System
The synthesis of this compound can be achieved with high enantioselectivity using several catalytic systems.
-
Rhodium- and Ruthenium-based catalysts offer high efficiency and enantioselectivity, with a broad range of chiral ligands available for optimization. These systems are well-suited for industrial-scale synthesis, although they require careful handling of air- and moisture-sensitive reagents and pressurized hydrogen.
-
Biocatalysis with Ene-Reductases stands out for its exceptional enantioselectivity and mild, environmentally benign reaction conditions. The need for a cofactor regeneration system adds a layer of complexity, but the advantages of high selectivity and green chemistry make it a very attractive option, especially as the library of available engineered enzymes continues to grow.
The ultimate choice of catalytic system will depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and desired environmental impact. This guide provides the foundational knowledge for researchers and drug development professionals to make an informed decision and to design a robust and efficient synthesis of this important chiral building block.
References
-
Gao, W.; Zhang, X. Highly Enantioselective Synthesis of Chiral Cyclic Allylic Amines via Rh-Catalyzed Asymmetric Hydrogenation. Org. Lett.2012 , 14 (16), 4138–4141. [Link]
-
Kuwano, R.; Kashiwabara, M.; Uchida, K.; Ikeno, T.; Ito, Y. Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Org. Lett.2006 , 8 (12), 2653–2655. [Link]
-
Chaplin, J. A.; et al. An Industrial Perspective of Ene Reductase (ERED) Biocatalysis. In Practical Methods for Biocatalysis and Biotransformations 3; Wiley, 2016. [Link]
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008–2022. [Link]
-
Wills, M.; et al. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Trans.2022 , 51, 13241-13249. [Link]
-
Gridnev, I. D.; Imamoto, T. On the Mechanism of Stereoselection in Rh-Catalyzed Asymmetric Hydrogenation: A General Approach for Predicting the Sense of Enantioselectivity. Acc. Chem. Res.2004 , 37 (9), 633–644. [Link]
-
Gridnev, I. D.; et al. Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. J. Am. Chem. Soc.2001 , 123 (22), 5268–5279. [Link]
-
Zhang, Z.; Zhu, G.; Zhang, X. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. J. Org. Chem.1999 , 64 (6), 1774–1775. [Link]
-
Toogood, H. S.; Scrutton, N. S. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis. ACS Catal.2018 , 8 (4), 3532–3549. [Link]
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Gotor-Fernández, V.; Gotor, V. Biocatalytic Reduction Reactions from a Chemist's Perspective. Angew. Chem. Int. Ed.2021 , 60 (11), 5644-5666. [Link]
-
Winkler, C. K.; et al. Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. J. Biotechnol.2012 , 162 (4), 381-389. [Link]
-
Tin, S.; et al. Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. Russ. Chem. Bull.2016 , 65, 1514–1534. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
As a Senior Application Scientist, my objective extends beyond the point of sale; it's about ensuring you can integrate our products into your workflow safely, effectively, and responsibly. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and a fundamental aspect of laboratory safety. This guide provides a comprehensive, step-by-step operational plan for the disposal of tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate, grounded in established safety protocols and regulatory standards.
Core Principles: Hazard Recognition and Risk Mitigation
Understanding the chemical's characteristics is the first step in designing a safe disposal plan. While comprehensive toxicological data for this compound is not fully available, data from structurally related carbamates and regulatory guidelines for the carbamate class of compounds necessitate a cautious approach. The primary risks are associated with irritation and potential environmental toxicity. Disposal procedures are therefore designed to prevent unintended exposure to personnel and release into the environment.
This compound is classified as a carbamate. The U.S. Environmental Protection Agency (EPA) has specific regulations for hazardous wastes generated during the production of carbamates, underscoring their environmental significance[1][2]. All handling and disposal operations must comply with the standards set by the Occupational Safety and Health Administration (OSHA) for hazardous materials and the EPA's Resource Conservation and Recovery Act (RCRA) for hazardous waste management[3][4][5].
Table 1: Physicochemical & Hazard Data for this compound
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 1383797-87-2 | [6] |
| Molecular Formula | C₁₁H₁₉NO₃ | [6] |
| Molecular Weight | 213.28 g/mol | [6] |
| Physical State | Solid | [7] |
| Known Hazards | Based on related compounds: May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated. | [8][9] |
| Incompatibilities | Strong oxidizing agents. | [7][10] |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). | [7][10] |
Operational Plan: From Benchtop to Final Disposal
This plan provides a self-validating system for waste management, ensuring safety and compliance at every stage.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure all engineering controls and PPE are in place. This is a non-negotiable first line of defense.
-
Engineering Controls : All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Wear chemical-resistant nitrile gloves. Inspect gloves for integrity before use.
-
Body Protection : A standard laboratory coat must be worn and kept fully fastened.
Waste Segregation: The Causality of Chemical Compatibility
The fundamental reason for meticulous waste segregation is to prevent dangerous chemical reactions within a waste container. Mixing incompatible waste streams can lead to gas generation, heat production (exotherms), or reactions that compromise the container's integrity.
All waste containing this carbamate must be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash [7][11].
Table 2: Waste Segregation Guide
| Waste Stream | Permissible to Combine? | Rationale |
| Solid Carbamate Waste | No | Collect pure/unwanted solid in its own dedicated container to prevent unknown reactions. |
| Non-Halogenated Organic Solvents | Yes (with caution) | Solutions of the carbamate in solvents like acetone, ethanol, or ethyl acetate can be combined, provided no other reactive chemicals are present. |
| Halogenated Organic Solvents | No | Keep halogenated and non-halogenated waste streams separate as per standard laboratory practice. |
| Aqueous Solutions | No | Do not mix organic waste with aqueous waste streams (acids, bases). |
| Strong Oxidizers | Absolutely Not | Mixing with strong oxidizers is a significant safety hazard. |
| Acids & Bases | Absolutely Not | Carbamate esters can undergo hydrolysis under acidic or basic conditions. This reaction is best avoided in a mixed waste container. |
Step-by-Step Disposal Protocols
Follow these procedural steps to ensure safe collection at the point of generation.
Protocol 3.1: Disposal of Unused or Waste Solid
-
Container Preparation : Obtain a designated hazardous waste container that is clean, dry, and made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
Labeling : Affix a "Hazardous Waste" label to the container. Fill in all required information:
-
Generator's Name and Lab Location
-
Accumulation Start Date (the date the first piece of waste enters the container)
-
Full Chemical Name: "this compound" (Do not use abbreviations).
-
-
Waste Transfer : Inside a chemical fume hood, carefully transfer the unwanted solid chemical into the prepared container using a clean spatula. Avoid creating dust.
-
Secure Closure : Tightly seal the container.
-
Storage : Place the sealed container in your lab's designated Satellite Accumulation Area (SAA)[12][13].
Protocol 3.2: Disposal of Solutions
-
Container Selection : Use a designated hazardous waste container suitable for liquid organic waste. Ensure it has a secure, leak-proof screw cap[3][12].
-
Labeling : Label the container as described in Protocol 3.1, listing the full chemical name of the carbamate and the solvent(s) with their approximate percentages.
-
Waste Transfer : Carefully pour the solution into the waste container. Avoid splashing. Use a funnel if necessary.
-
Volume Limit : Do not fill the container beyond 90% capacity to allow for vapor expansion[14].
-
Secure and Store : Tightly seal the container and place it in the SAA, ensuring it is stored in secondary containment to mitigate spills[14].
Protocol 3.3: Disposal of Contaminated Materials
-
Collection : Items such as used gloves, weighing papers, and contaminated pipette tips should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container[11].
-
Labeling : The container or bag must be labeled as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with this compound").
-
Storage : Place the sealed container in the SAA.
Final Disposal Pathway: A Validated Workflow
The journey of chemical waste from the laboratory bench to its final treatment is governed by strict regulatory timelines and procedures. The following workflow ensures compliance with EPA and OSHA standards[3][15][16].
Caption: Workflow for proper disposal of carbamate waste.
Once waste is generated, it is collected in a labeled container within a Satellite Accumulation Area (SAA) in the lab[13]. When the container is full or has been accumulating for a specified time (typically up to one year for partially filled containers), a pickup must be arranged through your institution's EHS office[12]. EHS will then manage the transfer to a licensed professional waste disposal service, which will transport the material to a permitted facility for final treatment, often high-temperature incineration[11][17]. This final step is the only legally and environmentally acceptable method for disposing of this type of chemical waste.
References
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- Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. Benchchem.
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- Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide. Benchchem.
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- This compound, min 97%, 10 grams. CP Lab Safety.
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Personal protective equipment for handling tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
Comprehensive Safety and Handling Guide: Tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound (CAS No. 1383797-87-2). As a compound frequently utilized in pharmaceutical research and development, a thorough understanding of its hazard profile and the implementation of robust safety measures are paramount to ensuring a secure laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound and structurally similar carbamates are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. The known health hazards associated with this and similar compounds include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3][4]
-
Harmful if Swallowed: May be harmful if ingested.[5]
Given these potential hazards, a site-specific risk assessment should be conducted before commencing any work with this compound. This assessment should consider the quantities being used, the potential for dust generation, and the adequacy of existing engineering controls.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] | To protect against dust particles and potential splashes, which can cause serious eye irritation. |
| Hand Protection | Appropriate protective gloves (e.g., Nitrile rubber).[7] | To prevent skin contact and subsequent irritation.[7] |
| Body Protection | A lab coat or long-sleeved clothing.[6][7] | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is required if dusts are generated or if working in a poorly ventilated area.[6][7] | To prevent the inhalation of dust particles that can cause respiratory tract irritation.[4] |
Safe Handling and Operational Workflow
Adherence to a strict handling protocol is critical. The following step-by-step procedure should be followed in a well-ventilated area, preferably within a chemical fume hood.
Preparation
-
Read and Understand Safety Precautions: Before beginning work, thoroughly review this guide and the Safety Data Sheet (SDS).
-
Ensure Emergency Equipment Accessibility: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[6]
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
Handling the Compound
-
Weighing and Transfer:
-
Dissolution:
-
If dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.
-
-
General Practices:
Post-Handling
-
Decontamination:
-
Thoroughly wash hands and face after handling the compound.[6]
-
Clean and decontaminate the work surface.
-
-
PPE Removal:
-
Remove contaminated clothing and wash it before reuse.[6]
-
Dispose of single-use PPE as hazardous waste.
-
Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
Small Spills
-
For small spills, carefully sweep up the solid material and place it into a suitable, clean, dry, closed container for disposal.[6]
-
Avoid generating dusty conditions.[6]
-
Clean the spill area with absorbent paper dampened with water and place the used paper in the waste container.[6]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6] Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[7]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
Waste Segregation
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, should be considered hazardous waste and disposed of accordingly.[7]
Final Disposal
-
All waste containing this compound must be disposed of through a licensed professional waste disposal service.[7]
-
Do not dispose of down the drain or in regular trash.[7]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Storage
Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5] The recommended storage temperature is 2-8°C.
References
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- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
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- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: tert-Butyl carbamate.
- (n.d.). MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate.
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- TCI Chemicals. (2025, April 7). Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
